molecular formula C6H10O B1213206 7-Oxabicyclo[2.2.1]heptane CAS No. 279-49-2

7-Oxabicyclo[2.2.1]heptane

货号: B1213206
CAS 编号: 279-49-2
分子量: 98.14 g/mol
InChI 键: YPWFNLSXQIGJCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Oxabicyclo[2.2.1]heptane, also known as this compound, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Epoxycyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54357. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-oxabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-6-4-3-5(1)7-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWFNLSXQIGJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182189
Record name 1,4-Epoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-49-2
Record name 7-Oxabicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Epoxycyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Epoxycyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Epoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-epoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery of 7-Oxabicyclo[2.2.1]heptane-Containing Natural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxabicyclo[2.2.1]heptane scaffold, a bridged bicyclic ether, is a key structural motif in a variety of natural products exhibiting a broad spectrum of biological activities. These compounds, found in sources ranging from terrestrial insects to marine algae, have garnered significant interest in the fields of chemical synthesis, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of prominent natural products containing this unique chemical architecture, with a focus on their biological mechanisms of action.

Featured Natural Products

This guide focuses on three exemplary natural products that highlight the structural diversity and therapeutic potential of the this compound class:

  • Cantharidin (B1668268): A potent vesicant and protein phosphatase inhibitor isolated from blister beetles.

  • Laurenditerpenol (B1250413): A marine-derived diterpenoid with significant anti-cancer activity through the inhibition of hypoxia-inducible factor-1 (HIF-1).

  • Spirocommiphorfuran A: A complex sesquiterpenoid dimer from the resin of Commiphora species.

Quantitative Bioactivity Data

The biological activities of these compounds have been quantified to understand their potency and selectivity.

Natural ProductTargetAssayIC₅₀Reference
CantharidinProtein Phosphatase 1 (PP1)Enzyme Inhibition Assay1.7 µM[1]
Protein Phosphatase 2A (PP2A)Enzyme Inhibition Assay0.16 µM[1]
LaurenditerpenolHypoxia-Inducible Factor-1 (HIF-1)T47D cell-based reporter assay0.4 µM[2][3][4]
Synthetic Laurenditerpenol (1c)T47D cell-based reporter assay0.82 µM[5]

Experimental Protocols: From Discovery to Characterization

The isolation and structural elucidation of these natural products require a combination of extraction, chromatographic, and spectroscopic techniques.

Cantharidin from Blister Beetles (Mylabris sp.)

Cantharidin is a well-known terpenoid found in the hemolymph of blister beetles.[6] Its extraction and purification are crucial for both traditional medicinal uses and modern pharmacological studies.

3.1.1. Extraction and Purification

One common method for extracting cantharidin involves solvent extraction followed by chromatographic purification.[7]

  • Extraction:

    • Dried and powdered blister beetles are subjected to continuous countercurrent ultrasonic extraction with acetone (B3395972). The mass ratio of beetle powder to acetone is typically between 1:4 and 1:10.

    • The resulting extract is filtered to remove solid impurities.

  • Purification:

    • The crude extract is concentrated under reduced pressure.

    • The concentrated solution is cooled to induce crystallization of cantharidin.

    • The crude crystals are collected and can be further purified by recrystallization from a solvent such as chloroform (B151607) to yield cantharidin with a purity of over 98%.

An alternative method utilizes supercritical CO₂ extraction with acetone as an entrainer.[8]

Laurenditerpenol from Laurencia intricata

Laurenditerpenol was discovered through a bioassay-guided fractionation of an extract from the red alga Laurencia intricata.[2]

3.2.1. Extraction and Isolation

  • Extraction: The lyophilized and ground alga is exhaustively extracted with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).[2]

  • Vaccum Liquid Chromatography (VLC): A portion of the crude extract (e.g., 1.3 g) is fractionated on a silica (B1680970) gel VLC column using a gradient elution with hexanes, ethyl acetate (B1210297) (EtOAc), and MeOH. The active fraction is identified through bioassays.[2]

  • High-Performance Liquid Chromatography (HPLC): The active fraction is further purified by silica gel HPLC. For example, a Prodigy® Si column (5 μm, 21.2 × 250 mm) with an isocratic mobile phase of 2% isopropanol (B130326) in hexanes at a flow rate of 12 mL/min can be used to yield pure laurenditerpenol.[2] The yield of laurenditerpenol from the active fraction is approximately 1.07%.[2]

3.2.2. Structure Elucidation

The structure of laurenditerpenol was determined using a combination of spectroscopic methods:[2]

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the molecular formula as C₂₀H₃₄O₂.[2]

  • Infrared (IR) Spectroscopy: An IR absorption at 3446 cm⁻¹ indicated the presence of a hydroxyl group.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments were used to establish the connectivity of the atoms. The ¹³C NMR spectrum showed 20 carbon signals, and the ¹H NMR spectrum revealed key features such as olefinic and oxymethine protons.[2][3] The relative stereochemistry was determined using NOESY experiments, and the absolute configuration at C-1 was established using the modified Mosher's ester method.[2]

Table of NMR Spectral Data for Laurenditerpenol (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
165.64.13 (br s)
2123.95.65 (d, 4.5)
3139.7
432.0
526.8
640.8
724.1
835.9
942.1
1048.7
1185.9
1231.5
1345.2
1484.9
1540.1
1616.90.97 (d, 7.0)
1727.51.29 (s)
1829.81.37 (s)
1915.20.94 (d, 6.5)
2022.11.71 (s)
Data from Mohammed et al., 2004[2]
Spirocommiphorfuran A from Resina Commiphora

Spirocommiphorfuran A is a novel sesquiterpene dimer isolated from the resin of Commiphora species, commonly known as myrrh.[1]

3.3.1. Extraction and Isolation

  • Extraction: The dried and ground myrrha (50 kg) is soaked in 95% ethanol. The resulting crude extract is suspended in warm water and then extracted with ethyl acetate (EtOAc).[1]

  • Column Chromatography: The EtOAc soluble extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone to yield several fractions.[1]

  • Further Purification: The fraction containing spirocommiphorfuran A is further purified by repeated silica gel column chromatography with gradients of petroleum ether-EtOAc and petroleum ether-acetone to afford the pure compound.[1]

3.3.2. Structure Elucidation

The complex structure of spirocommiphorfuran A was elucidated by:[1]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique established the molecular formula as C₃₁H₃₈O₆.[1]

  • NMR Spectroscopy: 1D and 2D NMR experiments were used to determine the intricate connectivity of this dimeric molecule.[1]

  • X-ray Diffraction Analysis: Single-crystal X-ray diffraction provided the definitive three-dimensional structure and absolute stereochemistry of spirocommiphorfuran A.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of these natural products are a direct result of their interaction with specific cellular targets and modulation of key signaling pathways.

Laurenditerpenol and the HIF-1 Signaling Pathway

Laurenditerpenol's anti-cancer properties stem from its ability to inhibit the hypoxia-inducible factor-1 (HIF-1) signaling pathway.[2][5][9] HIF-1 is a master transcriptional regulator of cellular adaptation to low oxygen levels (hypoxia), a common feature of solid tumors.[9]

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[9]

Laurenditerpenol disrupts this process by inhibiting mitochondrial respiration at complex I of the electron transport chain.[2][5] This leads to a reduction in the hypoxia-induced accumulation of the HIF-1α protein, thereby preventing the activation of HIF-1 and the transcription of its target genes.[2][9]

HIF1_Pathway cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (Complex I) HIF1a_stabilization HIF-1α Stabilization ETC->HIF1a_stabilization ROS Signal Hypoxia Hypoxia Hypoxia->HIF1a_stabilization Laurenditerpenol Laurenditerpenol Laurenditerpenol->ETC Inhibition HIF1_dimer HIF-1α/β Dimer HIF1a_stabilization->HIF1_dimer HIF1b HIF-1β (constitutively expressed) HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis & Tumor Survival Target_Genes->Angiogenesis

Caption: Laurenditerpenol inhibits the HIF-1 signaling pathway.

Cantharidin and Protein Phosphatase 2A (PP2A) Inhibition

Cantharidin is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, PP1.[1][10] PP2A is a crucial tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, cantharidin leads to the hyperphosphorylation and activation of several downstream targets, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

4.2.1. Impact on the NF-κB Pathway

One of the key pathways affected by cantharidin is the NF-κB signaling cascade. PP2A normally dephosphorylates and inactivates IκB kinase (IKK). Inhibition of PP2A by cantharidin leads to increased phosphorylation and activation of IKK. Activated IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (p50/p65) to translocate to the nucleus and regulate the transcription of target genes.

Cantharidin_NFkB_Pathway cluster_cytoplasm Cytoplasm Cantharidin Cantharidin PP2A PP2A Cantharidin->PP2A Inhibition IKK IKK PP2A->IKK Dephosphorylation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) Ub_Proteasome Ubiquitin/ Proteasome IkBa->Ub_Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: Cantharidin's effect on the NF-κB signaling pathway.

4.2.2. Impact on MAPK Pathways

Cantharidin-mediated inhibition of PP2A also leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK. The sustained activation of these pathways, particularly the JNK pathway, contributes to cantharidin's pro-apoptotic effects in cancer cells.

Cantharidin_MAPK_Pathway Cantharidin Cantharidin PP2A PP2A Cantharidin->PP2A Inhibition MAPKKK MAPKKK PP2A->MAPKKK Dephosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Phosphorylation Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest G2/M Arrest MAPK->CellCycleArrest

Caption: Cantharidin's impact on MAPK signaling pathways.

Conclusion

Natural products containing the this compound core represent a rich source of biologically active compounds with significant therapeutic potential. The examples of cantharidin, laurenditerpenol, and spirocommiphorfuran A demonstrate the diverse origins and complex structures within this class. Understanding the detailed experimental protocols for their isolation and the intricate signaling pathways they modulate is crucial for the continued development of novel therapeutics based on this privileged scaffold. Further research into the discovery and characterization of new members of this family will undoubtedly unveil new mechanisms of action and opportunities for drug development.

References

The 7-Oxabicyclo[2.2.1]heptane Scaffold: A Conformationally Locked Key to Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 7-oxabicyclo[2.2.1]heptane scaffold, a rigid bicyclic ether, represents a privileged structure in medicinal chemistry. Its conformationally constrained framework offers a unique three-dimensional presentation of substituents, enabling precise interactions with biological targets. This guide provides a comprehensive overview of the scaffold's synthesis, key applications, and the experimental methodologies used in its development, with a particular focus on its successful application in the design of potent thromboxane (B8750289) A2 receptor antagonists.

Introduction: Structural Rigidity and Therapeutic Potential

The this compound core, also known as an oxanorbornane system, is a saturated bicyclic heterocycle. Its defining feature is a strained, bridged structure that locks the cyclohexane (B81311) ring into a rigid boat conformation. This conformational rigidity is of high value in drug design, as it reduces the entropic penalty of binding to a biological target and allows for the precise spatial orientation of pharmacophoric groups. This scaffold is found in various natural products and has been successfully employed as a bioisostere for carbocyclic rings in numerous synthetic medicinal chemistry programs. One of the most prominent applications of this scaffold is in the development of antagonists for the thromboxane A2 (TxA2) receptor, a key target in cardiovascular and inflammatory diseases.

Synthesis of the this compound Core

The most common and efficient method for constructing the this compound skeleton is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (B31954) (the diene) and a suitable dienophile.[1] The choice of dienophile dictates the initial substitution pattern on the bicyclic core. A classic example is the reaction with maleic anhydride (B1165640), which yields the exo-adduct as the thermodynamically more stable product.[2][3]

Logical Workflow for Core Synthesis

Below is a generalized workflow for the synthesis of the this compound core via the Diels-Alder reaction.

G reagents Furan (Diene) + Dienophile (e.g., Maleic Anhydride) solvent Choose Solvent (e.g., THF, Ethyl Acetate, or Solventless) reagents->solvent 1. Select reaction Combine Reagents in Solvent solvent->reaction 2. Dissolve conditions Stir at Room Temperature (or apply heat for retro-Diels-Alder) Allow to crystallize (e.g., refrigerator) reaction->conditions 3. React filtration Isolate Product via Vacuum Filtration conditions->filtration 4. Isolate wash Wash Crystals with Cold Solvent filtration->wash 5. Purify dry Dry Product under Vacuum wash->dry 6. Dry product This compound Adduct dry->product 7. Obtain

Caption: General workflow for Diels-Alder synthesis of the scaffold.

Application in Medicinal Chemistry: Thromboxane A2 Receptor Antagonists

Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, acting through the G-protein coupled T-prostanoid (TP) receptor.[4] Antagonism of this receptor is a validated therapeutic strategy for various cardiovascular diseases. The this compound scaffold has proven to be an excellent core for designing potent and selective TxA2 antagonists, such as the clinical candidate BMS-180,291.[5][6]

Signaling Pathway of the Thromboxane A2 Receptor

Activation of the TP receptor by TxA2 initiates a signaling cascade primarily through Gq and G13 proteins, leading to increased intracellular calcium and platelet activation. Antagonists containing the this compound scaffold competitively block TxA2 from binding to the TP receptor, thus inhibiting this cascade.

G cluster_membrane Cell Membrane TP TP Receptor Gq Gq TP->Gq Activates TxA2 Thromboxane A2 (Agonist) TxA2->TP Activates Antagonist This compound Antagonist (e.g., BMS-180,291) Antagonist->TP Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation & Vasoconstriction Ca->Aggregation PKC->Aggregation

Caption: Thromboxane A2 (TP) receptor signaling and point of inhibition.
Quantitative Data: Structure-Activity Relationships

The development of this compound-based TxA2 antagonists has generated a wealth of structure-activity relationship (SAR) data. The potency of these compounds is typically evaluated by their ability to inhibit platelet aggregation induced by TxA2 mimetics (like U-46619) or by their binding affinity to the TP receptor.

Compound IDKey Structural FeaturesAssay TypeAgonistIC50 (nM)Binding Affinity (Kd, nM)Reference
BMS-180,291 Oxazole side chain with n-pentylamino carbonyl groupPlatelet AggregationArachidonic Acid7-[5]
BMS-180,291 Oxazole side chain with n-pentylamino carbonyl groupPlatelet AggregationU-46,61921-[5]
BMS-180,291 Oxazole side chain with n-pentylamino carbonyl groupRadioligand Binding[3H]-SQ 29,548-4.0[5]
Compound 23 Benzenesulfonylamino group (trans-isomer)Platelet Aggregation-High Potency-[7]
Compound 11 Benzenesulfonylamino group (cis-isomer)Platelet Aggregation-Less Active-[7]
GR32191 TP-receptor blocking drugPlatelet AggregationCollagen--[8]

Note: The reference for compounds 11 and 23 describes high potency but does not provide specific numerical IC50 values. GR32191 is included for comparative context.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride[2][4]

This protocol describes the foundational Diels-Alder reaction to form the scaffold's core.

Materials:

  • Maleic Anhydride (5g)

  • Furan (3.3 mL)

  • Tetrahydrofuran (THF) (15 mL)

  • 50 mL Round Bottom Flask (RBF)

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Filter Paper

  • Vacuum Flask

Procedure:

  • Charge a 50 mL RBF with 5g of maleic anhydride. If the maleic anhydride is in large chunks, grind it to a powder using a mortar and pestle.

  • Add 15 mL of THF to the RBF and swirl until the maleic anhydride is completely dissolved.

  • Add 3.3 mL of furan to the solution, swirl to mix thoroughly, and stopper the flask.

  • Allow the reaction mixture to stand at room temperature. Crystals of the product should begin to form. For complete crystallization, the flask can be placed in a refrigerator.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold THF to remove any unreacted starting materials.

  • Allow the vacuum to pull air through the product for 5-10 minutes to facilitate drying.

  • The final product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, can be further characterized by melting point (literature mp: 116-117 °C) and spectroscopy.

Protocol 4.2: Radioligand Competition Binding Assay for TP Receptor Affinity[9][10][11]

This protocol is a representative method to determine the binding affinity (Ki) of a test compound for the TP receptor.

Materials:

  • Platelet membrane preparation (source of TP receptors)

  • Radioligand (e.g., [3H]-SQ 29,548, a known high-affinity TP antagonist)

  • Test compound (e.g., a novel this compound derivative)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters (PEI-presoaked)

  • Vacuum filtration manifold (Harvester)

  • Scintillation fluid and counter

Procedure:

  • Plate Preparation: In a 96-well plate, add the following to each well in triplicate for a final volume of 250 µL:

    • 150 µL of platelet membrane preparation (containing a standardized amount of protein).

    • 50 µL of the test compound at various concentrations (typically a serial dilution over a 5-log unit range).

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

    • For determining non-specific binding, a set of wells should contain a high concentration of a known non-labeled antagonist instead of the test compound.

    • For determining total binding, a set of wells should contain only the buffer, membrane prep, and radioligand.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The this compound scaffold continues to be a valuable tool in medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the design of potent and selective ligands. The success of this scaffold in developing high-affinity thromboxane A2 receptor antagonists highlights its potential for modulating challenging targets like GPCRs. Future applications may explore its use as a constrained peptide mimic, a core for fragment-based drug discovery, or in the development of novel inhibitors for other enzyme classes where precise conformational control is paramount for activity and selectivity. The straightforward and scalable synthesis further cements its role as a go-to scaffold for drug development professionals.

References

The Stereochemistry of 7-Oxabicyclo[2.2.1]heptane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxabicyclo[2.2.1]heptane scaffold, a rigid bicyclic ether, has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure and conformational rigidity make it an attractive template for the design of novel therapeutic agents and complex molecular architectures. The precise spatial arrangement of substituents on this scaffold, dictated by its inherent stereochemistry, is paramount to its biological activity and physical properties. This technical guide provides a comprehensive overview of the stereochemistry of this compound derivatives, focusing on their synthesis, conformational analysis, and applications in drug development, with a particular emphasis on their role as inhibitors of Protein Phosphatase 5 (PP5).

Stereoselective Synthesis: Mastering the Bicyclic Architecture

The construction of the this compound core with specific stereochemistry is most commonly achieved through the Diels-Alder reaction between a furan (B31954) and a dienophile.[1] The stereochemical outcome of this [4+2] cycloaddition is governed by the well-established "endo rule" and the facial selectivity of the approach of the dienophile to the furan ring.

Asymmetric synthesis of chiral this compound derivatives can be accomplished through several strategies:

  • Use of Chiral Auxiliaries: Chiral auxiliaries attached to the dienophile can direct the cycloaddition to one face of the furan, leading to a high degree of stereoselectivity.

  • Chiral Lewis Acid Catalysis: The use of chiral Lewis acids can catalyze the Diels-Alder reaction, promoting the formation of one enantiomer over the other.

  • Asymmetric Diels-Alder Reactions: Employing chiral dienophiles or furans allows for the direct synthesis of enantiomerically enriched products.[2]

Convergent and stereodivergent synthetic pathways have also been developed, allowing for the controlled synthesis of multiple stereoisomers from common intermediates.

Conformational Analysis: A Rigid Scaffold with Defined Geometries

The this compound system is characterized by a rigid boat-like conformation. This rigidity limits the conformational freedom of the molecule and locks substituents into well-defined spatial orientations. The stereochemistry of substituents is typically described as exo (on the same side as the oxygen bridge) or endo (on the opposite side of the oxygen bridge).

2.1. X-Ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state conformation and absolute stereochemistry of this compound derivatives. The crystallographic data provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid · 2-aminobenzothiazoleTriclinicP-18.3082(1)9.0428(1)11.0438(2)67.1546(8)83.0101(8)86.9193(9)[3][4]
Tris(2-amino-1,3-thiazole-κN3)(this compound-2,3-dicarboxylato-κ3O2,O3,O7)cadmium(II) dihydrateMonoclinicP21/c9.6457(3)9.9255(3)25.4653(9)90101.980(2)90[5][6]
(1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-oneTetragonalP432127.81547(12)7.81547(12)53.8654(8)909090[7]

2.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for elucidating the stereochemistry and conformation of this compound derivatives in solution. The proton-proton coupling constants (3JH,H) are particularly informative. According to the Karplus relationship, the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the two coupled protons.

For example, a large coupling constant (typically > 8 Hz) between two vicinal protons on the bicyclic framework is indicative of a dihedral angle close to 0° or 180°, which is often observed for cis-exo or cis-endo relationships. Conversely, a small coupling constant (typically < 3 Hz) suggests a dihedral angle of approximately 90°, which is common for trans relationships.

Applications in Drug Development: Targeting Protein Phosphatase 5

The rigid nature of the this compound scaffold allows for the precise positioning of functional groups to interact with biological targets. One of the most promising applications of these derivatives is in the development of inhibitors for Protein Phosphatase 5 (PP5).

PP5 is a serine/threonine phosphatase that is overexpressed in several cancers, including glioblastoma.[8] It plays a crucial role in cell proliferation, survival, and DNA damage repair. Inhibition of PP5 has emerged as a potential therapeutic strategy to sensitize cancer cells to conventional therapies like temozolomide (B1682018).[9]

Derivatives of norcantharidin, which features the this compound-2,3-dicarboxylic anhydride (B1165640) core, have been identified as potent inhibitors of PP5.[10] The stereochemistry of the substituents on the bicyclic scaffold is critical for their inhibitory activity and selectivity.

CompoundTarget(s)IC50 (µM)Disease AreaReference
LB-100PP2A, PP5-Glioblastoma[10]
3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acidPP5-Cancer[11]
Compound 28aPP50.9 (PP5), 33.8 (PP2A)Glioblastoma[9]

Signaling Pathway of PP5 Inhibition

The inhibition of PP5 by this compound derivatives has significant downstream effects on cellular signaling pathways that are critical for cancer cell survival and drug resistance.

PP5_Signaling_Pathway cluster_Inhibitor Therapeutic Intervention cluster_Cellular_Processes Cellular Processes cluster_Outcomes Therapeutic Outcomes Inhibitor This compound Derivative PP5 PP5 p53 p53 PP5->p53 Dephosphorylation (Inactivation) CyclinD1 Cyclin D1 PP5->CyclinD1 Upregulation MGMT MGMT PP5->MGMT Upregulation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CyclinD1->CellCycleArrest TMZ_Sensitization Reversal of Temozolomide Resistance MGMT->TMZ_Sensitization

Figure 1. Signaling pathway of PP5 inhibition by this compound derivatives.

As depicted in Figure 1, inhibition of PP5 leads to the accumulation of phosphorylated (active) p53, a tumor suppressor protein. Active p53 can then induce cell cycle arrest and apoptosis. Furthermore, PP5 inhibition has been shown to downregulate the expression of Cyclin D1, a key regulator of cell cycle progression, and O6-methylguanine-DNA methyltransferase (MGMT), an enzyme that contributes to temozolomide resistance in glioblastoma.[9]

Experimental Protocols

5.1. General Protocol for Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of the this compound scaffold via a Diels-Alder reaction between furan and maleimide (B117702).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleimide (1.0 eq) in a suitable solvent (e.g., toluene, diethyl ether).

  • Addition of Furan: Add an excess of furan (2.0-3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

5.2. In Vitro PP5 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against PP5.

  • Reagents: Purified recombinant human PP5, a suitable phosphopeptide substrate (e.g., a 32P-labeled substrate), assay buffer, and the test compounds.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a microplate, add the test compound dilutions, PP5 enzyme, and assay buffer.

    • Incubate for a predetermined time at room temperature to allow for compound-enzyme interaction.

    • Initiate the phosphatase reaction by adding the phosphopeptide substrate.

    • Incubate the reaction at 30 °C for a specific time.

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Detection: The amount of released inorganic phosphate (B84403) is quantified. For radiolabeled substrates, this can be done by scintillation counting. For colorimetric assays, a malachite green-based detection method is commonly used.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The discovery and development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Experimental_Workflow Synthesis Stereoselective Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, X-ray) Synthesis->Purification InVitroScreening In Vitro Screening (e.g., PP5 Inhibition Assay) Purification->InVitroScreening HitIdentification Hit Identification (Potency & Selectivity) InVitroScreening->HitIdentification HitIdentification->Synthesis Inactive LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization Active? LeadOptimization->Synthesis InVivoTesting In Vivo Testing (Animal Models) LeadOptimization->InVivoTesting PreclinicalDevelopment Preclinical Development InVivoTesting->PreclinicalDevelopment

Figure 2. General experimental workflow for the development of this compound derivatives.

Conclusion

The this compound framework represents a privileged scaffold in medicinal chemistry due to its rigid and stereochemically defined nature. The ability to control the stereochemistry of substituents through well-established synthetic methods allows for the fine-tuning of biological activity. The successful development of potent and selective inhibitors of PP5 based on this scaffold highlights its potential for addressing challenging diseases like glioblastoma. A thorough understanding of the stereochemical principles governing the synthesis and conformation of these derivatives is essential for the rational design of future generations of therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the unique properties of the this compound system.

References

A Technical Guide to the Synthesis of 7-Oxabicyclo[2.2.1]heptane via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxabicyclo[2.2.1]heptane scaffold is a crucial heterocyclic motif present in a variety of biologically active molecules and serves as a versatile synthetic intermediate in drug discovery and development.[1][2][3][4] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial arrangement of functional groups. The most common and efficient method for the synthesis of this key structural unit is the Diels-Alder reaction between a furanoid diene and a suitable dienophile.[1][5] This guide provides an in-depth overview of this synthetic strategy, focusing on quantitative data, detailed experimental protocols, and the logical relationships governing the reaction's success.

Core Principles of the Furan (B31954) Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the context of synthesizing this compound, furan or its derivatives act as the four-electron diene component, while an alkene or alkyne with electron-withdrawing groups serves as the two-electron dienophile.[5]

A significant challenge in the Diels-Alder reaction of furan is its aromatic character, which reduces its reactivity as a diene.[6] Consequently, the reaction is often reversible, and the equilibrium can favor the starting materials, a process known as the retro-Diels-Alder reaction.[6][7][8] Several strategies have been developed to overcome this limitation and drive the reaction towards the desired this compound product. These include the use of high pressure, Lewis acid catalysis, and careful selection of dienophiles and reaction conditions.[6][7][9][10][11][12]

Factors Influencing the Diels-Alder Reaction of Furan

The successful synthesis of this compound derivatives via the Diels-Alder reaction is dependent on a careful balance of several factors that influence reaction kinetics, thermodynamics, and stereoselectivity. The interplay of these factors determines the overall yield and purity of the desired cycloadduct.

influencing_factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_catalysis Catalysis cluster_outcome Reaction Outcome Furan Furan Derivative Yield Yield Furan->Yield Stereoselectivity Stereoselectivity (endo/exo) Furan->Stereoselectivity Dienophile Dienophile Dienophile->Yield Dienophile->Stereoselectivity Temperature Temperature Temperature->Yield Temperature->Stereoselectivity Reversibility Reversibility (Retro-Diels-Alder) Temperature->Reversibility Pressure Pressure Pressure->Yield Solvent Solvent Solvent->Yield Solvent->Stereoselectivity Lewis_Acid Lewis Acid Lewis_Acid->Yield Lewis_Acid->Stereoselectivity Yield->Reversibility Stereoselectivity->Reversibility

Caption: Factors influencing the Diels-Alder synthesis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Diels-Alder reaction for the synthesis of this compound derivatives, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Diels-Alder Reaction of Furan with Various Dienophiles under Different Conditions

DieneDienophileCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)endo:exo RatioReference
FuranMethyl acrylate (B77674)NoneNone298 K240-[9]
FuranMethyl acrylateSn-BEA, Zr-BEA, Hf-BEA-----[9][10]
FuranMaleic anhydride (B1165640)-Toluene11026>80exo only[13]
FuranMaleic anhydride-AcetonitrileRT144>80exo only[13]
3-TrifluoroboratofuranMaleic anhydride--RT0.25-exo only[13]
2-MethylfuranMethyl 3-bromopropiolate-BenzeneReflux24-15.7:1 (regioisomers)[14]
FuranDimethyl acetylenedicarboxylateAlCl₃-----[15]
Furanα-Chloroacrylonitrile15 kbarDichloromethane30---[12]
Furanα-Acetoxyacrylonitrile15 kbarDichloromethane30---[12]
FuranMethyl acrylate[bmim]BF₄Ionic LiquidRT--2:1[7]
FuranMethyl acrylate[bmim]PF₆Ionic LiquidRT--2:1[7]
3-AlkoxyfuransN-substituted maleimides-----High endo[16][17]
2-PhenylfuranN-Methylmaleimide----8680:20[16]
FuranDimethyl maleateHfCl₄ (catalytic)Et₂O-78176567:33[6]
FuranDiethyl fumarateHfCl₄-20-Good-[6]
FuranBenzyl acrylateHfCl₄--8-78:22[6]

Table 2: High-Pressure Diels-Alder Reaction of Furan with Methyl Acrylate

Pressure (kbar)Temperature (°C)Time (h)ConcentrationYield (%)endo:exo RatioReference
10-20---Excellent-[11]
1530-3 M--[12]

Experimental Protocols

This section provides detailed methodologies for key Diels-Alder reactions cited in the literature for the synthesis of this compound derivatives.

General Workflow for Synthesis

The general experimental workflow for the synthesis of this compound via the Diels-Alder reaction, followed by subsequent modification, is depicted below.

experimental_workflow start Start: Furan & Dienophile reaction Diels-Alder Reaction (Thermal, High Pressure, or Catalyzed) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product 7-Oxabicyclo[2.2.1]heptene Derivative characterization->product modification Optional: Further Modification (e.g., Hydrogenation, Ring Opening) product->modification final_product Final Product modification->final_product

Caption: General experimental workflow for this compound synthesis.

Protocol 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

This protocol is adapted from a standard laboratory procedure for the reaction between furan and maleic anhydride.[18]

Materials:

  • Maleic anhydride (2.5 g)

  • Furan (1.7 mL)

  • Tetrahydrofuran (THF), anhydrous (13 mL)

Procedure:

  • In a scintillation vial, dissolve 2.5 g of maleic anhydride in 8 mL of anhydrous tetrahydrofuran.

  • To this solution, add 1.5 mL of furan and mix thoroughly.

  • Cap the vial, label it, and allow it to stand at room temperature. The progress of the reaction can be monitored by the formation of a crystalline product.

  • After the reaction is complete (typically several hours to a day), collect the product crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold THF (5 mL) to remove any unreacted starting materials.

  • Allow the crystals to air dry on the filter paper for several minutes.

  • Determine the mass of the dried product to calculate the percent yield. The product is exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[18]

Protocol 2: High-Pressure Diels-Alder Reaction of Furan and Methyl Acrylate

This general procedure is based on methodologies for high-pressure cycloadditions.[11][12]

Materials:

  • Furan, freshly distilled

  • Methyl acrylate, freshly distilled

  • Teflon reaction vessel

  • High-pressure autoclave

Procedure:

  • Prepare a solution of freshly distilled furan and methyl acrylate in a suitable solvent or neat.

  • Seal the solution in a Teflon vessel.

  • Place the sealed vessel inside a high-pressure autoclave.

  • Pressurize the autoclave to the desired pressure (e.g., 10-20 kbar).

  • Maintain the reaction at the desired temperature for the specified duration.

  • After the reaction is complete, carefully depressurize the autoclave.

  • Remove the contents of the Teflon vessel using a syringe.

  • Concentrate the reaction mixture under reduced pressure at 0 °C.

  • Analyze the crude product mixture by ¹H NMR to determine the ratio of endo and exo stereoisomers.[11]

Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan with Dimethyl Maleate

This protocol is a general representation based on the use of hafnium(IV) chloride as a catalyst.[6]

Materials:

  • Furan

  • Dimethyl maleate

  • Hafnium(IV) chloride (HfCl₄)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a catalytic amount of HfCl₄ in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled catalyst solution, add furan followed by the dropwise addition of dimethyl maleate.

  • Stir the reaction mixture at -78 °C for the specified time (e.g., 17 hours).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 7-oxabicyclo[2.2.1]heptene derivative.

Conclusion

The Diels-Alder reaction of furan and its derivatives remains a cornerstone for the synthesis of the this compound core structure. While challenges such as the inherent aromaticity of furan and the reversibility of the reaction exist, various strategies including the use of high pressure and Lewis acid catalysis have proven effective in achieving high yields and controlling stereoselectivity. The choice of dienophile and reaction conditions can be tailored to favor the desired endo or exo adduct. This guide provides a comprehensive technical overview to aid researchers in the strategic design and execution of synthetic routes toward novel this compound-containing molecules for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Electronic Properties of the Ether Bridge in 7-Oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxabicyclo[2.2.1]heptane, a conformationally constrained bicyclic ether, serves as a crucial structural motif in a variety of biologically active molecules and natural products.[1] Its rigid framework and the electronic nature of the embedded ether bridge significantly influence its chemical reactivity and interactions with biological targets. This technical guide provides a comprehensive analysis of the electronic properties of the ether bridge in the this compound core, integrating structural, spectroscopic, and computational data.

Molecular Structure and Geometry

The strained bicyclic structure of this compound imposes significant geometric constraints on the ether bridge. These constraints directly impact the electronic environment of the oxygen atom and the adjacent carbon atoms.

Logical Relationship of Structural Features

Structural Features of this compound A Bicyclic Ring System B Strained C-O-C Bond Angle A->B imposes C Fixed Dihedral Angles A->C defines D Electronic Properties of Ether Bridge B->D influences C->D influences E Reactivity and Interactions D->E determines Computational Analysis Workflow A Geometry Optimization (e.g., B3LYP/6-31G*) B Frequency Calculation A->B D Molecular Orbital Analysis (HOMO, LUMO) A->D E Electron Density Analysis (Mulliken Charges, ESP) A->E C Zero-Point Energy Correction B->C F Predicted Spectroscopic Data (NMR, IR) B->F G Comparison with Experimental Data F->G Acid-Catalyzed Ring Opening cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound C Protonated Ether A->C Protonation B H+ B->C D Ring-Opened Carbocation C->D C-O Bond Cleavage E Nucleophilic Attack D->E F Final Product E->F

References

The Enduring Scaffold: A Technical Guide to Theoretical and Computational Studies of 7-Oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxabicyclo[2.2.1]heptane core, a strained bicyclic ether, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it an attractive starting point for the design of novel therapeutics and functional materials. This technical guide delves into the theoretical and computational underpinnings of this remarkable molecule, alongside practical experimental considerations for its synthesis and application, with a particular focus on its role in drug development as a modulator of critical cellular signaling pathways.

Theoretical and Computational Characterization

Computational chemistry provides invaluable insights into the structure, stability, and reactivity of the this compound system. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, with the B3LYP functional and the 6-31G(d,p) basis set being commonly employed to provide a reliable balance between computational cost and accuracy.

Molecular Geometry

The inherent strain of the bicyclic system dictates its unique geometry. DFT calculations have been used to determine the optimized bond lengths, bond angles, and dihedral angles of the parent this compound molecule. These parameters are crucial for understanding the molecule's conformational preferences and how it interacts with biological targets.

ParameterValue (B3LYP/6-31G(d,p))
Bond Lengths (Å)
C1-C21.547
C2-C31.547
C1-O71.446
C4-O71.446
C1-C61.547
Bond Angles (°)
C1-O7-C494.5
O7-C1-C2102.0
C1-C2-C3103.1
Dihedral Angles (°)
C2-C1-C6-C50.0
O7-C1-C2-C369.9

Table 1: DFT-calculated geometric parameters for this compound.

Thermochemistry and Strain Energy

The bicyclic nature of this compound results in significant ring strain, which influences its reactivity. Computational methods have been employed to calculate its thermochemical properties, providing a quantitative measure of its stability.

PropertyCalculated Value (kJ/mol)
Standard Enthalpy of Formation-181.6 ± 20.1[1]
Strain Energy~15 (estimated)[2]

Table 2: Calculated thermochemical data for this compound.[1][2]

The strain energy, while not always directly calculated, is a key factor in the diverse reactivity of this scaffold, particularly in ring-opening reactions.

Synthesis and Reactivity: Experimental Protocols

The primary synthetic route to the this compound core is the Diels-Alder reaction between furan (B31954) and a suitable dienophile.[3] This powerful cycloaddition allows for the construction of the bicyclic framework with a high degree of stereocontrol.

General Diels-Alder Protocol for Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene Derivatives

This protocol describes a general procedure for the synthesis of a substituted 7-oxabicyclo[2.2.1]hept-5-ene, a common precursor to the saturated heptane (B126788) system.

Materials:

  • Furan (or a substituted furan)

  • Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

Procedure:

  • To a solution of the dienophile in the chosen solvent, add furan (typically in excess).

  • If a catalyst is used, it is added cautiously at this stage.

  • The reaction mixture is stirred at a temperature ranging from ambient to reflux, depending on the reactivity of the reactants. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

The endo isomer is often the major product due to secondary orbital interactions. Subsequent hydrogenation of the double bond, typically using a palladium on carbon (Pd/C) catalyst, yields the saturated this compound scaffold.[4]

G furan Furan diels_alder Diels-Alder Reaction furan->diels_alder dienophile Dienophile dienophile->diels_alder adduct 7-Oxabicyclo[2.2.1]hept-5-ene Derivative diels_alder->adduct hydrogenation Hydrogenation (e.g., H2, Pd/C) adduct->hydrogenation product This compound Derivative hydrogenation->product

A simplified workflow for the synthesis of this compound derivatives.

Application in Drug Development: Protein Phosphatase Inhibition

Derivatives of this compound have gained significant attention as inhibitors of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PP5).[5][6] These enzymes are critical regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer.

The natural product cantharidin (B1668268), which features the this compound core, is a potent but non-selective phosphatase inhibitor. This has spurred the development of synthetic analogues with improved selectivity and drug-like properties. The rigid bicyclic scaffold is believed to correctly orient the key functional groups, typically carboxylic acids or their derivatives, for optimal interaction with the active site of the phosphatase.

Mechanism of Protein Phosphatase Inhibition

The inhibitory activity of this compound-2,3-dicarboxylic acid derivatives, such as endothall, stems from their ability to bind to the catalytic subunit of the phosphatase.[6] This binding occludes the active site, preventing the enzyme from dephosphorylating its protein substrates. This leads to the hyperphosphorylation of downstream signaling proteins, thereby modulating their activity and impacting cellular pathways.

G cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Derivative p_protein Phosphorylated Substrate Protein pp2a PP2A/PP5 p_protein->pp2a Binding protein Dephosphorylated Substrate Protein pp2a->protein Dephosphorylation inhibitor This compound Inhibitor pp2a_inhibited PP2A/PP5 (Inhibited) inhibitor->pp2a_inhibited Binding to Active Site p_protein_2 Phosphorylated Substrate Protein p_protein_2->pp2a_inhibited Binding Blocked cellular_response Altered Cellular Response p_protein_2->cellular_response Hyperphosphorylation Leads to

Mechanism of protein phosphatase inhibition by this compound derivatives.
Experimental Protocol: Serine/Threonine Phosphatase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a serine/threonine phosphatase like PP2A, using a colorimetric assay that detects the release of free phosphate (B84403).

Materials:

  • Purified serine/threonine phosphatase (e.g., PP2A)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂)

  • This compound derivative (test inhibitor)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: A serial dilution of the test compound is prepared in the assay buffer to determine the IC₅₀ value.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add the assay buffer, the test inhibitor at various concentrations, and the purified phosphatase. Incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the Reaction: Add the phosphopeptide substrate to each well to start the dephosphorylation reaction.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the Reaction and Develop Color: Add the Malachite Green reagent to each well. This reagent stops the enzymatic reaction and complexes with the free phosphate produced, resulting in a color change.

  • Measure Absorbance: After a short incubation for color development, measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are plotted to determine the IC₅₀ value.

G start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor pre_incubation Pre-incubate Enzyme and Inhibitor prep_inhibitor->pre_incubation add_substrate Add Phosphopeptide Substrate pre_incubation->add_substrate incubation Incubate at Optimal Temperature add_substrate->incubation add_reagent Add Malachite Green Reagent incubation->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs analyze_data Calculate IC50 Value measure_abs->analyze_data end End analyze_data->end

Workflow for a typical serine/threonine phosphatase inhibition assay.

Conclusion

The this compound scaffold continues to be a subject of intense theoretical and experimental investigation. Its unique structural and electronic properties, elucidated through computational studies, provide a solid foundation for the rational design of new molecules. The synthetic accessibility of this core, primarily through the Diels-Alder reaction, allows for the creation of diverse libraries of compounds. In the realm of drug discovery, derivatives of this scaffold have shown significant promise as inhibitors of key signaling proteins, such as protein phosphatases. The combination of computational prediction and robust experimental validation will undoubtedly lead to the development of novel therapeutics and advanced materials based on this versatile and enduring molecular framework.

References

The Biological Activity of Naturally Occurring 7-Oxabicyclo[2.2.1]heptanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxabicyclo[2.2.1]heptane scaffold, a rigid bicyclic ether, is a privileged structure in medicinal chemistry, appearing in a variety of naturally occurring compounds with significant biological activities. This guide provides a comprehensive overview of the biological activities of these molecules, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

Cytotoxic Activity

A significant number of naturally occurring and synthetic 7-oxabicyclo[2.2.1]heptanes have demonstrated potent cytotoxic effects against various cancer cell lines. This activity is often attributed to the strained bicyclic ring system and the presence of specific functional groups.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of selected this compound-containing compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Spirocommiphorfuran A (1)HepG2 (Liver Carcinoma)48.67[1]
Furanpydone A (1)MKN-45 (Gastric Cancer)4.35[2][3]
HCT116 (Colon Carcinoma)5.12[2][3]
K562 (Leukemia)6.88[2][3]
A549 (Lung Cancer)7.23[2][3]
DU145 (Prostate Cancer)9.72[2][3]
N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide (9)HepG2 (Liver Carcinoma)8.3 ± 1.3[4][5]
N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide (18)HepG2 (Liver Carcinoma)16.4 ± 1.2[4][5]
Norcantharidin (2)HepG2 (Liver Carcinoma)42.0 ± 1.8[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation & Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Anti-inflammatory Activity

Certain this compound derivatives, notably cantharidin (B1668268) and its analogues, exhibit significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[6][7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6][8] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB.[6][8] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and chemokines.[6][9]

Signaling Pathway Diagram: Canonical NF-κB Activation

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB pathway by using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter plasmid

  • 96-well plates

  • Test compound

  • Inducing agent (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Induction: Stimulate the cells with an inducing agent (e.g., TNF-α at 10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control. Incubate for an appropriate time (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells according to the manufacturer's protocol for the luciferase assay system. Add the luciferase substrate to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay). Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

Antimicrobial Activity

Several derivatives of this compound have been shown to possess antimicrobial activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentrations (MICs) of some this compound derivatives.

CompoundMicroorganismMIC (µM)Reference
Furanpydone A (1)Staphylococcus aureus12.5[2]
Methicillin-resistant S. aureus (MRSA)25.0[2]
Bacillus subtilis6.25[2]
Clostridium perfringens3.12[2]
Ralstonia solanacarum1.56[2]
Apiosporamide (4)Staphylococcus aureus6.25[2]
Methicillin-resistant S. aureus (MRSA)6.25[2]
Bacillus subtilis1.56[2]
Clostridium perfringens1.56[2]
Ralstonia solanacarum1.56[2]
Emericelactones A-DVerticillium dahliae Kleb25-50 µg/mL[10]
Rhizoctonia solani25-50 µg/mL[10]
Gibberella saubinetii25-50 µg/mL[10]
Micrococcus lysodeikticus25-50 µg/mL[10]
Salmonella typhi25-50 µg/mL[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a microplate reader.

Enzyme Inhibition

The this compound scaffold is a key feature of potent inhibitors of several enzymes, most notably protein phosphatases.

Protein Phosphatase Inhibition

Cantharidin and its derivatives are well-known inhibitors of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). More recently, derivatives of this compound-2,3-dicarboxylic acid have been developed as selective inhibitors of protein phosphatase 5 (PP5).[15][16][17] Overexpression of PP5 is linked to tumor cell growth, making it a promising target for cancer therapy.[18]

Quantitative Enzyme Inhibition Data
CompoundEnzymeIC50 (µM)Reference
Compound 28aPP50.9[16]
PP2A33.8[16]
LB-100PP2A0.4[4]
PP51.8[4]
Experimental Protocol: In Vitro Phosphatase Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by a specific phosphatase.

Materials:

  • Purified protein phosphatase (e.g., PP5)

  • Phosphorylated substrate (e.g., a phosphopeptide)

  • Assay buffer

  • Test compound

  • Malachite green reagent (for detecting released phosphate)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the purified phosphatase enzyme, and various concentrations of the test compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the phosphorylated substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period, allowing the enzyme to dephosphorylate the substrate.

  • Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the free phosphate (B84403) released during the reaction.

  • Measurement: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: The amount of phosphate released is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value from a dose-response curve.

Conclusion

Naturally occurring 7-oxabicyclo[2.2.1]heptanes and their synthetic derivatives represent a rich source of biologically active compounds with therapeutic potential. Their diverse activities, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibiting effects, make them attractive scaffolds for drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and exploitation of this important class of natural products. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Nomenclature of 7-Oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the systematic nomenclature of the 7-oxabicyclo[2.2.1]heptane ring system, a prevalent structural motif in organic chemistry and drug discovery. The rules and conventions established by the International Union of Pure and Applied Chemistry (IUPAC) for naming this heterocyclic bicyclic compound and its derivatives will be detailed.

Core Structure and IUPAC Name

The parent compound, this compound, is a saturated bicyclic ether. Its systematic name is derived from the following components:

  • bicyclo : Indicates a bicyclic compound, meaning it contains two rings.

  • [2.2.1] : These numbers, enclosed in square brackets, denote the lengths of the bridges connecting the two bridgehead atoms. In this case, there are two bridges of two carbon atoms each and one bridge of one atom.

  • heptane : Specifies that the total number of atoms in the bicyclic system is seven.

  • 7-oxa : This prefix indicates that the atom at the 7th position is an oxygen atom, replacing a carbon. This is an example of "Hantzsch-Widman" nomenclature for heterocycles.

The compound has the molecular formula C₆H₁₀O and its CAS Registry Number is 279-49-2.[1][2][3][4] It is also commonly known by other names such as 7-oxanorbornane, 1,4-epoxycyclohexane, and 3,6-endoxocyclohexane.[1][3]

Numbering of the Ring System

The numbering of the this compound system follows the established rules for bicyclic compounds. The numbering starts at one of the bridgehead carbons (position 1), proceeds along the longest path to the second bridgehead carbon (position 4), continues along the next longest path back to the first bridgehead, and finally, the shortest bridge is numbered last.

The numbering convention is as follows:

  • Positions 1 and 4 are the bridgehead carbons.

  • Positions 2 and 3 form one of the two-carbon bridges.

  • Positions 5 and 6 form the other two-carbon bridge.

  • Position 7 is the one-atom bridge, which in this case is the oxygen atom.

Caption: Basic structure and numbering of the this compound ring system.

Stereochemistry: Endo and Exo Isomers

A key feature of the nomenclature of substituted this compound derivatives is the use of the stereochemical descriptors endo and exo. These terms describe the relative orientation of a substituent on the bicyclic ring.

  • Exo : A substituent is in the exo position if it is on the same side of the molecule as the shortest bridge (the oxygen bridge in this case).

  • Endo : A substituent is in the endo position if it is on the opposite side of the molecule from the shortest bridge.

The distinction between endo and exo isomers is crucial as they often exhibit different chemical reactivity and biological activity.[5][6][7]

Caption: Illustration of exo and endo substituent positions on the bicyclic framework.

Nomenclature of Substituted Derivatives

When naming substituted this compound compounds, the following rules are applied:

  • Identify and Name Substituents : The substituents are named according to standard IUPAC rules (e.g., -chloro, -methyl, -carboxyl).

  • Assign Locants : The position of each substituent is indicated by the number of the carbon atom to which it is attached.

  • Indicate Stereochemistry : The stereochemistry of each substituent is specified as endo or exo.

  • Alphabetize Substituents : The substituents are listed in alphabetical order.

  • Assemble the Name : The full name is constructed by listing the substituents with their locants and stereochemical descriptors, followed by the parent name "this compound".

For instance, a compound with a chlorine atom at the 2-position in the exo orientation and a methyl group at the 3-position in the endo orientation would be named: exo-2-chloro-endo-3-methyl-7-oxabicyclo[2.2.1]heptane .

An example from the literature is this compound-2,3-dicarboxylic acid, where the stereochemistry of the carboxylic acid groups can be specified as (endo,exo).[8]

Caption: Naming of a substituted this compound derivative with stereochemistry.

Unsaturated and Polycyclic Systems

The nomenclature can be extended to include unsaturation and fusion to other rings.

  • Unsaturation : The presence of a double bond is indicated by changing the "-ane" suffix to "-ene" and adding a locant to specify the position of the double bond. For example, 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid .

  • Polycyclic Systems : When the this compound moiety is part of a more complex polycyclic system, the nomenclature rules for fused or bridged rings are applied, with "7-oxa" indicating the heteroatom.

Data Presentation and Experimental Protocols

While this guide focuses on the principles of nomenclature, it is important to note that quantitative data and detailed experimental protocols are typically found within specific research articles and patents that describe the synthesis, characterization, or application of these compounds.[7][9][10] Such data may include spectroscopic information (NMR, IR, Mass Spectrometry), physical properties (melting point, boiling point, optical rotation), and yields of synthetic steps. Experimental protocols would provide step-by-step instructions for the preparation and purification of specific this compound derivatives. A comprehensive search for such detailed experimental data was outside the scope of this nomenclature guide.

Conclusion

The nomenclature of this compound and its derivatives is systematic and follows the established IUPAC rules for bicyclic compounds. A thorough understanding of the numbering system and the stereochemical descriptors endo and exo is essential for unambiguously naming and identifying these important chemical entities. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals working with this versatile heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]heptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening metathesis polymerization (ROMP) of 7-oxabicyclo[2.2.1]heptene derivatives, also known as 7-oxanorbornene derivatives. This class of monomers is of significant interest due to the versatile functionality that can be incorporated into the resulting polymers, making them suitable for a wide range of applications, including in the development of novel drug delivery systems and advanced biomaterials.

Introduction

Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition metal carbene complexes, most notably Grubbs' catalysts, to polymerize cyclic olefins.[1][2] The primary driving force for this reaction is the release of ring strain in the monomer.[2] 7-Oxabicyclo[2.2.1]heptene derivatives are particularly attractive monomers for ROMP due to their strained bicyclic structure and the ease with which functionality can be introduced. The presence of the oxygen bridge also imparts unique properties to the resulting polymers.

Polymers derived from these monomers have found applications in various fields. For instance, polyanions of poly(7-oxanorbornene-2,3-dicarboxylate) can form hydrogels in aqueous solutions.[1] Furthermore, the rigid bicyclic structure of the monomer is a key component in the synthesis of biologically active compounds and can be found in various natural products.[3]

Monomer Synthesis

The synthesis of 7-oxabicyclo[2.2.1]heptene derivatives typically begins with a Diels-Alder reaction between furan (B31954) and a suitable dienophile, such as maleic anhydride (B1165640), to form the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[1] This anhydride can then be converted to a variety of derivatives. A common subsequent reaction is Fischer esterification to produce the corresponding diester.[1]

Protocol: Synthesis of Dimethyl exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

This two-step protocol describes the synthesis of a common 7-oxanorbornene derivative monomer.

Step 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

  • Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in a suitable solvent such as diethyl ether or dichloromethane (B109758).

  • Diels-Alder Reaction: Add furan to the solution. The reaction is typically exothermic and can be stirred at room temperature.

  • Crystallization: The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, will precipitate out of the solution as a white solid.

  • Isolation: Collect the crystals by vacuum filtration and wash with cold solvent. The product can be dried under vacuum.

Step 2: Synthesis of Dimethyl exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

  • Esterification: Suspend the synthesized anhydride in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Workup: After cooling, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the dimethyl ester as a white crystalline solid.[1]

Ring-Opening Metathesis Polymerization (ROMP)

The polymerization of 7-oxabicyclo[2.2.1]heptene derivatives is readily achieved using commercially available ruthenium-based catalysts, such as Grubbs' first, second, or third-generation catalysts.[4] The choice of catalyst influences the polymerization kinetics, with later generation catalysts generally exhibiting higher activity and functional group tolerance.[4] The polymerization typically proceeds in a living manner, allowing for control over the polymer's molecular weight and the synthesis of block copolymers.[5][6]

General Protocol for ROMP of Dimethyl exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to prevent catalyst deactivation.

  • Monomer Preparation: Dissolve the monomer, dimethyl exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, in a dry, degassed solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) in a Schlenk flask.[1]

  • Catalyst Addition: In a separate flask, dissolve the desired Grubbs' catalyst (e.g., Grubbs' Generation II) in a small amount of the same solvent.

  • Initiation: Transfer the catalyst solution to the monomer solution via cannula. The reaction mixture is typically stirred at room temperature.

  • Polymerization: The polymerization is usually rapid, and the solution may become viscous. The reaction time can range from minutes to a few hours, depending on the monomer-to-catalyst ratio and the specific catalyst used.

  • Termination: To terminate the polymerization, add a small amount of a chain transfer agent, such as ethyl vinyl ether, and stir for an additional 30 minutes.[1]

  • Precipitation and Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.[1] The polymer will typically precipitate as a white solid.

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Quantitative Data Summary

The molecular weight and polydispersity of the resulting polymers are dependent on the monomer-to-catalyst ratio and the specific reaction conditions. The following tables summarize representative data from the literature for the ROMP of 7-oxabicyclo[2.2.1]heptene derivatives.

Table 1: ROMP of Dimethyl exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Monomer/Catalyst RatioCatalystSolventMₙ ( g/mol )Mₙ/Mₙ (PDI)Reference
50:1Grubbs' Gen ITHF10,5001.15[4]
100:1Grubbs' Gen ITHF21,0001.18[4]
50:1Grubbs' Gen IIDCM11,2001.05[6]
100:1Grubbs' Gen IIDCM22,1001.07[6]
50:1Grubbs' Gen IIITHF10,8001.03[5]
100:1Grubbs' Gen IIITHF21,5001.04[5]

Table 2: Glass Transition Temperatures (Tg) of Poly(7-oxanorbornene) Derivatives

PolymerTg (°C)Reference
Poly(exo-N-phenyl-7-oxanorbornene-5,6-dicarboximide-co-norbornene)125[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and polymerization of 7-oxabicyclo[2.2.1]heptene derivatives.

G cluster_0 Monomer Synthesis cluster_1 Polymerization & Characterization furan Furan diels_alder Diels-Alder Reaction furan->diels_alder dienophile Dienophile (e.g., Maleic Anhydride) dienophile->diels_alder anhydride exo-7-Oxanorbornene Anhydride diels_alder->anhydride modification Functional Group Modification (e.g., Esterification) anhydride->modification monomer Functionalized 7-Oxanorbornene Monomer modification->monomer romp ROMP monomer->romp polymer Poly(7-oxanorbornene) Derivative romp->polymer characterization Characterization (GPC, NMR, DSC) polymer->characterization data Quantitative Data (Mn, PDI, Tg) characterization->data

Caption: General workflow from monomer synthesis to polymer characterization.

ROMP Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for ring-opening metathesis polymerization initiated by a Grubbs-type catalyst.

ROMP_Mechanism catalyst [Ru]=CHR metallocyclobutane Metallocyclobutane Intermediate catalyst->metallocyclobutane + Monomer monomer Cyclic Olefin propagating [Ru]=CH-R'- metallocyclobutane->propagating Ring Opening propagating->metallocyclobutane + Monomer polymer_chain Growing Polymer Chain propagating->polymer_chain Propagation

Caption: Simplified catalytic cycle for Ring-Opening Metathesis Polymerization.

Applications in Drug Development

The ability to precisely control the architecture and functionality of polymers derived from 7-oxabicyclo[2.2.1]heptene derivatives makes them highly promising for applications in drug delivery. For instance, the incorporation of hydrophilic and hydrophobic blocks can lead to the formation of amphiphilic block copolymers that self-assemble into micelles or vesicles, which can serve as nanocarriers for therapeutic agents.[3] The functional groups on the polymer backbone can also be used for the covalent attachment of drugs, targeting ligands, or imaging agents. Furthermore, the potential for these polymers to form hydrogels offers opportunities for creating sustained-release drug depots.[1] The inherent biodegradability of some ROMP polymers, due to the presence of double bonds in the backbone that can be cleaved, is another advantageous feature for biomedical applications.[5]

Conclusion

The ring-opening metathesis polymerization of 7-oxabicyclo[2.2.1]heptene derivatives provides a versatile platform for the synthesis of well-defined, functional polymers. The straightforward synthesis of the monomers, coupled with the efficiency and control of ROMP, allows for the creation of a wide array of polymeric materials with tunable properties. These materials hold significant promise for advancing various fields, particularly in the development of sophisticated drug delivery systems and novel biomaterials. The protocols and data presented herein serve as a valuable resource for researchers and scientists venturing into this exciting area of polymer chemistry.

References

Application Notes: The Versatility of 7-Oxabicyclo[2.2.1]heptane as a Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rigid, bicyclic framework of 7-oxabicyclo[2.2.1]heptane, also known as oxanorbornane, has emerged as a powerful chiral building block in the total synthesis of complex natural products and medicinally relevant molecules. Its conformational rigidity allows for a high degree of stereocontrol in subsequent transformations, making it an attractive starting point for asymmetric synthesis. The facile synthesis of enantiomerically enriched this compound derivatives, typically via Diels-Alder reactions of furans, provides a versatile platform for the introduction of multiple stereocenters. This application note will highlight the utility of this scaffold in total synthesis, with a focus on key transformations and representative experimental protocols.

Key Synthetic Strategies

The synthetic utility of the this compound system is primarily derived from two key strategies:

  • Stereocontrolled Functionalization: The rigid bicyclic system allows for predictable facial selectivity in a variety of reactions, including epoxidation, dihydroxylation, and hydrogenation. The oxygen bridge often directs incoming reagents to the exo face of the molecule.

  • Ring-Opening Reactions: The inherent strain of the bicyclic ether facilitates a range of stereospecific ring-opening reactions. These transformations can be triggered by nucleophiles, electrophiles, or reducing agents, leading to highly functionalized cyclohexyl or cyclopentyl derivatives with defined stereochemistry.

Applications in Total Synthesis

The this compound framework has been instrumental in the synthesis of a diverse array of natural products and bioactive molecules.

  • Solanoeclepin A: A key step in the total synthesis of this potato cyst nematode hatching stimulant involves a highly diastereoselective intramolecular Diels-Alder reaction of a furan (B31954) derivative to construct the central this compound core of the molecule.[1][2] This elegant approach rapidly builds molecular complexity and establishes multiple stereocenters in a single step.

  • Carbasugars: The stereospecific ring-opening of this compound derivatives provides a powerful entry to carbocyclic sugars (carbasugars), which are important as enzyme inhibitors and therapeutic agents. For example, the synthesis of validamine (B1683471) and its stereoisomers has been achieved through the strain-directed cleavage of the ether bridge in phenylsulfonyl-substituted this compound derivatives.

  • Prostanoids and Thromboxane (B8750289) Analogues: The rigid scaffold of this compound has been employed as a stable mimic of the endoperoxide bridge in thromboxane A2. This has led to the development of potent and selective thromboxane receptor antagonists.

  • Other Natural Products: This versatile building block has also been utilized in the synthesis of various other natural products, including (-)-senepoxide, (-)-tingtanoxide, and (-)-zeylenol.

Data Presentation

Table 1: Asymmetric Diels-Alder Reactions for the Synthesis of Chiral 7-Oxabicyclo[2.2.1]hept-5-ene Derivatives

DienophileChiral AuxiliaryCatalyst/Conditionsendo/exo ratioDiastereomeric Excess (d.e.)Yield (%)
Acrylate (B77674)(1R,2S,5R)-MenthylTiCl4-SiO2, neat, RT-44% (endo)-
Acrylate(1R,2S,5R)-8-PhenylmenthylTiCl4-SiO2, neat, RT-68% (endo), 70% (exo)-
AcrylateEvans' OxazolidinoneEt2AlCl, CH2Cl2, -100 °C>100:1>99%82

Table 2: Representative Transformations of the this compound Scaffold

Starting MaterialReactionReagents and ConditionsProductYield (%)
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640) (Norcantharidin)Anhydride Ring OpeningN-[4-(hydroxymethyl)phenyl]acetamide, Pyridine (B92270), Acetonitrile (B52724), RT, overnight3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid64
2-Methylfuran and Methyl 3-bromopropiolate adductKetal HydrolysisConc. HCl, Methanol, RT, 7 h1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester82
(1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl esterHydrogenation5% Pd/C, H2 (6 atm), Methanol, RT, 3 h(1S,2R,4R)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester-

Experimental Protocols

Protocol 1: Synthesis of 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid via Anhydride Ring Opening

This protocol describes the nucleophilic ring-opening of the anhydride of endo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (norcantharidin) with a functionalized alcohol.

Materials:

  • N-[4-(hydroxymethyl)phenyl]acetamide

  • This compound-2,3-dicarboxylic anhydride (Norcantharidin)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • 15 mL Round-bottomed flask

  • Magnetic stir bar and stir plate

  • Standard glassware for workup and purification

Procedure:

  • To a 15 mL round-bottomed flask equipped with a magnetic stir bar, add N-[4-(hydroxymethyl)phenyl]acetamide (490 mg, 3.0 mmol, 1.0 equiv.).

  • Add acetonitrile (3.0 mL) to the flask at room temperature.

  • Add pyridine (0.5 mL, 2.1 equiv.) to the reaction mixture.

  • Gently warm the mixture until a clear solution is obtained.

  • Add norcantharidin (B1212189) (489 mg, 2.9 mmol, 1.0 equiv.) to the solution.

  • Stir the resulting solution at room temperature overnight. The formation of a white precipitate should be observed within a few minutes.

  • After the reaction is complete, collect the white precipitate by vacuum filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to afford the desired product.

Protocol 2: Asymmetric Diels-Alder Reaction to form a Chiral 7-Oxabicyclo[2.2.1]hept-5-ene Derivative

This protocol outlines a general procedure for the Lewis acid-catalyzed asymmetric Diels-Alder reaction between furan and a chiral acrylate.

Materials:

  • Furan (freshly distilled)

  • Chiral acrylate (e.g., derived from a chiral auxiliary like Evans' oxazolidinone)

  • Lewis acid (e.g., diethylaluminum chloride, Et2AlCl)

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Dry reaction vessel (e.g., Schlenk tube) under an inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the chiral acrylate (1.0 equiv.) in anhydrous dichloromethane.

  • Cool the solution to the desired low temperature (e.g., -78 °C or -100 °C).

  • Slowly add the Lewis acid (e.g., 1.1 equiv. of Et2AlCl) to the solution and stir for 15-30 minutes.

  • Add freshly distilled furan (5-10 equiv.) to the reaction mixture.

  • Stir the reaction at the low temperature for the specified time (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain the desired chiral 7-oxabicyclo[2.2.1]hept-5-ene derivative.

Visualizations

Total_Synthesis_Pathway Furan Furan Derivative Building_Block Chiral this compound Derivative Furan->Building_Block Asymmetric Diels-Alder Dienophile Chiral Dienophile Dienophile->Building_Block Functionalization Stereoselective Functionalization Building_Block->Functionalization Ring_Opening Stereospecific Ring-Opening Building_Block->Ring_Opening Intermediate Highly Functionalized Intermediate Functionalization->Intermediate Ring_Opening->Intermediate Natural_Product Complex Natural Product (e.g., Solanoeclepin A) Intermediate->Natural_Product Further Transformations

Caption: General synthetic strategy using this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve Chiral Acrylate in dry CH2Cl2 cool Cool to Low Temperature (e.g., -100 °C) start->cool add_lewis Add Lewis Acid (e.g., Et2AlCl) cool->add_lewis add_furan Add Furan add_lewis->add_furan react Stir at Low Temperature (Monitor by TLC) add_furan->react quench Quench Reaction react->quench extract Aqueous Workup and Extraction quench->extract purify Silica Gel Chromatography extract->purify product Pure Chiral Product purify->product

Caption: Workflow for Asymmetric Diels-Alder Reaction.

References

Application Notes and Protocols for the Functionalization of the 7-Oxabicyclo[2.2.1]heptane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxabicyclo[2.2.1]heptane skeleton, a bridged bicyclic ether, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it an attractive building block for the synthesis of complex molecules with diverse biological activities and material properties. This document provides a detailed overview of key functionalization strategies for this scaffold, complete with experimental protocols and quantitative data to guide researchers in this field.

Application Notes

The this compound core is found in a variety of natural products, many of which exhibit significant biological activity.[1] Its derivatives have been explored as anticancer agents, protein phosphatase inhibitors, and pesticides.[2][3] The conformational rigidity of the bicyclic system is a key feature, as it reduces the entropic penalty upon binding to biological targets, potentially leading to higher affinity and selectivity.

Key functionalization strategies for the this compound skeleton include:

  • Diels-Alder Cycloaddition: The most common route to the 7-oxabicyclo[2.2.1]heptene core involves the [4+2] cycloaddition of a furan (B31954) derivative with a suitable dienophile. This reaction can be highly stereoselective, providing access to a range of substituted bicyclic systems.[1]

  • C-H Functionalization: Direct functionalization of the C-H bonds of the saturated skeleton offers an efficient way to introduce molecular complexity. Palladium-catalyzed arylation has been shown to be a powerful method for the diastereoselective introduction of aryl and heteroaryl groups.

  • Ring-Opening Reactions: The strained ether bridge of the this compound system can be selectively cleaved under various conditions to yield highly functionalized cyclohexane (B81311) derivatives.

  • Ring-Opening Metathesis Polymerization (ROMP): The unsaturated 7-oxabicyclo[2.2.1]heptene derivatives are excellent monomers for ROMP, leading to the formation of polymers with unique architectures and properties, which have applications as, for example, polymeric ionophores.[4]

Data Presentation

Table 1: Palladium-Catalyzed β-(Hetero)arylation of a this compound Derivative
EntryAryl IodideProductYield (%)
14-Iodotoluene3-(p-tolyl)-7-oxabicyclo[2.2.1]heptane derivative99
21-Iodo-4-methoxybenzene3-(4-methoxyphenyl)-7-oxabicyclo[2.2.1]heptane derivative95
31-Iodo-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)-7-oxabicyclo[2.2.1]heptane derivative85
42-Iodothiophene3-(thiophen-2-yl)-7-oxabicyclo[2.2.1]heptane derivative88
53-Iodopyridine3-(pyridin-3-yl)-7-oxabicyclo[2.2.1]heptane derivative76

Yields are for the mono-arylated product with complete diastereoselectivity. Data sourced from a study on directed Pd-catalyzed β-(hetero)arylation of the this compound framework. The detailed experimental protocol is available in the source publication.

Table 2: Antiproliferative Activity of Norcantharidin (B1212189) Derivatives
CompoundCell LineIC50 (μM)
NorcantharidinA549 (Lung Carcinoma)> 100
NorcantharidinPC-3 (Prostate Cancer)> 100
Derivative 1A549 (Lung Carcinoma)45.3
Derivative 1PC-3 (Prostate Cancer)52.1
Derivative 2A549 (Lung Carcinoma)38.7
Derivative 2PC-3 (Prostate Cancer)46.5

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data from antiproliferative assays of synthesized norcantharidin derivatives.

Experimental Protocols

Protocol 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride (B1165640) via Diels-Alder Reaction

This protocol describes the classic Diels-Alder reaction between furan and maleic anhydride to form the 7-oxabicyclo[2.2.1]heptene skeleton.

Materials:

Procedure:

  • Weigh 2.5 g of maleic anhydride and add it to a scintillation vial.

  • Add 8 mL of tetrahydrofuran (THF) and 1.5 mL of furan to the vial.

  • Thoroughly mix the contents of the vial.

  • Cap the vial, label it, and store it in a designated location for one week to allow for crystallization.

  • After one week, assemble a filtering apparatus with a Büchner funnel and wet the filter paper with 5 mL of cold THF.

  • Filter the product, ensuring all crystals are transferred to the funnel.

  • Allow the crystals to dry on the filter for 5 minutes.

  • Transfer the crystals to a clean, pre-weighed container and determine the mass to calculate the percent yield.

  • The product is exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Expected Yield: ~80-90%

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of a 7-Oxabicyclo[2.2.1]heptene Derivative

This protocol outlines the ROMP of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate using a Grubbs catalyst.

Materials:

  • Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

  • Grubbs Catalyst™ (e.g., Ru(PPh₃)₂(Cl)₂(CHPh))

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl vinyl ether

  • Methanol (B129727)

  • Nitrogen gas supply

Procedure:

  • Dissolve 2 g (9.43 mmol) of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in 30 mL of anhydrous THF in a flask under a nitrogen atmosphere.

  • Add the ruthenium catalyst (the amount will depend on the desired molecular weight, a typical monomer to catalyst ratio is 500:1 to 1000:1).

  • Stir the solution under nitrogen for 30 minutes.

  • Terminate the polymerization by adding a few drops of ethyl vinyl ether and continue stirring for another 30 minutes.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Collect the white polymer by filtration and dry under vacuum.

Expected Yield: 80-85%

Protocol 3: Synthesis of Norcantharidin

This protocol describes the synthesis of norcantharidin, a demethylated analog of cantharidin, starting from the Diels-Alder adduct of furan and maleic anhydride.

Materials:

  • exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate (B1210297) (as solvent for hydrogenation)

  • Hydrogen gas supply

Procedure:

  • Diels-Alder Reaction: Synthesize exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride as described in Protocol 1.[1]

  • Hydrogenation: a. Dissolve the synthesized anhydride in a suitable solvent such as methanol or ethyl acetate in a hydrogenation flask. b. Carefully add a catalytic amount of 10% Pd/C to the solution. c. Connect the flask to a hydrogen gas supply and purge the system with hydrogen. d. Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitor by TLC or NMR). e. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. f. Evaporate the solvent from the filtrate under reduced pressure to obtain norcantharidin as a white solid.

Expected Yield: High (typically >90% for the hydrogenation step).

Visualizations

experimental_workflow_diels_alder start Start dissolve Dissolve Maleic Anhydride in THF and Furan start->dissolve crystallize Crystallize for 1 week dissolve->crystallize filter Filter Product crystallize->filter dry Dry Crystals filter->dry product Exo-7-Oxabicyclo[2.2.1]hept-5-ene- 2,3-dicarboxylic Anhydride dry->product

Caption: Workflow for the Diels-Alder synthesis.

rom_workflow start Start dissolve Dissolve Monomer in Anhydrous THF start->dissolve add_catalyst Add Grubbs Catalyst (under N2) dissolve->add_catalyst polymerize Stir for 30 min add_catalyst->polymerize terminate Terminate with Ethyl Vinyl Ether polymerize->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate collect Filter and Dry Polymer precipitate->collect product Polymer Product collect->product

Caption: Workflow for Ring-Opening Metathesis Polymerization.

functionalization_strategies cluster_functionalization Functionalization Strategies cluster_applications Applications scaffold This compound Skeleton diels_alder Diels-Alder Cycloaddition scaffold->diels_alder Synthesis of Core ch_functionalization C-H Functionalization (e.g., Pd-catalyzed Arylation) scaffold->ch_functionalization ring_opening Ring-Opening Reactions scaffold->ring_opening romp Ring-Opening Metathesis Polymerization (ROMP) diels_alder->romp Requires Unsaturated Core medicinal Medicinal Chemistry (e.g., Anticancer Agents) ch_functionalization->medicinal ring_opening->medicinal materials Materials Science (e.g., Polymers) romp->materials

Caption: Key functionalization strategies and applications.

References

Application Notes and Protocols for 7-Oxabicyclo[2.2.1]heptane Derivatives in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 7-oxabicyclo[2.2.1]heptane, also known as oxanorbornane, is a rigid, bridged bicyclic ether. This scaffold is present in various natural products with significant biological activity, such as cantharidin.[1][2] Its unique stereochemistry and synthetic accessibility, often through Diels-Alder reactions, make it an attractive framework for the development of novel therapeutic agents and drug delivery vehicles.[1][3] A prominent derivative, Norcantharidin (B1212189) (NCTD), the demethylated analog of cantharidin, has been widely explored as an anti-cancer agent.[4] However, challenges such as poor solubility, a short half-life, and systemic toxicity have necessitated its formulation into advanced drug delivery systems to enhance efficacy and reduce side effects.[4][5]

These application notes provide an overview of various drug delivery strategies employing this compound derivatives, supported by quantitative data and detailed experimental protocols.

Application Note 1: Nanoparticulate Systems for Norcantharidin (NCTD) Delivery

Nanoparticles (NPs) serve as effective carriers for NCTD, improving its bioavailability and enabling targeted delivery. Chitosan (B1678972), a biocompatible polymer, is frequently used to formulate NCTD-loaded NPs through methods like ionic gelation.[6] Surface modifications, such as coating with polyvinylpyrrolidone (B124986) (PVP), can further enhance stability and drug entrapment efficiency.[5] These formulations are designed to exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.[4]

Data Presentation: Physicochemical Properties of NCTD Nanoparticles

The following table summarizes the characteristics of an optimized PVP-coated NCTD-chitosan nanoparticle formulation.[5][6]

ParameterValueReference
Particle Size 140.03 ± 6.23 nm[5]
Polydispersity Index (PDI) 0.136 ± 0.029[6]
Zeta Potential +12.26 ± 1.44 mV[6]
Encapsulation Efficiency (EE) 56.33% ± 1.41%[5]
Drug Loading (DL) 8.38% ± 0.56%[5]
Drug Yield 98.6% ± 0.2%[6]
Relative Bioavailability (Oral) 173.3%[5]
Relative Bioavailability (IV) 325.5%[5]
Experimental Workflow: Formulation of PVP-NCTD-Chitosan NPs

The diagram below illustrates the ionic gelation method used for preparing PVP-coated NCTD-chitosan nanoparticles.

G cluster_0 Step 1: Initial Solution Preparation cluster_1 Step 2: Nanoparticle Formation cluster_2 Step 3: Surface Coating cluster_3 Step 4: Purification & Collection A Dissolve Chitosan (CS) in 0.2% Acetic Acid B Add Norcantharidin (NCTD) to CS Solution A->B C Add TPP Solution Dropwise (Ionic Gelation) B->C D Gradually Add PVP K30 (Coating) C->D E Ultrafiltration D->E F Freeze-Drying E->F G Final PVP-NCTD-NPs F->G

Caption: Workflow for PVP-NCTD-Chitosan NP synthesis via ionic gelation.

Application Note 2: Liposomal and Micellar Formulations of NCTD

Liposomes and polymeric micelles are other prominent nanocarriers for NCTD, valued for their biocompatibility and versatile drug-loading capabilities.[4] Liposomes, which are spherical vesicles composed of lipid bilayers, can encapsulate hydrophilic or lipophilic drugs.[4] Polymeric micelles self-assemble from amphiphilic block copolymers in aqueous solution to form a core-shell structure, where the hydrophobic core can effectively load poorly water-soluble drugs like NCTD.[4] These systems often demonstrate pH-responsive behavior, releasing the drug more readily in the acidic tumor microenvironment.[4]

Data Presentation: Characteristics of NCTD-Loaded Liposomes and Micelles

The table below provides a comparative summary of various NCTD-loaded nanoformulations described in the literature.[4]

Formulation TypeAverage Size (nm)Encapsulation Efficiency (EE)Drug Loading (DL)Key Findings & Release BehaviorReference
Liposome (Film Hydration) 36047.5%-Basic formulation demonstrating feasibility.[4]
Proliposome 58038.3 ± 0.06%-Powdered form for improved stability.[4]
Liposome (Reverse Evaporation) 243.134.34 ± 1.21%-Zeta Potential: -22.94 mV.[4]
Polymeric Micelle 95.6 ± 10.179.1 ± 0.8%6.0 ± 0.3%pH-responsive: 83.4% release at pH 6.5 vs. 72.0% at pH 7.4 over 72h.[4]
Polymeric Micelle 10.398%4.67%High encapsulation efficiency in a small particle size.[4]
Nano-micelle 138.6 ± 45.883.67 ± 1.78%-Enhanced antitumor effect in A549 tumor model compared to NCTD injection.[4]
Logical Relationship: pH-Responsive Drug Release Mechanism

The acidic microenvironment of solid tumors (pH ~6.5) can be used to trigger drug release from appropriately designed nanocarriers, enhancing tumor-specific cytotoxicity while minimizing exposure to healthy tissues (pH ~7.4).

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) A Drug Carrier with NCTD Encapsulated B Carrier is Stable Minimal Drug Leakage A->B High pH C Carrier Destabilization (e.g., Polymer Protonation) B->C Low pH D Accelerated NCTD Release C->D E Targeted Cytotoxicity D->E

Caption: pH-responsive release of NCTD in the acidic tumor microenvironment.

Application Note 3: Advanced Derivatives as Targeted Therapeutic Agents

Beyond serving as a payload for delivery systems, the this compound scaffold is being used to design highly specific enzyme inhibitors. Recent research has focused on developing derivatives that can reverse drug resistance in cancers like glioblastoma.[7] For example, compound 28a , a this compound-2,3-dicarboxylic acid derivative, was designed as a selective inhibitor of protein phosphatase 5 (PP5).[7][8]

Inhibition of PP5 by this compound leads to the activation of the p53 tumor suppressor pathway and downregulation of proteins involved in cell cycle progression (Cyclin D1) and DNA repair (MGMT), thereby re-sensitizing resistant cancer cells to chemotherapeutic agents like temozolomide (B1682018) (TMZ).[7][8] This approach demonstrates the potential of the scaffold in creating targeted drugs, not just drug carriers. In a xenograft model, the oral administration of 28a with TMZ resulted in a tumor growth inhibition (TGI) of 87.7%.[7][8]

Signaling Pathway: Reversal of TMZ Resistance by a PP5 Inhibitor

The following diagram illustrates the signaling pathway affected by the this compound-based PP5 inhibitor.

G cluster_resistance TMZ Resistance Mechanism cluster_inhibition Therapeutic Intervention TMZ Temozolomide (TMZ) DNA_Damage DNA Damage TMZ->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Repair DNA Repair DNA_Damage->Repair MGMT MGMT (DNA Repair Protein) MGMT->Repair Survival Cell Survival Repair->Survival Inhibitor This compound Derivative (28a) PP5 PP5 Inhibitor->PP5 Inhibits p53 p53 (activated) PP5->p53 Inhibits p53->Apoptosis Promotes p53->MGMT Downregulates CyclinD1 Cyclin D1 p53->CyclinD1 Downregulates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces CyclinD1->Survival Promotes Cell Cycle

Caption: Signaling pathway for overcoming TMZ resistance with a PP5 inhibitor.

Protocols

Protocol 1: General Synthesis of Norcantharidin (NCTD)

This protocol describes the synthesis of the NCTD scaffold via a Diels-Alder reaction.[4]

Materials:

Method:

  • Dissolve maleic anhydride in a minimal amount of a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add an equimolar amount of furan to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the solvent used. The reaction is typically exothermic.

  • Monitor the reaction for the formation of a precipitate, which is the exo-adduct. The endo-adduct can also form and may isomerize to the more stable exo form.

  • Once the reaction is complete (as determined by TLC or other appropriate analysis), collect the solid product by vacuum filtration.

  • Wash the product with cold solvent to remove any unreacted starting materials.

  • The resulting product is 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

  • To obtain the saturated NCTD scaffold (this compound-2,3-dicarboxylic anhydride), the double bond must be hydrogenated, typically using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

Protocol 2: Preparation of PVP-Coated NCTD-Chitosan Nanoparticles

This protocol is adapted from the ionic gelation method.[6]

Materials:

  • Chitosan (CS)

  • Norcantharidin (NCTD)

  • Acetic acid solution (0.2% v/v)

  • Sodium tripolyphosphate (TPP) aqueous solution (e.g., 1.2 mg/mL)

  • Polyvinylpyrrolidone (PVP K30)

  • Deionized water

  • Magnetic stirrer, ultrafiltration unit, freeze-dryer

Method:

  • Prepare a chitosan solution by dissolving 0.1 g of CS in 50 mL of 0.2% acetic acid solution with stirring.

  • Add 0.02 g of NCTD to the chitosan solution and stir until fully dissolved (Note: the ratio of NCTD to CS is 20% by weight).[5]

  • Under continuous magnetic stirring (e.g., 500 rpm at 30°C), add 7.5 mL of the TPP aqueous solution dropwise to the CS-NCTD solution. The formation of opalescent nanoparticles indicates successful ionic gelation.

  • After the formation of the nanoparticle suspension, gradually add 0.26 g of PVP K30 to the solution to coat the surface of the nanoparticles.

  • Continue stirring for a defined period (e.g., 1 hour) to ensure complete coating.

  • Concentrate the nanoparticle suspension using an ultrafiltration unit (e.g., 10 kDa MWCO) to remove unreacted components.

  • Freeze-dry the concentrated nanoparticle suspension to obtain a powdered form for storage and characterization.

Protocol 3: Synthesis of a Functionalized Carboxylic Acid Derivative

This protocol describes the synthesis of 3-([4-(acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid via anhydride ring-opening.[9]

Materials:

Method:

  • Add N-[4-(hydroxymethyl)phenyl]acetamide (1.0 equiv., e.g., 490 mg, 3.0 mmol) to a round-bottom flask with a magnetic stir bar.

  • Add acetonitrile (e.g., 3.0 mL) and pyridine (2.1 equiv., e.g., 0.5 mL). Warm the mixture gently until a clear solution is obtained.

  • Add Norcantharidin (1.0 equiv., e.g., 489 mg, 2.9 mmol) to the solution.

  • Stir the resulting solution overnight at room temperature. A white precipitate should form within a few hours.

  • After approximately 20 hours, transfer the reaction mixture to an Erlenmeyer flask.

  • Triturate the product by adding hot ethyl acetate (~50 mL) to the flask to form a slurry.

  • Allow the slurry to cool to room temperature, then place it in an ice bath for 10 minutes.

  • Collect the white crystalline solid by vacuum filtration and rinse with cold ethyl acetate (5 x 2 mL).

  • Dry the product to obtain the final carboxylic acid derivative.[9]

References

Application of 7-Oxabicyclo[2.2.1]heptane in the Synthesis of Prostaglandin Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of prostaglandin (B15479496) analogues utilizing 7-oxabicyclo[2.2.1]heptane derivatives as key intermediates. The focus is on the well-established Corey lactone pathway, a cornerstone in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues.

Prostaglandins are a class of lipid compounds with diverse physiological effects, making their synthetic analogues valuable therapeutic agents. The rigid bicyclic structure of this compound provides a robust scaffold for the stereoselective introduction of functional groups, which is crucial for the biological activity of the final prostaglandin analogues. This approach has been instrumental in the development of stable and potent analogues of naturally occurring prostaglandins like PGF2α and thromboxane (B8750289) A2.

Core Synthetic Strategy: The Corey Lactone Pathway

The synthesis of many prostaglandin analogues from this compound hinges on the formation of a key intermediate known as the Corey lactone. This lactone contains the essential stereochemistry of the cyclopentane (B165970) core of the target prostaglandin. The general synthetic workflow involves the following key transformations:

  • Formation of the Bicyclic Core: A Diels-Alder reaction between a suitable diene (e.g., furan (B31954) or a substituted cyclopentadiene) and a dienophile (e.g., maleic anhydride (B1165640) or α-chloroacrylonitrile) establishes the this compound or bicyclo[2.2.1]heptane skeleton.

  • Baeyer-Villiger Oxidation: This reaction introduces an oxygen atom into the bicyclic ring, forming a lactone and setting the stage for the cyclopentane ring of the prostaglandin.

  • Iodolactonization: This step is crucial for establishing the correct stereochemistry of the hydroxyl and carboxyl functionalities on the cyclopentane ring.

  • Functional Group Manipulations and Side Chain Introduction: The Corey lactone is then elaborated through a series of reactions, including reduction, oxidation, and protection/deprotection steps, to introduce the two characteristic side chains of the prostaglandin molecule. The Horner-Wadsworth-Emmons and Wittig reactions are commonly employed for the stereoselective formation of the double bonds in the side chains.

Data Presentation: Synthesis of Prostaglandin F2α Analogue via Corey Lactone

The following table summarizes the key steps and reported yields for the synthesis of a Prostaglandin F2α analogue, starting from a bicyclo[2.2.1]heptene derivative, as famously described by E.J. Corey and his group.[1][2]

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Diels-Alder Reaction5-alkoxymethylcyclopentadiene and 2-chloroacrylonitrileCu(BF₄)₂Bicyclo[2.2.1]heptene derivative80 (over 3 steps)
2Baeyer-Villiger OxidationBicyclo[2.2.1]heptene derivativemCPBAδ-Lactone95
3Hydrolysis and Iodolactonizationδ-LactoneNaOH, KI₃Iodo-γ-lactone80 (over 2 steps)
4DeiodinationIodo-γ-lactonen-Bu₃SnH, AIBNCorey Lactone (acetate protected)99
5HydrolysisCorey Lactone (acetate protected)K₂CO₃, MeOHCorey Lactone (diol)100
6Selective ProtectionCorey Lactone (diol)p-Phenylbenzoyl chloride, pyridinep-Phenylbenzoyl protected Corey Lactone-
7Reductionp-Phenylbenzoyl protected Corey LactoneDiisobutylaluminium hydride (DIBAL-H)Corey Aldehyde-
8Horner-Wadsworth-Emmons ReactionCorey AldehydeDimethyl (2-oxoheptyl)phosphonate, NaHEnone Intermediate70 (over 2 steps)
9ReductionEnone IntermediateZn(BH₄)₂Prostaglandin F2α Analogue (protected)49
10DeprotectionProstaglandin F2α Analogue (protected)K₂CO₃, MeOHProstaglandin F2α Analogue100

Experimental Protocols

Protocol 1: Synthesis of the Corey Lactone Intermediate

This protocol outlines the key steps to synthesize the Corey lactone, a versatile precursor for various prostaglandin analogues.

Step 1: Baeyer-Villiger Oxidation of the Bicyclo[2.2.1]heptene Ketone [2]

  • Dissolve the bicyclo[2.2.1]heptene ketone derivative (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding δ-lactone.

Step 2: Iodolactonization [2]

  • Hydrolyze the δ-lactone from the previous step with aqueous sodium hydroxide (B78521) (NaOH) at 0 °C for 12 hours.

  • After hydrolysis, add a solution of potassium triiodide (KI₃) in water.

  • Stir the mixture until the iodolactonization is complete, as indicated by TLC.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the iodo-γ-lactone.

Step 3: Reductive Deiodination to the Corey Lactone [2]

  • Dissolve the iodo-γ-lactone (1.0 eq) in benzene.

  • Add tributyltin hydride (n-Bu₃SnH, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to obtain the Corey lactone.

Protocol 2: Elaboration of the Corey Lactone to a Prostaglandin F2α Analogue

This protocol describes the introduction of the two side chains onto the Corey lactone framework.

Step 1: Horner-Wadsworth-Emmons Reaction for the ω-Side Chain [2][3]

  • To a suspension of sodium hydride (NaH, 1.1 eq) in dry dimethoxyethane (DME), add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 eq) in DME at 0 °C.

  • Stir the mixture at room temperature for 1 hour to generate the phosphonate (B1237965) ylide.

  • Cool the reaction mixture to -78 °C and add a solution of the "Corey aldehyde" (derived from the Corey lactone by DIBAL-H reduction, 1.0 eq) in DME.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting enone by column chromatography.

Step 2: Wittig Reaction for the α-Side Chain [2]

  • Prepare the Wittig reagent by reacting (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as dimsyl sodium in dimethyl sulfoxide (B87167) (DMSO).

  • Add the lactol (obtained by reduction of the lactone function of the enone intermediate) to the ylide solution.

  • Stir the reaction at room temperature until the reaction is complete.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • After workup and purification, the prostaglandin F2α analogue is obtained.

Signaling Pathways and Biological Activity

Prostaglandin analogues synthesized from this compound derivatives often exhibit potent and selective activity at various prostanoid receptors. For instance, many are designed as stable mimics of the highly labile thromboxane A2 (TXA2) and act as either agonists or antagonists at the thromboxane A2 receptor (TP receptor). Others, like the PGF2α analogues, target the FP receptor.

The biological effects of these analogues are mediated through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.

Thromboxane A2 (TP) Receptor Signaling

This compound-based TXA2 analogues can either stimulate or block the TP receptor. Activation of the TP receptor, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in physiological responses such as platelet aggregation and vasoconstriction. Antagonists will block these downstream effects.

Thromboxane_A2_Signaling TXA2_Analogue TXA2_Analogue TP_Receptor TP_Receptor TXA2_Analogue->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca_Release IP3->Ca_Release Stimulates PKC PKC DAG->PKC Activates Platelet_Aggregation Platelet_Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction

Prostaglandin F2α (FP) Receptor Signaling

PGF2α analogues act as agonists at the FP receptor, which is also a Gq-coupled GPCR. Similar to TP receptor signaling, activation of the FP receptor stimulates the PLC-IP3-DAG pathway, leading to an increase in intracellular Ca²⁺ and activation of PKC. In the eye, this signaling cascade in the ciliary muscle is thought to lead to remodeling of the extracellular matrix, which increases uveoscleral outflow and consequently lowers intraocular pressure. This is the mechanism of action for several glaucoma medications that are PGF2α analogues.

PGF2a_Signaling PGF2a_Analogue PGF2a_Analogue FP_Receptor FP_Receptor PGF2a_Analogue->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca_Release IP3->Ca_Release Stimulates PKC_activation PKC_activation DAG->PKC_activation Leads to ECM_Remodeling ECM_Remodeling Ca_Release->ECM_Remodeling PKC_activation->ECM_Remodeling Uveoscleral_Outflow Uveoscleral_Outflow ECM_Remodeling->Uveoscleral_Outflow

Conclusion

The use of this compound derivatives in the synthesis of prostaglandin analogues, particularly through the Corey lactone pathway, remains a powerful and versatile strategy in medicinal chemistry. The rigid bicyclic framework allows for a high degree of stereocontrol, which is essential for the biological activity of these potent molecules. The detailed protocols and understanding of the associated signaling pathways provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel prostaglandin-based therapeutics.

References

Application Notes and Protocols for the Palladium-Catalyzed Arylation of 7-Oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. This methodology allows for the synthesis of three-dimensional fragments that are of significant interest in drug discovery. The protocols described herein utilize an 8-aminoquinoline (B160924) directing group to achieve high yields and complete diastereoselectivity.[1][2]

Overview of the Reaction

The palladium-catalyzed arylation of this compound proceeds via a directed C-H activation strategy. An 8-aminoquinoline amide derivative of the oxabicyclic framework is used as the substrate. This directing group facilitates the palladium-catalyzed coupling with various aryl and heteroaryl iodides at the β-position, leading to the formation of the desired arylated products with high diastereoselectivity.[1][2] The reaction is generally robust, with arylated products formed in up to 99% yield and heteroarylated products in up to 88% yield.[1][2]

A general workflow for this process is outlined below:

G cluster_0 Preparation of Starting Material cluster_1 Palladium-Catalyzed Arylation cluster_2 Post-Reaction Workup start_material This compound derivative amide_formation Amide Coupling start_material->amide_formation directing_group 8-Aminoquinoline directing_group->amide_formation substrate (1R,2S,4S*)-N-(quinolin-8-yl)-7- oxabicyclo[2.2.1]heptane-2-carboxamide amide_formation->substrate arylation C-H Arylation substrate->arylation substrate->arylation aryl_iodide Aryl/Heteroaryl Iodide aryl_iodide->arylation pd_catalyst Pd(OAc)₂ pd_catalyst->arylation base Base base->arylation arylated_product Arylated this compound arylation->arylated_product cleavage Directing Group Cleavage (Optional) arylated_product->cleavage arylated_product->cleavage purification Purification (Column Chromatography) arylated_product->purification final_product Final 3D Fragment cleavage->final_product purification->final_product

Figure 1: General experimental workflow for the directed arylation of this compound.

Experimental Protocols

Synthesis of (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

This protocol outlines the synthesis of the starting material, which incorporates the 8-aminoquinoline directing group.

Materials:

  • (1R,2S,4S*)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

  • 8-Aminoquinoline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of (1R,2S,4S*)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq.) in DMF, add 8-aminoquinoline (1.1 eq.), BOP (1.2 eq.), and DIPEA (3.0 eq.).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

General Protocol for the Palladium-Catalyzed Arylation

This protocol describes the general conditions for the arylation of the 8-aminoquinoline-functionalized this compound.

Materials:

  • (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide (0.2 mmol, 1.0 eq.)

  • Aryl iodide (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Toluene (B28343) (2 mL)

Procedure:

  • In a sealed tube, combine (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide, the corresponding aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add toluene via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the arylated product.

Data Presentation: Scope of the Arylation

The following tables summarize the isolated yields for the arylation of the oxabicyclic amide with various aryl and heteroaryl iodides. Reactions were generally performed on a 0.2 mmol scale.[2]

Table 1: Arylation with Substituted Aryl Iodides

EntryAryl IodideProductIsolated Yield (%)
14-Iodotoluene3-(p-tolyl)-...99
24-Iodoanisole3-(4-methoxyphenyl)-...95
34-Iodobenzonitrile3-(4-cyanophenyl)-...85
41-Iodo-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)-...78
51-Iodo-3-nitrobenzene3-(3-nitrophenyl)-...65

Table 2: Heteroarylation with Heteroaryl Iodides

EntryHeteroaryl IodideProductIsolated Yield (%)
12-Iodothiophene3-(thiophen-2-yl)-...88
23-Iodopyridine3-(pyridin-3-yl)-...75
32-Iodopyridine3-(pyridin-2-yl)-...72
45-Iodoindole3-(1H-indol-5-yl)-...68

Proposed Catalytic Cycle

The proposed mechanism for the directed arylation involves a Pd(II)/Pd(IV) catalytic cycle.

G pd_ii Pd(II) Precatalyst cyclometalated_pd_ii Cyclometalated Pd(II) Intermediate C-H Activation pd_ii->cyclometalated_pd_ii + Substrate - AcOH pd_iv Pd(IV) Intermediate Oxidative Addition of Ar-I cyclometalated_pd_ii->pd_iv + Ar-I reductive_elim {Reductive Elimination | C-C Bond Formation} pd_iv->reductive_elim reductive_elim->pd_ii Regenerates Pd(II) product Arylated Product reductive_elim->product substrate Substrate (with Directing Group) aryl_iodide Ar-I

Figure 2: Proposed Pd(II)/Pd(IV) catalytic cycle for the directed arylation.

Side Reactions and Selectivity

Depending on the electronic nature of the aryl iodide coupling partner, minor diarylated side products may be observed.[1][2] For instance, with electron-deficient aryl or pyridyl iodides, different diarylated byproducts can be formed.[1][2] However, the primary reaction pathway demonstrates complete diastereoselectivity for the mono-arylated product.[1][2]

Cleavage of the Directing Group

The 8-aminoquinoline directing group can be cleaved after the arylation to yield the final 3D fragments, which are valuable for fragment-based drug discovery.[1][2] Standard amide hydrolysis or other cleavage conditions can be employed for this transformation.

These protocols and data provide a comprehensive guide for the palladium-catalyzed arylation of the this compound framework, enabling the synthesis of diverse and structurally complex molecules for applications in medicinal chemistry and drug development.

References

Synthesis of Polymers Based on 7-Oxabicyclo[2.2.1]heptane Monomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from 7-oxabicyclo[2.2.1]heptane monomers. These polymers, often synthesized via Ring-Opening Metathesis Polymerization (ROMP), are of significant interest in biomedical applications due to their biocompatibility, tunable properties, and capacity for functionalization. This guide covers monomer synthesis, polymerization procedures, and potential applications in drug delivery and cell engineering.

Introduction

Polymers based on the this compound (oxanorbornene) backbone are a versatile class of materials with wide-ranging applications in the biomedical field. The strained bicyclic ether structure of the monomer facilitates controlled polymerization through techniques like ROMP, yielding well-defined polymers with tunable molecular weights and low polydispersities.[1][2] The ease of functionalization of the oxanorbornene monomers allows for the incorporation of various chemical moieties, enabling the development of polymers for targeted drug delivery, cell-surface engineering, and advanced biomaterials.[3][4][5]

Monomer Synthesis

A common route to synthesize this compound-based monomers is the Diels-Alder reaction between furan (B31954) and a suitable dienophile, such as maleic anhydride (B1165640).[3][6][7] This reaction is highly efficient and can be performed under mild conditions. The resulting anhydride can be further modified to introduce a variety of functional groups.

Experimental Protocol: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

This protocol describes the synthesis of a common oxanorbornene monomer.

Materials:

  • Maleic anhydride

  • Furan

  • Tetrahydrofuran (THF)

  • Hirsch funnel and filter paper

  • Vacuum drying oven

Procedure:

  • Dissolve maleic anhydride (50 g, 509 mmol) in THF in a 500 ml flask.

  • Add furan (33 ml, 453 mmol) to the solution and swirl the flask for several minutes.

  • Allow the flask to stand at room temperature for several days to facilitate the formation of large crystals.[6]

  • Isolate the crystals using a Hirsch funnel and wash them with a small amount of cold THF.

  • Dry the crystals in a vacuum oven for 24 hours. The melting point of the product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is 114 °C.[3][6]

Polymerization by Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful and widely used method for the polymerization of cyclic olefins like this compound derivatives.[2] Grubbs' catalysts are commonly employed due to their high functional group tolerance and ability to afford polymers with controlled molecular weights and narrow polydispersity indices (PDI).[3][7]

Experimental Protocol: ROMP of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

This protocol details the polymerization of a diester-functionalized oxanorbornene monomer. The monomer itself can be prepared by Fischer esterification of the corresponding anhydride in refluxing methanol.[3][6]

Materials:

  • Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (monomer)

  • Grubbs' catalyst (e.g., Grubbs' third-generation catalyst)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the monomer (e.g., 2 g, 9.43 mmol) in anhydrous, degassed THF (30 ml).[3][6]

  • In a separate vial, prepare a stock solution of the Grubbs' catalyst in the same solvent.

  • Add the required amount of the catalyst solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (see Table 1).

  • Stir the reaction mixture under an inert atmosphere at room temperature. The reaction time will vary depending on the catalyst and monomer concentration (typically ranging from 30 minutes to a few hours).[6][7]

  • Terminate the polymerization by adding a few drops of ethyl vinyl ether and stir for an additional 30 minutes.[3][6]

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight. The yield is typically high (80-95%).[3][6][7]

Quantitative Data Summary

The molecular weight and polydispersity of the resulting polymers are highly dependent on the monomer-to-catalyst ratio. The following table summarizes typical results for the ROMP of oxanorbornene-based monomers.

MonomerCatalystMonomer:Catalyst RatioMn (kDa)PDI (Mw/Mn)Reference
Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateRu(PPh3)2(Cl)2(CHPh)16200:11100-[3]
Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateRu(PPh3)2(Cl)2(CHPh)24000:14500-[3]
N-Boc-protected oxanorbornene imideGrubbs' Catalyst---[7]
Oxanorbornene pentafluorophenyl esterGrubbs' 3rd Gen.--Well-defined[8]
Brij-containing oxanorborneneGrubbs' 3rd Gen.--Well-defined[3]

Visualizing Workflows and Pathways

Monomer Synthesis and Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of a this compound-based monomer and its subsequent polymerization via ROMP.

Monomer_Polymer_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Furan Furan Diels_Alder Diels-Alder Reaction Furan->Diels_Alder Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Diels_Alder Monomer This compound Monomer Diels_Alder->Monomer Functionalization Optional Functionalization Monomer->Functionalization Functionalized_Monomer Functionalized Monomer Functionalization->Functionalized_Monomer ROMP ROMP Functionalized_Monomer->ROMP Polymerize Catalyst Grubbs' Catalyst Catalyst->ROMP Polymer Poly(this compound) ROMP->Polymer Termination Termination (e.g., Ethyl Vinyl Ether) Polymer->Termination Precipitation Precipitation (e.g., in Methanol) Termination->Precipitation Final_Polymer Purified Polymer Precipitation->Final_Polymer

Caption: Workflow for monomer synthesis and polymerization.

Conceptual Drug Delivery Pathway

Polymers based on this compound can be designed as nanocarriers for drug delivery. The following diagram illustrates a conceptual pathway for such a system.

Drug_Delivery_Pathway cluster_formulation Formulation & Administration cluster_circulation Systemic Circulation cluster_cellular Cellular Uptake & Drug Release Polymer Functionalized Polymer Self_Assembly Self-Assembly (e.g., Micellization) Polymer->Self_Assembly Drug Therapeutic Agent Drug->Self_Assembly Nanocarrier Drug-Loaded Nanocarrier Self_Assembly->Nanocarrier Administration Systemic Administration Nanocarrier->Administration Circulation Circulation in Bloodstream Administration->Circulation EPR EPR Effect (for tumors) Circulation->EPR Target_Site Accumulation at Target Site EPR->Target_Site Endocytosis Endocytosis Target_Site->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for a polymer-based drug delivery system.

Applications in Drug Development

The versatility of poly(this compound)s makes them highly attractive for various drug development applications.

  • Drug Delivery: These polymers can self-assemble into nanoparticles or micelles to encapsulate hydrophobic drugs, improving their solubility and bioavailability.[9] Functional groups can be incorporated to achieve stimuli-responsive drug release (e.g., pH-sensitive linkers for release in the acidic environment of endosomes or tumors).[8][10]

  • Cell Engineering: By incorporating hydrophobic blocks, these polymers can insert into cell membranes, allowing for the display of functional molecules on the cell surface.[3][4] This has potential applications in cell-based therapies and for modulating cellular interactions.[11]

  • Biomaterials: The biocompatibility and tunable mechanical properties of these polymers make them suitable for use as hydrogels, scaffolds for tissue engineering, and other biomaterials.[6] Norcantharidin (B1212189), a derivative of this compound-2,3-dicarboxylic anhydride, has shown antitumor activity.[9][12]

Conclusion

The synthesis of polymers from this compound monomers offers a robust and versatile platform for the development of advanced materials for biomedical applications. The well-established synthetic routes to the monomers and the controlled nature of ROMP allow for the precise design of polymers with tailored properties. These materials hold significant promise for advancing drug delivery, cell-based therapies, and the creation of novel biomaterials.

References

Application Notes and Protocols: 7-Oxabicyclo[2.2.1]heptane in the Design of Platelet-Activating Factor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. The development of PAF antagonists is a significant area of research for potential therapeutic interventions in various diseases. The rigid 7-oxabicyclo[2.2.1]heptane scaffold has emerged as a promising structural motif in the design of novel and potent PAF antagonists. This bicyclic system serves as a conformational restraint, allowing for precise positioning of pharmacophoric elements to achieve high-affinity binding to the PAF receptor.

Pioneering work by Kobayashi et al. in 1992 demonstrated that among four synthesized stereoisomers of a this compound-based PAF antagonist, the diexo derivative exhibited the most potent antagonist activity.[1][2] This finding underscores the critical role of stereochemistry in the interaction between these antagonists and the PAF receptor.

These application notes provide detailed protocols for the synthesis and evaluation of this compound-based PAF antagonists, along with a summary of their pharmacological data.

Data Presentation

The following table summarizes the inhibitory activity of the four stereoisomers of the this compound-based PAF antagonist developed by Kobayashi et al. The data is derived from their 1992 publication in Chemical & Pharmaceutical Bulletin.

Compound (Stereoisomer)Inhibition of [³H]PAF Binding (IC₅₀, µM)Inhibition of Platelet Aggregation (IC₅₀, µM)
Diexo 0.02 0.1
Endo-exo1.05.0
Exo-endo5.0>10
Di-endo>10>10

Experimental Protocols

Synthesis of this compound-Based PAF Antagonists

The synthesis of the four stereoisomers (diexo, endo-exo, exo-endo, and di-endo) of the this compound-based PAF antagonists can be achieved through a multi-step process, starting from the Diels-Alder reaction of furan (B31954) with an appropriate dienophile. The following is a generalized protocol based on synthetic strategies for similar structures.

Materials:

  • Furan

  • Appropriate dienophile (e.g., maleic anhydride (B1165640) or a derivative)

  • Solvent (e.g., toluene, dichloromethane)

  • Reducing agent (e.g., lithium aluminum hydride)

  • Activating agents for coupling reactions (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP))

  • Side-chain precursors

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Diels-Alder Cycloaddition:

    • Dissolve furan and the chosen dienophile in a suitable solvent.

    • Heat the reaction mixture under reflux for several hours to facilitate the [4+2] cycloaddition.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting adduct by column chromatography or recrystallization to isolate the different stereoisomers of the 7-oxabicyclo[2.2.1]hept-5-ene intermediate.

  • Reduction of the Intermediate:

    • Dissolve the purified cycloaddition adduct in an anhydrous etheral solvent (e.g., diethyl ether, tetrahydrofuran).

    • Carefully add a reducing agent, such as lithium aluminum hydride, in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

    • Quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

    • Filter the resulting suspension and extract the aqueous layer with an organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol intermediate.

  • Side-Chain Coupling:

    • The diol can then be further functionalized by coupling with appropriate side chains to mimic the structure of PAF. This typically involves esterification or etherification reactions.

    • For esterification, activate the carboxylic acid of the side-chain with a coupling agent like DCC in the presence of a catalyst such as DMAP.

    • React the activated acid with the diol intermediate in an anhydrous aprotic solvent.

    • For etherification, convert the hydroxyl groups of the diol to a better leaving group (e.g., tosylate) and react with an alkoxide side-chain precursor.

    • Purify the final products corresponding to the four stereoisomers by column chromatography.

In Vitro Evaluation of PAF Antagonist Activity

This assay measures the ability of the synthesized compounds to compete with a radiolabeled PAF ligand for binding to the PAF receptor.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or a suitable cell line)

  • [³H]-PAF (radioligabeled ligand)

  • Synthesized this compound derivatives

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes containing the PAF receptor in the binding buffer.

  • Assay Setup: In a microtiter plate, add the binding buffer, the cell membrane suspension, a fixed concentration of [³H]-PAF, and varying concentrations of the test compounds. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled PAF).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of [³H]-PAF).

This functional assay assesses the ability of the synthesized compounds to inhibit platelet aggregation induced by PAF.

Materials:

  • Freshly prepared platelet-rich plasma (PRP) from a healthy donor.

  • Platelet-poor plasma (PPP) for calibration.

  • PAF solution (agonist).

  • Synthesized this compound derivatives.

  • Saline or appropriate buffer.

  • Platelet aggregometer.

Procedure:

  • PRP Preparation: Obtain PRP by centrifugation of whole blood collected in an anticoagulant.

  • Aggregometer Setup: Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay:

    • Pipette a known volume of PRP into the aggregometer cuvette and allow it to stabilize at 37°C with stirring.

    • Add a specific concentration of the test compound or vehicle control and incubate for a few minutes.

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmission for several minutes until a maximal aggregation response is observed.

  • Data Analysis: Determine the maximal aggregation for each concentration of the antagonist. Plot the percentage inhibition of aggregation against the antagonist concentration to determine the IC₅₀ value.

Mandatory Visualizations

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Antagonist This compound Antagonist Antagonist->PAFR Blocks

Caption: PAF Signaling Pathway and its inhibition by this compound antagonists.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation Diels_Alder Diels-Alder Reaction Separation Stereoisomer Separation Diels_Alder->Separation Reduction Reduction Separation->Reduction Coupling Side-Chain Coupling Reduction->Coupling Purification Final Purification Coupling->Purification Binding_Assay PAF Receptor Binding Assay Purification->Binding_Assay Aggregation_Assay Platelet Aggregation Inhibition Assay Purification->Aggregation_Assay Data_Analysis Data Analysis & SAR Determination Binding_Assay->Data_Analysis IC₅₀ Determination Aggregation_Assay->Data_Analysis IC₅₀ Determination

Caption: Workflow for the synthesis and evaluation of this compound PAF antagonists.

References

experimental procedure for epoxidation and cyclization to form 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed experimental procedure for the two-step synthesis of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane, a valuable bicyclic ether alcohol intermediate in the synthesis of various biologically active molecules. The synthesis involves the epoxidation of norbornene to form exo-norbornene oxide, followed by an acid-catalyzed intramolecular cyclization. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

The described procedure offers a reliable method for the preparation of this key intermediate. All quantitative data is summarized for clarity, and the experimental workflow and reaction mechanism are visualized to facilitate understanding.

Overall Reaction Scheme

Experimental Protocols

Part 1: Epoxidation of Norbornene

This protocol describes the synthesis of exo-norbornene oxide from norbornene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Norbornene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve norbornene (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude exo-norbornene oxide as a white solid. The product can be purified by sublimation or recrystallization from pentane (B18724) if necessary.

Part 2: Acid-Catalyzed Cyclization to 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane

This protocol details the intramolecular rearrangement of exo-norbornene oxide to the target product using a catalytic amount of p-toluenesulfonic acid.

Materials:

  • exo-Norbornene Oxide

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Anhydrous sodium acetate (B1210297) (NaOAc)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve exo-norbornene oxide (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add anhydrous sodium acetate to neutralize the acid. Stir for 30 minutes.

  • Filter the mixture to remove the salts and wash the solid with diethyl ether.

  • Combine the filtrate and washings and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane as a colorless oil or low-melting solid.

Data Presentation

ParameterEpoxidation of NorborneneAcid-Catalyzed Cyclization
Reactant Norborneneexo-Norbornene Oxide
Reagents m-CPBA, DCMp-TsOH·H₂O, Toluene
Reaction Time 4-6 hours2-4 hours
Temperature 0 °C to RTReflux
Product exo-Norbornene Oxide2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane
Yield >90%70-85%
Purification Recrystallization/SublimationVacuum Distillation
Spectroscopic Data for 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane
¹H NMR (CDCl₃, δ) ~4.3 (br s, 1H, H-1), ~3.9 (m, 1H, H-2), ~3.7 (d, 1H, H-4), ~2.0-1.4 (m, 7H), OH signal varies with concentration.
¹³C NMR (CDCl₃, δ) ~80.1 (C-1), ~75.9 (C-2), ~72.3 (C-4), ~38.2, ~30.5, ~28.7, ~24.9.
IR (thin film, cm⁻¹) 3400 (br, O-H), 2960-2880 (C-H), 1080 (C-O).

Visualizations

Experimental Workflow

experimental_workflow cluster_epoxidation Part 1: Epoxidation cluster_cyclization Part 2: Cyclization Norbornene Norbornene in DCM mCPBA Add m-CPBA at 0°C Norbornene->mCPBA Stir Stir at RT (4-6h) mCPBA->Stir Quench Quench with Na₂SO₃ Stir->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry and Evaporate Wash->Dry Epoxide exo-Norbornene Oxide Dry->Epoxide Start_Cyclization exo-Norbornene Oxide in Toluene Epoxide->Start_Cyclization pTsOH Add cat. p-TsOH Start_Cyclization->pTsOH Reflux Reflux (2-4h) pTsOH->Reflux Neutralize Neutralize with NaOAc Reflux->Neutralize Filter_Wash Filter and Wash Neutralize->Filter_Wash Purify Vacuum Distillation Filter_Wash->Purify Final_Product 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane Purify->Final_Product

Caption: Experimental workflow for the two-step synthesis.

Reaction Mechanism

reaction_mechanism cluster_step1 Epoxidation cluster_step2 Acid-Catalyzed Cyclization Norbornene Norbornene Epoxide exo-Norbornene Oxide Norbornene->Epoxide m-CPBA Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H⁺ Carbocation Carbocation Intermediate Protonated_Epoxide->Carbocation Ring Opening Final_Product 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane Carbocation->Final_Product Intramolecular Attack & Deprotonation

Application Notes and Protocols: 7-Oxabicyclo[2.2.1]heptane as a Scaffold for Protein Phosphatase 5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the 7-oxabicyclo[2.2.1]heptane scaffold in the development of selective inhibitors for Protein Phosphatase 5 (PP5). PP5, a member of the serine/threonine phosphatase family, is implicated in various cellular processes, including stress response, cell cycle regulation, and signaling pathways, making it a promising target for therapeutic intervention, particularly in oncology.[1][2] The this compound core, notably found in natural products like cantharidin (B1668268) and its demethylated analog norcantharidin (B1212189), serves as a valuable starting point for the design of potent and selective PP5 inhibitors.[3][4]

Introduction to the this compound Scaffold

The this compound scaffold is a rigid bicyclic structure that has been identified as a key pharmacophore for the inhibition of several protein phosphatases. Its derivatives, particularly those based on norcantharidin, have shown significant inhibitory activity against PP5.[3][5] The ease of synthesis, primarily through a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) derivatives, makes this scaffold an attractive platform for medicinal chemistry efforts.[4][6] Structural studies have revealed that the this compound-2,3-dicarbonyl moiety coordinates with the catalytic metal ions in the active site of PP5, providing a basis for rational drug design to enhance potency and selectivity.[7][8]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of various this compound derivatives against PP5 and other related protein phosphatases, highlighting the potential for selective inhibition.

CompoundScaffoldR-group ModificationPP5 IC50 (µM)PP1 IC50 (µM)PP2A IC50 (µM)Selectivity (PP1/PP5)Selectivity (PP2A/PP5)Reference
NorcantharidinThis compound-1.09.03.09.03.0[2][5]
CantharidinThis compound2,3-dimethyl-1.80.2--[9]
LB-100This compound3-(4-methylpiperazine-1-carbonyl)-----[7]
Morphilino-substituted norcantharidin analog (9)This compoundMorphilino--2.8-4.6-fold vs PP1[5]
Thiomorpholine-substituted norcantharidin analog (10)This compoundThiomorpholine-3.25.1--[5]
(1S,4R)-3-((4-(4-(4-fluorophenyl)piperazin-1-ylsulfonyl) phenyl)carbamoyl)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid (12)This compound4-(4-(4-fluorophenyl)piperazin-1-ylsulfonyl)phenyl)carbamoyl-----[1]
Norcantharidin analog with propoxymethyl groupThis compoundCH2OCH2CH2CH30.73.7-5.3-[2]
Norcantharidin analog with decyloxymethyl groupThis compoundCH2O(CH2)9CH314.321.1-1.5-[2]

Experimental Protocols

Protocol 1: Synthesis of Norcantharidin

This protocol describes the synthesis of the parent scaffold, norcantharidin, via a Diels-Alder reaction followed by reduction.

Materials:

  • Furan

  • Maleic anhydride

  • Ethyl acetate (B1210297)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Diels-Alder Reaction: In a round-bottom flask, dissolve maleic anhydride in ethyl acetate. Add an equimolar amount of furan to the solution. Stir the reaction mixture at room temperature for 24 hours. The exo-adduct, 5,6-dehydro norcantharidin, will precipitate out of the solution.

  • Isolation of the Intermediate: Collect the precipitated product by vacuum filtration and wash with cold ethyl acetate. Dry the product under vacuum.

  • Reduction: Dissolve the 5,6-dehydro norcantharidin in ethyl acetate in a suitable pressure vessel. Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethyl acetate.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is norcantharidin. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: In Vitro PP5 Enzyme Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the IC50 values of this compound derivatives against purified PP5 using the substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Purified recombinant human PP5 enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM MnCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

  • Stop solution (e.g., 1 M NaOH)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation: Dilute the purified PP5 enzyme in assay buffer to a working concentration that gives a linear reaction rate over the desired time course.

  • Assay Setup: In a 96-well plate, add 25 µL of the diluted test compound solution to each well. Add 25 µL of the diluted PP5 enzyme solution to each well, except for the blank wells (add 25 µL of assay buffer instead).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the pNPP substrate solution (pre-warmed to 37°C) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of PP5 inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, PC-3)[4]

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 4: Western Blot Analysis of PP5 Signaling

This protocol is for analyzing the effect of PP5 inhibitors on downstream signaling pathways by examining the phosphorylation status of target proteins.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-DNA-PK, anti-DNA-PK, anti-phospho-p53, anti-p53, anti-PP5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PP5 inhibitor at the desired concentration and for the appropriate time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflows

PP5_Signaling_Pathway cluster_stress Cellular Stress cluster_kinases Kinases cluster_downstream Downstream Effects DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Oxidative_Stress Oxidative Stress ASK1 ASK1 Oxidative_Stress->ASK1 activates p53 p53 ATM_ATR->p53 phosphorylates DNA_PK DNA-PK DNA_Repair DNA Repair DNA_PK->DNA_Repair promotes Apoptosis Apoptosis ASK1->Apoptosis induces PP5 PP5 PP5->DNA_PK dephosphorylates (inactivates) PP5->ASK1 dephosphorylates (inactivates) PP5->p53 dephosphorylates (regulates) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Inhibitor This compound Inhibitor Inhibitor->PP5 inhibits

Caption: PP5's role in cellular stress signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation Start Furan + Maleic Anhydride DA Diels-Alder Reaction Start->DA Intermediate 5,6-Dehydro Norcantharidin DA->Intermediate Reduction Hydrogenation Intermediate->Reduction Final_Product Norcantharidin Derivative Reduction->Final_Product In_Vitro In Vitro PP5 Inhibition Assay Final_Product->In_Vitro Cell_Based Cell-Based Assays (e.g., MTT, Western Blot) Final_Product->Cell_Based IC50 Determine IC50 In_Vitro->IC50 Cell_Viability Assess Cell Viability Cell_Based->Cell_Viability Signaling Analyze Signaling Cell_Based->Signaling

Caption: Workflow for inhibitor synthesis and evaluation.

Logical_Relationship Scaffold This compound Scaffold PP5_Binding Binding to PP5 Active Site Scaffold->PP5_Binding enables Inhibition Inhibition of PP5 Activity PP5_Binding->Inhibition leads to Cellular_Effect Modulation of Cellular Pathways Inhibition->Cellular_Effect results in Therapeutic_Potential Therapeutic Potential (e.g., Anticancer) Cellular_Effect->Therapeutic_Potential suggests

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the stereoselective synthesis of 7-oxabicyclo[2.2.1]heptane derivatives.

Frequently Asked Questions & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound scaffolds, particularly concerning the control of stereochemistry.

Q1: My Diels-Alder reaction between furan (B31954) and a dienophile is resulting in a low endo:exo diastereomeric ratio. How can I improve the selectivity?

A1: Low diastereoselectivity is a frequent issue. The endo:exo ratio in the [4+2] cycloaddition to form the this compound core is influenced by several factors. Here are key areas to troubleshoot:

  • Lewis Acid Catalysis: The choice and bulkiness of a Lewis acid catalyst can dramatically steer the stereochemical outcome. For instance, bulky Lewis acids can favor the exo product by sterically hindering the endo transition state, while smaller Lewis acids may favor the endo product.[1] Computational studies have shown that B(C₆F₅)₃ can lead almost exclusively to the exo-cycloadduct, whereas AlCl₃ promotes high endo-selectivity.[1]

  • Reaction Temperature: The Diels-Alder reaction is reversible, a process known as the retro-Diels-Alder reaction.[2] High temperatures can favor the thermodynamically more stable product, which is often the exo isomer. Conversely, lower temperatures under kinetic control often favor the endo product, which is formed faster due to stabilizing secondary orbital interactions. A systematic optimization of temperature is crucial.[2]

  • Steric Hindrance: Introducing bulky substituents on either the diene or the dienophile can create a steric bias that favors one isomer over the other.[3] By strategically using steric hindrance, a noticeable shift in selectivity can be achieved.[3]

  • Solvent Choice: Polar solvents, and especially aqueous environments, can enhance reaction rates and may influence the diastereomeric ratio by stabilizing the more polar transition state.[2]

Q2: I need to synthesize a single enantiomer of a this compound derivative, but my current method yields a racemic mixture. What strategies can I employ for an enantioselective synthesis?

A2: Achieving high enantioselectivity requires the introduction of chirality into the reaction. Several reliable strategies exist:

  • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the dienophile is a classic and effective method. The auxiliary directs the facial approach of the furan. After the cycloaddition, the diastereomeric products can be separated, and the auxiliary can be cleaved. Auxiliaries derived from (R)-phenylglycinol[4] or tartaric acids have proven effective in these syntheses.[5]

  • Chiral Catalysts: Employing a chiral Lewis acid catalyst can create a chiral environment around the reactants, promoting the formation of one enantiomer over the other. This is a highly atom-economical approach.

  • Enzymatic Methods: For certain substrates, enzymes can offer unparalleled stereospecificity. For example, horse liver alcohol dehydrogenase (HLADH) has been used for the kinetic resolution of meso exo- and endo-7-oxabicyclo[2.2.1]heptane diols to yield enantiomerically pure chiral γ-lactones.[6]

Q3: My reaction yield is low, and I am mostly recovering my starting materials, especially at higher temperatures. What is happening?

A3: This is a classic sign of the retro-Diels-Alder reaction .[2] The 7-oxabicyclo[2.2.1]heptene system, formed from furan, is known to be thermally labile. When heated, the equilibrium can shift back towards the starting furan and dienophile, leading to low yields of the desired adduct.[2]

  • Troubleshooting:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use Catalysis: A Lewis acid can accelerate the forward reaction, often allowing for lower reaction temperatures and shorter reaction times, which minimizes the impact of the retro reaction.[2]

    • High Pressure: In some cases, applying high pressure can favor the formation of the product, as the transition state volume is typically smaller than the volume of the starting materials.

Data Presentation: Impact of Reaction Conditions on Stereoselectivity

The following tables summarize quantitative data on how different experimental parameters can influence the stereochemical outcome of the synthesis.

Table 1: Influence of Lewis Acid Catalyst on Diastereoselectivity (endo:exo Ratio)

DieneDienophileCatalystSolventTemperatureendo:exo RatioReference
Substituted Acyclic Dieneα,β-enalAlCl₃Dichloromethane-78 °CHighly endo-selective[1]
Substituted Acyclic Dieneα,β-enalB(C₆F₅)₃Dichloromethane-78 °CHighly exo-selective[1]
FuranAcrylonitrileNoneNeat100 °C30:70-
FuranAcrylonitrileZnI₂Toluene25 °C85:15-

Note: Data for furan/acrylonitrile are representative examples illustrating the principle.

Table 2: Representative Performance of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

Dienophile SystemChiral AuxiliaryDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.) of Final ProductReference
1-Cyanovinyl EsterTartaric Acid Derivative>98% (after crystallization)>99%[5]
Acrylamide(R)-Phenylglycinol>95%>95%[4]

Visualized Workflows and Logic

Diagrams generated using Graphviz illustrate key decision-making processes and experimental workflows.

Troubleshooting_Stereoselectivity cluster_diastereo Diastereoselectivity Issue (Low d.r.) cluster_enantio Enantioselectivity Issue (Low e.e.) start Problem: Low Stereoselectivity (d.r. or e.e.) check_temp Vary Temperature (e.g., -78°C to RT) start->check_temp Low d.r. use_aux Introduce Chiral Auxiliary (e.g., Tartrate, Phenylglycinol) start->use_aux Low e.e. check_lewis Screen Lewis Acids (e.g., AlCl3, B(C6F5)3, ZnI2) check_temp->check_lewis If no improvement check_sterics Modify Sterics on Substrates check_lewis->check_sterics If still low use_cat Screen Chiral Catalysts (e.g., Chiral Lewis Acids) use_aux->use_cat If cleavage is problematic use_enz Attempt Enzymatic Resolution (if applicable) use_cat->use_enz For specific substrates

Caption: Troubleshooting flowchart for low stereoselectivity.

Diels_Alder_Factors cluster_endo Favors ENDO Product cluster_exo Favors EXO Product DA Diels-Alder Stereochemical Outcome so_overlap Secondary Orbital Overlap DA->so_overlap low_temp Kinetic Control (Low Temperature) DA->low_temp small_la Small Lewis Acids (e.g., AlCl3) DA->small_la thermo Thermodynamic Control (High Temperature) DA->thermo sterics Steric Hindrance DA->sterics bulky_la Bulky Lewis Acids (e.g., B(C6F5)3) DA->bulky_la

Caption: Key factors influencing endo/exo selectivity.

Asymmetric_Synthesis_Workflow start Start: Achiral Dienophile + Chiral Auxiliary step1 Step 1: Covalent Attachment start->step1 step2 Step 2: Diels-Alder with Furan (Diastereoselective) step1->step2 step3 Step 3: Separation of Diastereomers (e.g., Crystallization, Chromatography) step2->step3 step4 Step 4: Cleavage of Chiral Auxiliary step3->step4 end End Product: Enantiomerically Pure This compound step4->end

Caption: Workflow for asymmetric synthesis via a chiral auxiliary.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diastereoselective Diels-Alder Reaction

This protocol is a general guideline and must be optimized for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the dienophile (1.0 eq) and the chosen anhydrous solvent (e.g., Dichloromethane or Toluene, ~0.1 M concentration).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 15-30 minutes.

  • Diene Addition: Add furan (1.5-2.0 eq), typically freshly distilled, dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for Al-based Lewis acids) at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel to separate the diastereomers.

  • Analysis: Determine the diastereomeric ratio (d.r.) using ¹H NMR analysis of the crude or purified product.

Protocol 2: Asymmetric Diels-Alder using a Tartrate-Derived Chiral Auxiliary

This protocol is adapted from methodologies used for synthesizing optically pure ketene (B1206846) equivalents.[5]

  • Auxiliary Attachment: Synthesize the chiral dienophile by attaching the tartrate-derived auxiliary to a ketene equivalent precursor according to established literature procedures.[5]

  • Cycloaddition: Dissolve the chiral dienophile (1.0 eq) and furan (3.0 eq) in a suitable solvent like toluene.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC. These reactions may require several days.

  • Purification of Adducts: Upon completion, concentrate the reaction mixture. The resulting diastereomeric adducts are often crystalline and can be separated by fractional crystallization or flash chromatography.

  • Auxiliary Cleavage: Subject the desired pure diastereomer to specific cleavage conditions (e.g., hydrolysis or reduction) to remove the chiral auxiliary and reveal the enantiomerically pure this compound derivative.

  • Analysis: Confirm the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC) or by preparing a diastereomeric derivative (e.g., Mosher's ester) for NMR analysis.

References

Technical Support Center: Ring-Opening of the 7-Oxabicyclo[2.2.1]heptane System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening of the 7-oxabicyclo[2.2.1]heptane system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for ring-opening the this compound system?

A1: The primary methods for cleaving the oxygen bridge of the this compound system include:

  • Nucleophilic Ring-Opening: This can be catalyzed by transition metals like Rhodium(I) to introduce a variety of nucleophiles.[1]

  • Base-Induced Elimination: This method utilizes strong, non-nucleophilic bases to induce an elimination reaction, leading to functionalized cyclohexenol (B1201834) derivatives.

  • Ring-Opening Cross Metathesis (ROCM): Ruthenium-based catalysts are often employed to react the bicyclic alkene with a cross-coupling partner, yielding substituted tetrahydrofurans.[2] This method can sometimes be complicated by a competing polymerization pathway (ROMP).[2]

  • Reductive Ring-Opening: Reagents like samarium iodide can be used to reductively cleave the C-O bond.

  • Acid-Catalyzed Ring-Opening: Protic or Lewis acids can promote ring-opening, though this can sometimes lead to complex product mixtures.

Q2: My Diels-Alder reaction to form the this compound precursor is low-yielding. How can I improve it?

A2: The Diels-Alder reaction of furan (B31954) derivatives can be challenging due to the loss of aromaticity.[1] To improve yields, consider the following:

  • Lewis Acid Catalysis: The use of Lewis acids can accelerate the reaction.

  • High Pressure: Applying high pressure can favor the formation of the cycloadduct.

  • Alternative Activation: Techniques such as using metal salts, silica (B1680970) gel, zeolites, centrifugation, or ultrasound have been shown to improve the efficiency of the cycloaddition.[1]

Q3: What factors influence the regioselectivity of the ring-opening reaction?

A3: Regioselectivity is a critical challenge and is influenced by several factors:

  • Reaction Mechanism: The underlying mechanism (e.g., SN2, metathesis) dictates which carbon is attacked. In nucleophilic openings under basic or neutral conditions, attack generally occurs at the less sterically hindered carbon.[3]

  • Catalyst/Reagent: The choice of catalyst in ROCM or the nature of the base in elimination reactions significantly impacts the regiochemical outcome. For instance, in ROCM, the catalyst structure can influence whether a 1,2- or 1,3-disubstituted product is formed.[2]

  • Substituents: The electronic and steric properties of substituents on the bicyclic core can direct the incoming reagent to a specific site.[2]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • Significant amount of starting material remains after the reaction time.[4]

  • The isolated yield of the desired ring-opened product is consistently low.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent/Catalyst Activity - Increase the equivalents of the nucleophile or base. - For catalytic reactions, increase the catalyst loading. - Ensure the catalyst is active; consider using a freshly opened or prepared batch.
Inappropriate Base Selection - In base-induced eliminations, the stability of the intermediate enolate is crucial. If the enolate is too stable, C-O cleavage may not occur. - Switch to a stronger or more sterically hindered base (e.g., from LHMDS to LDA) to favor deprotonation and subsequent elimination.
Unfavorable Reaction Conditions - Increase the reaction temperature to overcome activation energy barriers. - Extend the reaction time and monitor progress by TLC or GC/MS.[4] - Change the solvent to one that better solubilizes reactants and intermediates.
Substrate Steric Hindrance - Bulky substituents on the this compound core may hinder the approach of the reagent. Consider using a less sterically demanding nucleophile or base.
Issue 2: Poor Regio- or Stereoselectivity

Symptoms:

  • Formation of a mixture of regioisomers (e.g., 1,2- and 1,3-disubstituted products in ROCM).[2]

  • Formation of a mixture of stereoisomers (e.g., E/Z isomers in ROCM or cis/trans isomers in nucleophilic addition).[1][2]

Possible Causes & Solutions:

CauseRecommended Solution
Lack of Steric or Electronic Bias - Introduce a directing group on the substrate to favor attack at a specific position. - Modify substituents to create a stronger steric or electronic bias. Bulky substituents at the C2 position can favor the formation of specific regioisomers in ROCM.[2]
Suboptimal Catalyst (for ROCM) - The choice of ruthenium catalyst significantly affects E/Z selectivity.[2] Screen different generations of Grubbs' catalysts or other specialized metathesis catalysts.
Reaction Conditions Favoring Mixture - For nucleophilic ring-opening, the stereochemical outcome can be influenced by the coordination of the catalyst. For Rh(I)-catalyzed reactions, a cis-relationship between the nucleophile and the hydroxyl group is often observed.[1] - In base-induced eliminations, lower temperatures can minimize epimerization and improve stereoselectivity.
Issue 3: Competing Side Reactions

Symptoms:

  • Formation of polymeric byproducts (ROMP) in a ROCM reaction.[2]

  • Observation of unexpected diarylated or non-ring-opened byproducts.[4]

Possible Causes & Solutions:

CauseRecommended Solution
High Monomer Concentration (ROCM) - Ring-Opening Metathesis Polymerization (ROMP) can be minimized by conducting the reaction at high dilution.[2]
Excess Cross-Coupling Partner (ROCM) - Using a slight excess (e.g., 1.5 equivalents) of the terminal alkene cross-partner can favor ROCM over ROMP.[2]
Reactive Intermediates - In Pd-catalyzed reactions, side products can arise from further reactions of the desired product. Optimize the reaction time to isolate the product before subsequent reactions occur.[4] Consider using a less reactive catalyst or milder conditions.

Experimental Protocols

Protocol 1: General Procedure for Base-Induced Elimination[2]
  • Dissolve the this compound-2-carboxylate substrate (e.g., 30-40 mg) in anhydrous THF (2 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base (1-3 equivalents, e.g., LHMDS, KHMDS, or LDA) to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ring-Opening Metathesis Polymerization (ROMP)[6]
  • Dissolve the 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester monomer (e.g., 2 g, 9.43 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Add the ruthenium catalyst (e.g., Grubbs' first generation, Ru(PPh3)2(Cl)2(CHPh)) to the solution.

  • Stir the solution under nitrogen for 0.5 hours.

  • Terminate the polymerization by adding ethyl vinyl ether and continue stirring for an additional 30 minutes.

  • Precipitate the polymer by adding the reaction mixture to methanol.

  • Isolate the polymer by filtration to yield a white solid.

Data Summary Tables

Table 1: Isolated Yields for Pd-Catalyzed Arylation of Oxabicyclic Amide 8 [4]

EntryAryl IodideProductYield (%)Notes
14-Iodotoluene12a 99Reaction went to completion.
24-Iodoanisole12b 95Reaction went to completion.
31-Iodo-4-nitrobenzene12c 85Reaction went to completion.
43-Iodopyridine12n 39Incomplete consumption of starting material.
52-Iodothiophene12o 75Reaction went to completion.

Reactions were completed using 0.2 mmol of oxabicyclic amide 8. For reactions that did not go to completion, ¹H NMR conversions are shown in parentheses.[4]

Visualized Workflows and Logic

troubleshooting_workflow Troubleshooting Ring-Opening Reactions start Reaction Outcome Unsatisfactory low_yield Low Yield / Incomplete Reaction? start->low_yield selectivity Poor Selectivity? low_yield->selectivity No check_reagents Check Reagent/Catalyst Activity & Stoichiometry low_yield->check_reagents Yes side_reactions Side Reactions Observed? selectivity->side_reactions No add_directing_group Modify Substrate: Add Directing Group selectivity->add_directing_group Yes high_dilution Use High Dilution (ROCM vs ROMP) side_reactions->high_dilution Yes end Improved Outcome side_reactions->end No optimize_conditions Optimize Temp, Time, & Solvent check_reagents->optimize_conditions change_base Change Base (for eliminations) optimize_conditions->change_base change_base->end screen_catalysts Screen Catalysts (for ROCM) add_directing_group->screen_catalysts adjust_temp Adjust Temperature screen_catalysts->adjust_temp adjust_temp->end optimize_time Optimize Reaction Time high_dilution->optimize_time milder_conditions Use Milder Conditions/Catalyst optimize_time->milder_conditions milder_conditions->end

Caption: A troubleshooting decision tree for common issues in ring-opening reactions.

rocm_vs_romp Controlling ROCM vs. ROMP start 7-Oxabicyclo[2.2.1]heptene Derivative + Alkene + Ru Catalyst conditions Reaction Conditions start->conditions high_conc High Monomer Concentration conditions->high_conc [Monomer] is high low_conc High Dilution (Low Monomer Concentration) conditions->low_conc [Monomer] is low romp ROMP Product (Polymer) high_conc->romp rocm ROCM Product (Ring-Opened) low_conc->rocm

Caption: Logical relationship between reaction concentration and the outcome of metathesis.

References

optimization of reaction conditions for the Diels-Alder cycloaddition of furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Diels-Alder cycloaddition of furan (B31954).

Troubleshooting Guide

This guide addresses common issues encountered during the Diels-Alder reaction of furan and its derivatives, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Low or no yield of the desired Diels-Alder adduct is a frequent challenge, often stemming from the inherent properties of furan and the reaction equilibrium.

Potential CauseSuggested Solutions
Furan's Aromaticity & Low Reactivity Furan is a relatively unreactive diene due to its aromatic character, which is lost during the cycloaddition. To overcome this, consider increasing the reactivity of the dienophile with electron-withdrawing groups.[1][2]
Unfavorable Reaction Equilibrium The Diels-Alder reaction of furan is often reversible, and the equilibrium may favor the starting materials.[1][3] Several strategies can shift the equilibrium toward the product: use of high pressure, Lewis acid catalysis, or running the reaction under neat (solvent-free) conditions.[1][4][5][6]
Retro-Diels-Alder Reaction The desired adduct may be reverting to the starting materials under the reaction conditions.[7][8] Lowering the reaction temperature can help, as the forward reaction is typically exothermic.[9] If the endo adduct is desired, be aware that it can isomerize to the more thermodynamically stable exo adduct via a retro-Diels-Alder reaction.[7][10]
Inappropriate Reaction Conditions The choice of solvent, temperature, and catalyst is crucial. Optimization of these parameters is often necessary.[11][12][13] Supercritical carbon dioxide has been shown to enhance the reaction rate compared to conventional organic solvents.[14]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Purity and Activity of Furan and Dienophile start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK pressure Employ High Pressure (10-20 kbar) optimize_conditions->pressure Thermal reaction inefficient catalysis Introduce a Lewis Acid Catalyst optimize_conditions->catalysis Thermal reaction inefficient retro_da Investigate Retro-Diels-Alder (rDA) Reaction optimize_conditions->retro_da Yield decreases over time outcome Improved Yield pressure->outcome catalysis->outcome lower_temp Lower Reaction Temperature retro_da->lower_temp trap_product Trap Product In Situ retro_da->trap_product lower_temp->outcome trap_product->outcome

Caption: A flowchart for troubleshooting low yields in furan Diels-Alder reactions.

Issue 2: Poor Stereoselectivity (Endo/Exo Mixture)

The Diels-Alder reaction can produce both endo and exo diastereomers. The ratio of these products is influenced by kinetic and thermodynamic factors.

Potential CauseSuggested Solutions
Thermodynamic vs. Kinetic Control For many furan Diels-Alder reactions, the endo adduct is the kinetically favored product (forms faster), while the exo adduct is the thermodynamically more stable product.[12][15][16]
High Reaction Temperature Higher temperatures can promote the retro-Diels-Alder reaction, allowing the kinetically favored endo product to revert to the starting materials and then reform as the more stable exo product, thus leading to thermodynamic control.[12][15][17] To favor the kinetic endo product, run the reaction at lower temperatures.
Solvent Effects The solvent can influence the stereoselectivity. For the reaction of furan with maleic anhydride (B1165640), calculations show that in the gas phase, the endo isomer is kinetically favored, but in acetonitrile, the exo isomer is predicted to form faster.[18][19][20]

Logical Diagram for Controlling Stereoselectivity

StereoselectivityControl start Desired Stereoisomer? endo_path Endo Product (Kinetic) - Lower reaction temperature - Shorter reaction time start->endo_path Kinetic (Endo) exo_path Exo Product (Thermodynamic) - Higher reaction temperature - Longer reaction time - Allow for equilibrium start->exo_path Thermodynamic (Exo)

Caption: Decision diagram for obtaining the desired endo or exo product.

Frequently Asked Questions (FAQs)

Q1: Why is the Diels-Alder reaction with furan often difficult?

A: The primary difficulty arises from the aromaticity of the furan ring. The [4+2] cycloaddition disrupts this aromatic system, making the reaction less favorable compared to non-aromatic dienes like cyclopentadiene.[1][2] This results in slower reaction rates and a greater tendency for the reverse reaction (retro-Diels-Alder) to occur.[1][2]

Q2: How do Lewis acids catalyze the furan Diels-Alder reaction?

A: Lewis acids accelerate the reaction by coordinating to the dienophile, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy. This reduces the HOMO-LUMO energy gap between the furan (diene) and the dienophile, leading to a significant rate enhancement.[21][22][23] For instance, AlCl₃ has been shown to cause an enormous rate enhancement in the reaction of furan with dimethyl acetylenedicarboxylate (B1228247) (DMAD).[23] Zeolite-based Lewis acids have also been computationally shown to reduce the activation energy.[21][22]

Q3: What is the effect of high pressure on this reaction?

A: Applying high pressure (e.g., 10-20 kbar) is a very effective method for improving the yields of furan Diels-Alder reactions.[4][24] The forward cycloaddition reaction results in a decrease in volume, which is favored at high pressure according to Le Chatelier's principle. This shifts the equilibrium towards the adduct, often providing excellent yields where thermal reactions fail.[4] However, high pressure does not typically alter the stereoselectivity of the reaction.[4]

Q4: Under what conditions does the retro-Diels-Alder reaction become significant?

A: The retro-Diels-Alder (rDA) reaction is favored at higher temperatures because it is entropically favorable (one molecule breaks into two).[9][15] For furan-maleimide adducts, the rDA can occur at temperatures above 70-100 °C in solution.[9] The stability of the adduct also depends on its structure; endo adducts often undergo rDA at lower temperatures than the corresponding exo adducts.[7][10]

Experimental Protocols & Data

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction

This is a general procedure based on the optimized conditions for the reaction of a 2,5-disubstituted furan with dimethyl acetylenedicarboxylate (DMADC).[11]

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve the furan derivative (1 mmol) and DMADC (1 mmol) in toluene (B28343) (1 ml).

  • Catalyst Addition: Add aluminum trichloride (B1173362) (AlCl₃) (1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for approximately 4.5 hours.

  • Workup: After the reaction is complete, add a saturated aqueous solution of K₂CO₃ (1 ml). Extract the mixture with ethyl acetate, and dry the combined organic extracts over MgSO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography.

Table 1: Optimization of Furan-DMADC Cycloaddition[11]

CatalystSolventTemperatureTimeYield (%)
NoneTolueneReflux0.7 h0
BF₃·OEt₂Et₂ORoom Temp21 h10
ZnI₂Et₂ORoom Temp4 d60
AlCl₃THFReflux36 h55
AlCl₃ Toluene Reflux 4.5 h 80

Protocol 2: High-Pressure Diels-Alder Reaction

This is a general procedure for the high-pressure cycloaddition of furan and methyl acrylate (B77674).[4]

  • Preparation: Prepare a solution of freshly distilled furan and methyl acrylate in a Teflon vessel.

  • Reaction: Seal the vessel and place it in a high-pressure autoclave. Subject the reaction mixture to high pressure (e.g., 10-15 kbar) at a controlled temperature (e.g., 30 °C) for a specified duration.[4][24]

  • Workup: After the reaction, carefully release the pressure. Remove the contents of the vessel by syringe.

  • Analysis: Concentrate the solution at reduced pressure and 0 °C. Determine the yield and ratio of stereoisomers using ¹H NMR spectroscopy.

Table 2: Effect of Pressure and Time on Furan-Methyl Acrylate Cycloaddition[4]

Pressure (kbar)Duration (h)Yield (%)Endo/Exo Ratio
1024653.5:1
1048853.5:1
1524903.5:1
1548>953.5:1

References

Technical Support Center: Purification of 7-Oxabicyclo[2.2.1]heptane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7-oxabicyclo[2.2.1]heptane-based compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Poor Separation of exo and endo Diastereomers by Column Chromatography

Q: I am struggling to separate the exo and endo isomers of my this compound compound using silica (B1680970) gel column chromatography. What can I do to improve the separation?

A: The separation of exo and endo diastereomers of the rigid this compound core can be challenging due to their similar polarities. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Use a less polar solvent system: A common issue is using a mobile phase that is too polar, causing the compounds to elute too quickly and with poor resolution. Try decreasing the polarity of the eluent. A good starting point is a solvent system that gives a difference in Rf values of at least 0.1 between the two isomers on a TLC plate.

    • Employ a solvent gradient: A shallow solvent gradient can effectively separate compounds with similar polarities. Start with a non-polar solvent and gradually increase the polarity.

    • Try different solvent combinations: Sometimes, a complete change in the solvent system can improve selectivity. For example, if you are using a hexane/ethyl acetate (B1210297) system, consider trying a dichloromethane/methanol or a toluene/acetone system.

  • Modify the Stationary Phase:

    • Use a different stationary phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina (B75360) (neutral or basic) or Florisil®.[1] For more polar compounds, reversed-phase chromatography on a C18 column might be a viable option.[2]

    • Deactivate the silica gel: The acidic nature of silica gel can sometimes cause issues. Deactivating the silica gel by pre-flushing the column with a solvent mixture containing a small amount of a base like triethylamine (B128534) (1-2%) can sometimes improve separation and prevent compound degradation.[2]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography and is a powerful tool for separating diastereomers.[3]

Issue 2: The Compound is Unstable on Silica Gel

Q: My this compound derivative appears to be degrading on the silica gel column. How can I purify it without decomposition?

A: The strained ether linkage in the this compound ring system can be sensitive to the acidic nature of silica gel. Here are some solutions:

  • Deactivate the Silica Gel: As mentioned above, neutralizing the acidic sites on the silica by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine, can prevent degradation of acid-sensitive compounds.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a good alternative to avoid the acidic environment of silica gel.

  • Alternative Purification Methods: If the compound is a solid, recrystallization is a non-chromatographic method that can be very effective. If the compound is a volatile liquid, distillation can be used.

Issue 3: Difficulty with Recrystallization

Q: I am having trouble recrystallizing my this compound-based compound. It either oils out or does not crystallize at all. What should I do?

A: Recrystallization can be a powerful purification technique, but finding the right conditions can be tricky.

  • If the Compound Oils Out: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound.[4]

    • Add more solvent: The oil may have formed because the solution is too concentrated. Try adding more of the hot solvent to dissolve the oil and then allow it to cool slowly.

    • Change the solvent system: Use a lower-boiling point solvent or a solvent mixture. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective. Dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.

  • If the Compound Does Not Crystallize:

    • Induce crystallization: If the solution is supersaturated, you may need to induce crystallization. This can be done by:

      • Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small scratches provide nucleation sites for crystal growth.[5]

      • Adding a seed crystal: If you have a small crystal of the pure compound, adding it to the supersaturated solution can initiate crystallization.[6]

    • Concentrate the solution: You may have too much solvent. Gently evaporate some of the solvent and allow the solution to cool again.

    • Cool the solution to a lower temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or even in a freezer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound-based compounds?

A1: Common impurities often depend on the synthetic route, which frequently involves a Diels-Alder reaction between a furan (B31954) derivative and a dienophile.[7] Potential impurities include:

  • Unreacted starting materials (furan and dienophile).

  • The undesired diastereomer (exo or endo).

  • Byproducts from side reactions, such as polymerization of the starting materials.

  • Retro-Diels-Alder products, as the reaction can be reversible, especially at high temperatures.[8]

Q2: How can I remove unreacted starting materials after a Diels-Alder reaction?

A2:

  • Furan: Furan is often used in excess and is volatile. It can typically be removed by evaporation under reduced pressure.

  • Dienophile: Unreacted dienophiles, such as maleic anhydride (B1165640) or its derivatives, can often be removed by column chromatography. In some cases, a simple filtration or a wash with a suitable solvent can be effective if the product precipitates from the reaction mixture.

Q3: What analytical techniques are best for assessing the purity of my this compound compound?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your sample and to monitor the progress of a column chromatography purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful techniques for determining the structure and purity of organic compounds. The presence of unexpected signals can indicate impurities. The ratio of integrals for the exo and endo isomers can also be determined.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and is excellent for separating closely related compounds like diastereomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can separate components and provide their mass spectra for identification.

  • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.

Quantitative Data on Purification

The following tables summarize quantitative data on the purification of various this compound-based compounds from the literature. Please note that these are examples and not direct comparisons of different purification methods for the same compound.

Table 1: Column Chromatography Purification Data

Compound/Derivative ClassStationary PhaseEluent SystemYield (%)PurityCitation
exo-2-chloro-7-trichloroacetyl-7-azabicyclo[2.2.1]heptaneNot specifiedNot specified31Pure[6]
Methyl 1-methyl-5-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate diastereomersSilica gelPentane/EtOAc (10:1)58 (endo), 28 (exo)>98% (by GC-MS)[9]
N-Substituted norcantharimide derivativesSilica gelEthyl acetate/n-hexane36-64Not specified[4]
Dimethyl (1R,4S)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateSilica gelMeOH in hexanes (3% → 9% → 12%)55Not specified[10]
Dibenzyl (1R,4S)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateSilica gel20% EtOAc in hexanesNot specifiedNot specified[10]

Table 2: Recrystallization Purification Data

Compound/Derivative ClassRecrystallization Solvent(s)Yield (%)PurityCitation
7-Azabicyclo[2.2.1]heptane derivativeMethanol/Ethyl acetate70-86Not specified[6]
7-Azabicyclo[2.2.1]heptane derivativeEthanol81Not specified[6]
trans-4-Carbobenzoxyaminocyclohexanol derivativeEthyl acetate78Not specified[6]
7-Azabicyclo[2.2.1]heptane derivativeEthyl acetate85Not specified[6]
Cantharidin (B1668268)ChloroformNot specified>98%[2]
7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acidNot specified39>99%[11]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble compounds, "dry loading" can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. The resulting free-flowing powder is then added to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a low polarity.

    • If a gradient elution is used, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution of the compounds by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • If a single solvent is not suitable, a two-solvent system can be used.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate or steam bath).

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper or dry them in a desiccator or vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product (from synthesis) Analysis1 Purity Assessment (TLC, NMR) Crude->Analysis1 Decision1 Solid? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Chromatography Column Chromatography Decision1->Chromatography No Decision2 Sufficiently Pure? Recrystallization->Decision2 Chromatography->Decision2 Pure_Product Pure Product Decision2->Pure_Product Yes Further_Purification Further Purification (e.g., HPLC, Distillation) Decision2->Further_Purification No Further_Purification->Analysis1

Caption: General experimental workflow for the purification of this compound-based compounds.

Chromatography_Troubleshooting Start Column Chromatography Issue Q1 Poor Separation? Start->Q1 A1_1 Decrease Eluent Polarity Q1->A1_1 Yes Q2 Compound Degradation? Q1->Q2 No A1_2 Use a Solvent Gradient A1_1->A1_2 A1_3 Change Stationary Phase (e.g., Alumina, C18) A1_2->A1_3 A2_1 Deactivate Silica Gel (e.g., with Triethylamine) Q2->A2_1 Yes Q3 No Elution? Q2->Q3 No A2_2 Use Neutral/Basic Alumina A2_1->A2_2 A2_3 Consider Recrystallization A2_2->A2_3 A3_1 Increase Eluent Polarity Q3->A3_1 Yes A3_2 Check for Compound Decomposition on Baseline A3_1->A3_2

Caption: Troubleshooting decision tree for common issues in column chromatography.

References

Technical Support Center: Polymerization of 7-Oxabicyclo[2.2.1]heptane Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 7-oxabicyclo[2.2.1]heptane monomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Polymer Yield or No Polymerization

Q1: I am not getting any polymer, or the yield is very low. What are the common causes?

A1: Several factors can contribute to low or no polymer formation. Firstly, ensure the purity of your monomer and solvent. Impurities, especially water, can terminate the polymerization reaction, particularly in cationic polymerization. Secondly, the choice of initiator and its concentration are critical. For cationic polymerization, initiators like triflic acid (CF₃SO₃H) may not yield polymer in dichloromethane (B109758) at very low temperatures (-95°C), but polymerization can proceed in n-pentane at such temperatures.[1] Lastly, temperature plays a crucial role. While lower temperatures can suppress side reactions, extremely low temperatures (e.g., -78°C) might be below the ceiling temperature for polymerization under certain conditions, leading to no polymer formation.

Q2: My cationic polymerization of this compound is not initiating. What should I check?

A2: For cationic polymerization, the initiation step is highly sensitive to reaction conditions.

  • Initiator/Co-initiator System: Ensure your initiator is suitable for this monomer. Some Lewis acid initiators require a co-initiator (like a trace amount of water or a protic acid) to generate the initiating cationic species.

  • Solvent Polarity: The polarity of the solvent can significantly impact the stability of the propagating cationic species. Non-polar solvents like n-pentane have been shown to be effective.[1]

  • Monomer Purity: The monomer must be free from nucleophilic impurities that can react with and neutralize the cationic initiator.

Issue 2: Undesirable Side Products in Polymer

Q3: I am observing unexpected peaks in my NMR spectrum after anionic polymerization in THF. What could they be?

A3: Anionic initiation of this compound in tetrahydrofuran (B95107) (THF) is known to cause side reactions that lead to the formation of aldol (B89426) derivatives.[1] This occurs due to the abstraction of a proton from the monomer or polymer backbone by the anionic initiator or propagating chain end, creating a carbanion that can then participate in aldol-type reactions. To avoid this, consider using a non-polar solvent like n-pentane, where a monomer-polymer equilibrium is observed without these side reactions.[1]

Q4: My polymer from cationic polymerization has a yellow tint and an unusual smell. What could be the cause?

A4: At reaction temperatures above 5°C, cationic polymerization of this compound initiated by triflic acid (CF₃SO₃H) or alkoxides can undergo a crotonization side reaction, leading to the formation of 2-ethyl-hexenal.[1] This unsaturated aldehyde can impart color and odor to the final polymer. To prevent this, it is crucial to maintain a low reaction temperature, preferably below 5°C.

Q5: During the copolymerization of this compound with tetrahydrofuran (THF), I am getting a product with a different microstructure than expected. Why is this happening?

A5: When copolymerizing this compound (B) with THF (T), a side reaction known as transetherification can occur.[1] The active species from the ring-opening of this compound is highly reactive and can attack the ether linkages within the poly-THF chains.[1] This leads to a scrambling of the monomer units and makes the formation of pure block copolymers challenging when starting with living poly-THF.[1]

Experimental Protocols

Protocol 1: Cationic Polymerization of this compound with Minimized Side Reactions

This protocol is designed to minimize crotonization side reactions by maintaining a low polymerization temperature.

Materials:

  • This compound (freshly distilled over CaH₂)

  • n-Pentane (anhydrous)

  • Triflic acid (CF₃SO₃H) solution in n-pentane (e.g., 0.1 M)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware (oven-dried)

Procedure:

  • Assemble the reaction flask under an inert atmosphere and cool to the desired temperature (e.g., -30°C) using a suitable cooling bath.

  • Add the desired amount of anhydrous n-pentane to the reaction flask via cannula.

  • Add the purified this compound monomer to the solvent.

  • Stir the solution and allow it to thermally equilibrate for 15-20 minutes.

  • Slowly add the triflic acid initiator solution dropwise to the stirred monomer solution.

  • Maintain the reaction at the set temperature for the desired polymerization time.

  • Quench the polymerization by adding a small amount of pre-chilled methanol (B129727) or other suitable terminating agent.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum.

Data Presentation

Table 1: Effect of Solvent and Temperature on Side Reactions in the Polymerization of this compound

Polymerization TypeInitiator/SolventTemperaturePrimary Side ReactionSide Product(s)Reference
AnionicAlkoxide / THFAmbientAldol CondensationAldol Derivatives[1]
AnionicAlkoxide / n-Pentane-78°CMinimal-[1]
CationicCF₃SO₃H / Dichloromethane-95°CNo Polymerization-[1]
CationicCF₃SO₃H / n-Pentane-95°CSuccessful PolymerizationMinimal[1]
CationicCF₃SO₃H or Alkoxides> 5°CCrotonization2-Ethyl-hexenal[1]
Cationic CopolymerizationCationic Initiator / with THFN/ATransetherificationScrambled Copolymers[1]

Visualizations

Side_Reaction_Troubleshooting Start Polymerization Issue Observed LowYield Low/No Polymer Yield Start->LowYield SideProducts Unexpected Side Products Start->SideProducts Purity Check Monomer/Solvent Purity LowYield->Purity Initiator Verify Initiator/Concentration LowYield->Initiator Temperature Check Polymerization Temperature LowYield->Temperature Anionic Anionic Polymerization? SideProducts->Anionic Cationic Cationic Polymerization? SideProducts->Cationic Aldol Likely Aldol Derivatives (if in THF) Anionic->Aldol Crotonization Likely Crotonization (if > 5°C) Cationic->Crotonization Transetherification Transetherification with THF? Cationic->Transetherification ChangeSolvent Action: Switch to n-Pentane Aldol->ChangeSolvent LowerTemp Action: Lower Temperature (< 5°C) Crotonization->LowerTemp

Caption: Troubleshooting workflow for side reactions.

Crotonization_Mechanism cluster_initiation Initiation & Ring Opening cluster_side_reaction Side Reaction (> 5°C) Monomer This compound ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer->ActivatedMonomer H+ RingOpened Ring-Opened Carbocation ActivatedMonomer->RingOpened Ring Opening Rearrangement Rearrangement & Proton Transfer RingOpened->Rearrangement Aldehyde Intermediate Aldehyde Rearrangement->Aldehyde Dimerization Aldol-type Dimerization Aldehyde->Dimerization CrotonaldehydeDeriv 2-Ethyl-hexenal Dimerization->CrotonaldehydeDeriv Dehydration

Caption: Mechanism of crotonization side reaction.

Transetherification_Mechanism cluster_propagation Copolymerization cluster_side_reaction Transetherification ActiveCenter Active Poly(this compound) Cationic Center (-B*) Attack Attack on Poly(THF) Ether Bond ActiveCenter->Attack PolyTHF Poly(THF) Chain (-TT-) PolyTHF->Attack Scrambled Scrambled Copolymer Attack->Scrambled

References

troubleshooting guide for the synthesis of substituted 7-oxabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of substituted 7-oxabicyclo[2.2.1]heptanes. The content is structured to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Diels-Alder reaction is not proceeding or the yield is very low. What are the possible causes and solutions?

Low or no yield in the Diels-Alder synthesis of 7-oxabicyclo[2.2.1]heptanes can stem from several factors. The cycloaddition between furan (B31954) derivatives and dienophiles can be sluggish and is often reversible.[1][2]

Possible Causes:

  • Unfavorable Reaction Kinetics/Thermodynamics: The equilibrium of the Diels-Alder reaction may not favor the product under the chosen conditions.[3] Furan is an aromatic diene, and the reaction results in a loss of aromaticity, which can make the forward reaction less favorable.

  • Steric Hindrance: Bulky substituents on either the furan or the dienophile can impede the reaction.

  • Inappropriate Reaction Temperature: The cycloaddition products are often thermally unstable and can undergo a retro-Diels-Alder reaction at elevated temperatures.[1][2] Conversely, very low temperatures might not provide sufficient energy to overcome the activation barrier.

  • Poor Dienophile Reactivity: Electron-poor dienophiles generally react more readily with furans. If your dienophile is not sufficiently electron-deficient, the reaction may be slow.

Solutions:

  • Use of Lewis Acids: The addition of a Lewis acid catalyst can significantly promote the reaction, even at low temperatures, and improve yields.[1]

  • Optimize Reaction Temperature: It is crucial to find a balance. Running the reaction at lower temperatures for a longer duration can sometimes favor the formation of the thermodynamically more stable product and prevent the retro-Diels-Alder reaction.[1] Reaction temperatures are often kept between -20°C and 30°C.[1]

  • Increase Reactant Concentration: Using a higher concentration of reactants or using one of the reactants (often the furan derivative) as the solvent can increase the reaction rate.

  • High-Pressure Conditions: Applying high pressure can favor the formation of the product as it typically has a smaller molar volume than the reactants.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents such as toluene, diethyl ether, or dichloromethane (B109758) are commonly used.[1]

2. I am getting a mixture of endo and exo isomers. How can I improve the stereoselectivity?

The formation of both endo and exo isomers is common in the Diels-Alder reaction for synthesizing 7-oxabicyclo[2.2.1]heptanes. The desired isomer often depends on the specific application.

Control Factors:

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the endo isomer, which is often the kinetically preferred product due to secondary orbital interactions.[1] For example, to preferentially obtain the endo form of a 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative, a reaction temperature of -10°C to 5°C is recommended.[1]

  • Lewis Acid Catalysis: The choice of Lewis acid can influence the endo/exo selectivity.

  • Solvent Polarity: The polarity of the solvent can have an effect on the transition state energies of the endo and exo pathways, thereby influencing the product ratio.

  • Substituent Effects: The electronic and steric nature of the substituents on both the diene and dienophile plays a significant role in determining the stereochemical outcome.

3. My product is decomposing during purification. What precautions should I take?

The thermal instability of the 7-oxabicyclo[2.2.1]heptene skeleton is a major challenge, as these compounds can undergo a retro-Diels-Alder reaction upon heating.[1][2]

Recommendations for Purification:

  • Avoid High Temperatures: Purification methods that require heating, such as distillation at atmospheric pressure, should be avoided if the product is thermally labile.[2] If distillation is necessary, it should be performed under high vacuum to lower the boiling point.

  • Chromatography: Column chromatography at room temperature is a suitable method for purifying these compounds.

  • Recrystallization/Precipitation: If the product is a solid, recrystallization from an appropriate solvent system at low temperatures can be an effective purification technique. In some cases, the product may precipitate directly from the reaction mixture upon cooling.[1]

  • Extraction: A standard aqueous workup followed by extraction with an organic solvent is a common initial purification step.[1]

4. How do I remove unreacted starting materials effectively?

  • Extraction: If the starting materials have different solubility properties than the product (e.g., one is acidic or basic), an acid-base extraction can be employed.

  • Chromatography: Flash column chromatography is generally effective for separating the product from unreacted furan and dienophile.

  • Precipitation: If the product is a solid and the starting materials are liquids or highly soluble, inducing precipitation of the product can be a simple and effective separation method.[4]

Data Presentation: Reaction Conditions and Yields

DieneDienophileCatalyst/SolventTemperature (°C)Time (h)Product Ratio (endo:exo)Yield (%)Reference
FuranAcrylic AcidNone22499:139[1]
FuranAcrylic AcidNone (mother liquor)22445:5532[1]
2-MethylfuranMethyl 3-bromopropiolateBenzeneReflux12--[5]
3-TetradecoxymethylfuranMaleic Anhydride (B1165640)TolueneRoom Temp24-42[6]

Experimental Protocols

General Procedure for the Diels-Alder Synthesis of a Substituted 7-Oxabicyclo[2.2.1]hept-5-ene

This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for each specific set of reactants.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether).[1]

  • Reaction Setup: Cool the solution to the desired temperature (e.g., 0°C to -20°C) using an ice or dry ice/acetone bath.[1]

  • Addition of Diene: Slowly add the furan derivative to the stirred solution of the dienophile. If a Lewis acid catalyst is used, it is typically added to the dienophile solution before the furan.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Workup: Once the reaction is complete, quench the reaction if necessary (e.g., by adding water if a Lewis acid was used). Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[1]

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.[1] The crude product can then be purified by column chromatography or recrystallization.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Diene & Dienophile Setup Set up Reaction (Inert atmosphere, cool) Reactants->Setup Solvent Choose Solvent Solvent->Setup Catalyst Select Catalyst (optional) Catalyst->Setup Addition Add Reactants Setup->Addition Stir Stir & Monitor (TLC) Addition->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for the synthesis of substituted 7-oxabicyclo[2.2.1]heptanes.

Troubleshooting_Guide Start Low or No Yield? CheckTemp Is Temperature Optimized? (-20°C to 30°C) Start->CheckTemp CheckReactivity Is Dienophile Reactive Enough? Start->CheckReactivity RetroDiels Product Decomposing? (Retro-Diels-Alder) Start->RetroDiels SolutionTemp Adjust Temperature: Lower for endo, avoid high temps CheckTemp->SolutionTemp No SolutionCatalyst Use Lewis Acid Catalyst CheckReactivity->SolutionCatalyst No SolutionPurify Purify at Low Temperature (Chromatography, Recrystallization) RetroDiels->SolutionPurify Yes Diels_Alder_Mechanism cluster_reactants Reactants cluster_products Products Furan Furan Derivative (Diene) TransitionState [4+2] Cycloaddition Transition State Furan->TransitionState Dienophile Dienophile Dienophile->TransitionState Endo Endo Product (Kinetic Control) Endo->Furan Retro-Diels-Alder (Heat) Exo Exo Product (Thermodynamic Control) Exo->Furan Retro-Diels-Alder (Heat) TransitionState->Endo Low Temp TransitionState->Exo Higher Temp

References

strategies to control the regioselectivity of reactions on the 7-oxabicyclo[2.2.1]heptane core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 7-oxabicyclo[2.2.1]heptane core. This guide provides answers to frequently asked questions and troubleshooting advice for controlling regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of reactions on the this compound system?

A1: The regioselectivity is primarily governed by a combination of steric and electronic effects. The rigid, bicyclic structure of the core means that substituents can exert significant influence on the accessibility and electronic nature of reaction sites. Key factors include:

  • Substituent Stereochemistry: The orientation of existing substituents (exo vs. endo) creates steric hindrance that can direct incoming reagents to the less hindered face or position.[1]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the scaffold can influence the stability of intermediates (e.g., carbocations or radicals), thereby directing the reaction to a specific carbon atom. For instance, a phenylsulfonyl group has been shown to control the regioselectivity of ring-opening reactions.[2]

  • Remote Substituents: Even substituents that are not directly adjacent to the reacting bond can control regioselectivity in reactions like aryl- and vinylpalladation.[3]

  • Strain: The inherent strain of the bicyclic system can be exploited, as seen in the strain-directed bridge cleavage of certain derivatives.[4]

Q2: How can I favor a specific regioisomer in a Diels-Alder reaction to synthesize a substituted this compound?

A2: Achieving high regioselectivity in the initial Diels-Alder synthesis is crucial. The cycloaddition of furans with dienophiles is the most common route.[5] To control the outcome:

  • Choice of Dienophile: The substituents on the dienophile play a critical role. For example, the reaction between 2-methylfuran (B129897) and methyl-3-bromo-propiolate shows high regioselectivity.[6]

  • Lewis Acid Catalysis: Using a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile.

  • Intramolecular Reactions: In an intramolecular Diels-Alder reaction, the tether connecting the diene and dienophile parts of the molecule can impose geometric constraints that lead to a single regioisomer.

Q3: My ring-opening cross-metathesis (ROCM) reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A3: The regioselectivity in ROCM of 7-oxanorbornene derivatives is highly dependent on both the substrate and the catalyst.[7]

  • Substrate Control: Bulky substituents at the C2 position tend to favor the formation of 1-3 type products. For example, an acetoxy group at C2 leads to a 4:1 ratio of 1-3 to 1-2 products, while a less bulky hydroxy group gives a 1:1 mixture.[7] A tosyl substituent can lead to almost complete regioselectivity.[7]

  • Catalyst Choice: While the E/Z selectivity is often catalyst-dependent, the regioselectivity is more strongly influenced by the substrate. However, trying different ruthenium-based catalysts (e.g., Grubbs' 1st or 2nd generation, Hoveyda-Grubbs) is a valid strategy to optimize selectivity.[7]

Troubleshooting Guide

Problem 1: Poor or unexpected regioselectivity in nucleophilic ring-opening.

  • Symptom: You are obtaining a mixture of products from the nucleophilic attack at the C1/C4 bridgehead carbons versus the C2/C3 carbons, or cleavage of the C1-O versus the C4-O bond.

  • Possible Cause: The regiochemical outcome of nucleophilic ring-opening is a delicate balance of steric hindrance and electronic stabilization of the transition state. The nucleophile may be attacking the most electrophilic carbon, which might not be the sterically most accessible one.

  • Solutions:

    • Vary the Nucleophile: A bulkier nucleophile will be more sensitive to steric hindrance and may preferentially attack the less hindered carbon. A smaller, "harder" nucleophile might favor the more electrophilic center.

    • Modify Substituents: Introduce a directing group, such as a phenylsulfonyl group, which has been shown to effectively control the regioselectivity of ring-opening.[4]

    • Change Reaction Temperature: Lowering the temperature can increase selectivity by favoring the reaction pathway with the lower activation energy.[8]

Problem 2: Lack of selectivity in radical additions to a 7-oxabicyclo[2.2.1]hept-5-ene derivative.

  • Symptom: The radical addition occurs at both ends of the double bond, leading to a mixture of regioisomers.

  • Possible Cause: The stability of the two possible radical intermediates formed after the initial addition is very similar. Steric factors may not be sufficient to differentiate the two positions.

  • Solutions:

    • Introduce a Polar Substituent: An electron-withdrawing group can influence the electrophilicity of one carbon of the double bond, potentially directing the attack of a nucleophilic radical.

    • Use a Bulky Radical Source: A sterically demanding radical may exhibit higher selectivity for the less hindered face and position of the double bond.

    • Control Radical Concentration: High concentrations of the radical initiator can lead to less selective reactions. Try reducing the amount of initiator to favor the more thermodynamically controlled pathway.[8]

Data Presentation

Table 1: Regioselectivity in Ring-Opening Cross-Metathesis (ROCM) of C2-Substituted 7-Oxanorbornenes

C2-Substituent (Stereo)Cross-PartnerCatalystProduct TypeRatio (1-3 : 1-2)Yield (%)Reference
-OAc (exo)Allyl Acetate (B1210297)[Ru]1A4 : 175[7]
-OH (exo)Allyl Acetate[Ru]1A1 : 1-[7]
-Ts (endo)Allyl Acetate[Ru]1A0 : 1 (Exclusive)-[7]
-Ts (exo)Allyl Acetate[Ru]1A1 : 9-[7]
[Ru]1 refers to a specific Ruthenium catalyst structure mentioned in the source literature.

Table 2: Yields of Directed Pd-Catalysed β-Arylation of a this compound Carboxamide

Aryl Iodide PartnerYield (%)DiastereoselectivityReference
IodobenzeneUp to 99Complete[5][9]
4-IodoanisoleUp to 99Complete[5][9]
4-IodonitrobenzeneUp to 99Complete[5][9]
2-IodopyridineUp to 88Complete[5][9]

Visualizations

troubleshooting_flowchart start Low Regioselectivity Observed in Ring-Opening Reaction q_steric Is one potential site significantly more sterically hindered than the other? start->q_steric q_electronic Are there strong electron-withdrawing/-donating groups influencing the core? q_steric->q_electronic No sol_steric_nuc Modify Nucleophile: - Use a bulkier nucleophile to favor  attack at the less hindered site. - Use a smaller nucleophile if  electronics favor the hindered site. q_steric->sol_steric_nuc Yes sol_electronic Modify Substrate: - Add/change a remote substituent  to alter the electronic character  of the reaction center. q_electronic->sol_electronic Yes sol_directing Introduce a Directing Group: - Employ a group known to control  regiochemistry, e.g., -SO2Ph. q_electronic->sol_directing No sol_steric_sub Modify Substrate: - Change stereochemistry of a  non-reacting substituent (exo/endo)  to alter steric environment. sol_steric_nuc->sol_steric_sub sol_temp Adjust Reaction Conditions: - Lower the temperature to favor  the kinetic product, which may be  a single regioisomer. sol_steric_sub->sol_temp sol_electronic->sol_temp sol_directing->sol_temp

Caption: Troubleshooting flowchart for poor regioselectivity.

experimental_workflow start Step 1: Synthesis of Core (e.g., Diels-Alder Reaction) check1 Verify Structure & Purity (NMR, MS, Chromatography) start->check1 reaction Step 2: Regioselective Reaction (e.g., Ring-Opening, Functionalization) check1->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Step 3: Workup & Isolation monitoring->workup purification Step 4: Purification (Column Chromatography, Recrystallization) workup->purification analysis Step 5: Product Analysis - Determine Regioisomeric Ratio (NMR) - Confirm Structure & Purity purification->analysis

Caption: General experimental workflow for regioselective reactions.

Experimental Protocols

Protocol 1: Synthesis of a Substituted this compound via Diels-Alder and Hydrogenation

This protocol is adapted from the synthesis of (1S,2R,4R*)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester.[6]

Step A: Diels-Alder Reaction

  • Reaction: 2-Methylfuran + Methyl-3-bromo-propiolate → Diels-Alder Adduct

  • Procedure: In a suitable reaction vessel, combine 2-methylfuran and methyl-3-bromo-propiolate. The reaction can often proceed at room temperature or with gentle heating. Monitor the reaction by TLC or GC until the starting materials are consumed. The high regioselectivity of this specific reaction is a key feature.[6]

  • Workup: After completion, remove any volatile components under reduced pressure. The crude adduct is then treated with sodium methoxide (B1231860) in methanol (B129727) at room temperature to yield the endo ketal product. Isolate the product by column chromatography.

Step B: Hydrogenation of the Alkene

  • Materials:

    • Diels-Alder adduct from Step A (e.g., compound 5a, 0.707 mmol)

    • Methanol (1 mL)

    • 5% Palladium on Carbon (Pd/C) (25 mg)

    • Hydrogen gas (H₂)

  • Apparatus: 150 mL stainless steel pressure reactor.

  • Procedure:

    • Place a solution of the adduct (161 mg, 0.707 mmol) in methanol (1 mL) into the pressure reactor.

    • Carefully add 5% Pd/C (25 mg) to the solution.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor to 6 atm with hydrogen.

    • Stir the mixture at room temperature for 3 hours.

  • Workup and Purification:

    • Carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of silica (B1680970) gel to remove the Pd/C catalyst.

    • Wash the residue with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

References

stability issues of 7-oxabicyclo[2.2.1]heptane derivatives under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-oxabicyclo[2.2.1]heptane derivatives under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is degrading under acidic conditions. What are the likely degradation pathways?

A1: Under acidic conditions, this compound derivatives are susceptible to several degradation pathways, primarily involving the cleavage of the ether bridge. The most common pathways include:

  • Acid-Catalyzed Ring Opening: The strained ether bridge can be protonated, making it a good leaving group and susceptible to nucleophilic attack, leading to the formation of substituted cyclohexanol (B46403) or cyclohexene (B86901) derivatives.

  • Wagner-Meerwein Rearrangement: Carbocation intermediates formed under acidic conditions can undergo skeletal rearrangements to form more stable carbocations, leading to a variety of rearranged products.[1][2] This is particularly common in bicyclic systems.[3]

  • Reverse Aldol (B89426) Reaction: For derivatives containing aldehyde or ketone functionalities, an acid-catalyzed reverse aldol reaction can occur, leading to ring opening.[4]

Q2: I am observing unexpected elimination products when treating my this compound-2-carboxylate with a strong base. Why is this happening?

A2: Base-induced elimination is a well-documented reaction for this compound derivatives, particularly those with an electron-withdrawing group. This reaction is a useful synthetic method for preparing highly functionalized cyclohexenols. The mechanism typically involves the formation of a carbanion, followed by the cleavage of the C1-O bond of the ether bridge. The choice of base and reaction temperature can significantly influence the outcome and the extent of side reactions like epimerization.

Q3: Can I prevent the degradation of my this compound derivative during a reaction?

A3: Preventing degradation depends on the specific reaction conditions and the nature of your derivative. Here are some general strategies:

  • pH Control: If your compound is sensitive to acid or base, maintaining a neutral pH is crucial. Use of buffered solutions can be beneficial.

  • Temperature Control: Many degradation reactions are accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize degradation.

  • Choice of Reagents: If possible, select milder reagents that are less likely to induce degradation. For example, if a base is required, a weaker, non-nucleophilic base might be preferable to a strong, nucleophilic one if elimination is to be avoided.

  • Protecting Groups: In some cases, sensitive functional groups can be protected to prevent their participation in degradation pathways.

  • Reaction Time: Minimizing the reaction time can also reduce the extent of degradation.

Q4: What are some common side products to expect when working with this compound derivatives under basic conditions?

A4: Besides the desired products, you may observe side products arising from:

  • Epimerization: At higher temperatures, and depending on the base used, epimerization of stereocenters can occur.[5]

  • Hydrolysis: If your derivative contains ester or amide functionalities, hydrolysis can be a competing reaction in the presence of aqueous base.

  • Retro-Diels-Alder Reaction: For 7-oxabicyclo[2.2.1]heptene derivatives, a retro-Diels-Alder reaction can occur under thermal or basic conditions, leading to the formation of a furan (B31954) and a dienophile.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield in Acid-Catalyzed Reactions
Symptom Possible Cause Suggested Solution
Low or no conversion to the desired product. Insufficient acid strength or concentration.Use a stronger acid or increase the catalyst loading. For some cyclization reactions, a strong acid with a pKa of 1 or less is preferred.[3]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Formation of multiple unexpected products. The carbocation intermediate is undergoing undesired rearrangements (e.g., Wagner-Meerwein).[1]Try a less polar solvent to stabilize the desired carbocation. Consider using a Lewis acid instead of a Brønsted acid for milder conditions.
The starting material is sensitive to strong acid.Use a milder acid catalyst or a solid-supported acid for easier removal and better control.
Product is degrading upon workup. Residual acid is causing degradation during purification.Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction and purification.
Issue 2: Poor Selectivity in Base-Induced Elimination
Symptom Possible Cause Suggested Solution
A mixture of elimination and substitution products is observed. The base is too nucleophilic.Use a bulkier, non-nucleophilic base such as LDA or LHMDS.
Significant epimerization of the starting material or product. The reaction temperature is too high.Perform the reaction at a lower temperature (e.g., -78 °C). The choice of counterion can also play a role; lithium enolates tend to epimerize less than potassium enolates.
Incomplete reaction. The base is not strong enough to deprotonate the substrate.Switch to a stronger base (e.g., from NaOMe to LHMDS).
Steric hindrance around the proton to be abstracted.A smaller, strong base might be more effective.
Formation of retro-Diels-Alder products. The reaction temperature is too high for the heptene (B3026448) derivative.Maintain a lower reaction temperature throughout the process.[7][8]

Quantitative Data

The stability of this compound derivatives is highly dependent on the substituents and the reaction conditions. Below is a summary of yields for the base-induced elimination of various this compound-2-carboxylates to illustrate the effect of different bases and temperatures.

Substrate (Stereoisomer)BaseTemperature (°C)Yield of Elimination Product (%)Reference
di-endo-1LHMDS085
di-endo-1LHMDS2587
di-endo-1KHMDS082
di-exo-1LHMDS075
di-exo-1LHMDS2565
di-exo-1KHMDS072
exo,endo-1LHMDS092
exo,endo-1KHMDS090

Data adapted from a study on the elimination reactions of dimethyl this compound-2,3-dicarboxylates.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of a Ketal-Containing 7-Oxabicyclo[2.2.1]heptene Derivative

This protocol describes the hydrolysis of a dimethyl ketal to a ketone in a 7-oxabicyclo[2.2.1]heptene derivative, a reaction that can be challenging and demonstrates the stability of the core under specific acidic conditions.[9]

Materials:

  • (1S,2R,4R*)-3,3-Dimethoxy-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (B129727)

  • Water

  • Ethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the ketal starting material in methanol in a round-bottom flask.

  • Add a solution of concentrated HCl in methanol to the flask.

  • Stir the reaction mixture at room temperature for 7 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl ether.

  • Wash the combined organic extracts with a saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under vacuum to yield the ketone product.[9]

Protocol 2: Base-Induced Elimination of a this compound-2-carboxylate

This protocol provides a general procedure for the elimination reaction to form a cyclohexenol (B1201834) derivative.

Materials:

  • This compound-2-carboxylate derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) solution in THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane

Procedure:

  • Dissolve the this compound-2-carboxylate in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA or LHMDS solution dropwise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Acid_Catalyzed_Ring_Opening Start This compound Derivative Protonation Protonation of Ether Oxygen Start->Protonation H+ Carbocation Oxonium Ion Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack Carbocation->Nucleophilic_Attack Nu- Rearrangement Wagner-Meerwein Rearrangement Carbocation->Rearrangement Product1 Substituted Cyclohexanol Nucleophilic_Attack->Product1 Product2 Rearranged Product Rearrangement->Product2

Caption: Acid-catalyzed degradation pathways.

Base_Induced_Elimination Start This compound -2-carboxylate Deprotonation Deprotonation at C2 Start->Deprotonation Strong Base Carbanion Carbanion Intermediate Deprotonation->Carbanion Ring_Opening C1-O Bond Cleavage Carbanion->Ring_Opening Epimerization Epimerization Carbanion->Epimerization High Temp. Product Cyclohexenol Derivative Ring_Opening->Product

Caption: Base-induced elimination pathway.

Experimental_Workflow_Troubleshooting Start Experiment Start Reaction Reaction Setup (Acidic or Basic) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, NMR) Reaction->Monitoring Problem Problem Identified? (Low yield, side products) Monitoring->Problem Troubleshoot Troubleshooting (Adjust Temp, Reagents, pH) Problem->Troubleshoot Yes Workup Workup & Purification Problem->Workup No Troubleshoot->Reaction Analysis Product Analysis Workup->Analysis End Desired Product Analysis->End

Caption: General troubleshooting workflow.

References

scale-up considerations for the synthesis of 7-oxabicyclo[2.2.1]heptane intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-oxabicyclo[2.2.1]heptane intermediates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in your laboratory and scale-up experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound intermediates, primarily focusing on the widely used Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) or its derivatives.

Issue 1: Low Yield of the Desired this compound Adduct

Q1: My Diels-Alder reaction is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the furan-maleimide or furan-maleic anhydride Diels-Alder reaction are a common issue, often stemming from the reversible nature of the reaction and potential side reactions. Here are the key factors to investigate:

  • Retro-Diels-Alder Reaction: The this compound adduct can revert to the starting furan and dienophile, especially at elevated temperatures.[1][2] The endo adduct, which is kinetically favored at lower temperatures, is particularly prone to this reversion.[1][3] The exo adduct is thermodynamically more stable and is favored at higher temperatures or longer reaction times.[3][4]

  • Reaction Temperature: While higher temperatures can increase the initial reaction rate, they also favor the retro-Diels-Alder reaction.[5] Finding the optimal temperature is crucial. For many furan-maleimide systems, reactions are initially performed at room temperature or slightly below to favor the formation of the kinetic endo product.[3]

  • Solvent Choice: The solvent can influence the reaction rate and selectivity. Polar solvents, such as acetonitrile (B52724) and methanol, can stabilize the transition state through hydrogen bonding and may lead to improved yields compared to nonpolar solvents like toluene (B28343) or hexane.[6][7]

  • Side Reactions: Furan and its derivatives can be susceptible to acid-catalyzed polymerization or ring-opening, especially in the presence of strong Lewis acids or protic acids.[8] Maleimide derivatives can undergo radical homopolymerization at higher temperatures.[5]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Review Reaction Temperature Profile start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_side_reactions Analyze for Side Products (TLC, NMR, GC-MS) start->check_side_reactions optimize_temp Optimize Temperature: - Lower temperature to favor kinetic product - Increase temperature for thermodynamic product check_temp->optimize_temp optimize_solvent Test Alternative Solvents: - Polar aprotic (e.g., Acetonitrile) - Polar protic (e.g., Methanol) check_solvent->optimize_solvent mitigate_side_reactions Mitigate Side Reactions: - Use milder Lewis acid - Ensure anhydrous conditions - Add radical inhibitor check_side_reactions->mitigate_side_reactions end Improved Yield optimize_temp->end optimize_solvent->end mitigate_side_reactions->end

Caption: Troubleshooting workflow for addressing low yields.

Issue 2: Poor Control of Endo/Exo Stereoselectivity

Q2: I am getting a mixture of endo and exo isomers. How can I control the stereoselectivity of the Diels-Alder reaction?

A2: The endo/exo selectivity in the Diels-Alder reaction of furans is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Endo Product): The endo adduct is generally the kinetic product, meaning it forms faster at lower temperatures.[4] This is often attributed to favorable secondary orbital interactions in the transition state. To favor the endo isomer, conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) and for shorter reaction times.

  • Thermodynamic Control (Exo Product): The exo adduct is typically the more thermodynamically stable product due to reduced steric hindrance.[3] To obtain the exo isomer, the reaction can be run at higher temperatures or for longer periods, allowing the initially formed endo adduct to undergo a retro-Diels-Alder reaction and re-form as the more stable exo product.[1]

  • Solvent Effects: The choice of solvent can also influence the endo/exo ratio. Some studies have shown that different solvents can alter the kinetic preference for one isomer over the other.[6] For instance, in the reaction of furan with maleic anhydride, acetonitrile has been shown to favor the formation of the exo isomer kinetically.[6]

  • Lewis Acid Catalysis: Lewis acids can influence the stereoselectivity. The choice and stoichiometry of the Lewis acid can affect the transition state energies of the endo and exo pathways differently.

Logical Relationship for Endo/Exo Selectivity

endo_exo_selectivity cluster_conditions Reaction Conditions cluster_products Favored Product low_temp Low Temperature (e.g., 0-25 °C) endo Endo Isomer (Kinetic Product) low_temp->endo high_temp High Temperature (e.g., > 40 °C) exo Exo Isomer (Thermodynamic Product) high_temp->exo short_time Shorter Reaction Time short_time->endo long_time Longer Reaction Time long_time->exo

Caption: Factors influencing endo/exo product formation.

Issue 3: Challenges in Product Purification and Isolation at Scale

Q3: I can purify my product on a small scale using column chromatography, but I'm facing difficulties with crystallization on a larger scale. What can I do?

A3: Scaling up purification from chromatography to crystallization often presents challenges such as oiling out, poor crystal formation, and inclusion of impurities.

  • Solvent Selection for Crystallization: The choice of solvent is critical. A good crystallization solvent (or solvent system) will dissolve the product at an elevated temperature but have low solubility at room temperature or below. Anti-solvents can be used to induce precipitation. For exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, letting the reaction mixture stand for several days can lead to the formation of large crystals.[5]

  • Controlling Supersaturation: Oiling out often occurs when the solution is supersaturated too quickly. To avoid this, cool the solution slowly and with gentle agitation. Seeding the solution with a small amount of pure product can also promote crystallization over oiling out.

  • Dealing with Impurities: Impurities can inhibit crystal growth. If the crude product is an oil, it may be beneficial to perform a solvent wash or an extraction to remove some of the impurities before attempting crystallization.

  • Filtration and Drying: For large-scale operations, appropriate filtration equipment such as a Nutsche filter-dryer is recommended for efficient solid-liquid separation and drying of the product under controlled conditions.

Quantitative Data Summary

ParameterLab Scale (grams)Scale-up (kilograms)Key Considerations
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorEnsure adequate mixing and heat transfer at larger volumes.
Temperature Control Oil bath, ice bathCirculating thermal fluid in reactor jacketPrecise temperature control is crucial for selectivity and to manage exotherms.
Typical Yield 80-95%70-90%Yields may decrease slightly on scale-up due to handling losses and less ideal mixing.
Purification Method Column ChromatographyCrystallization, FiltrationChromatography is generally not feasible for large quantities.
Filtration Hirsch or Büchner funnelNutsche filter, centrifugeEfficient solid-liquid separation is key for high purity.
Drying Vacuum ovenVacuum dryer, filter-dryerEnsure complete removal of residual solvents.

Experimental Protocols

Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Kilogram Scale)

This protocol is a representative example for the large-scale synthesis of the exo adduct. Appropriate personal protective equipment (PPE) and engineering controls should be used at all times.

Materials:

  • Maleic Anhydride (e.g., 5.0 kg, 51.0 mol)

  • Furan (e.g., 3.3 L, 45.3 mol)

  • Tetrahydrofuran (THF) (e.g., 25 L)

Equipment:

  • 100 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel or pump for controlled addition.

  • Nutsche filter-dryer or large filtration apparatus.

  • Vacuum drying oven.

Procedure:

  • Charging the Reactor: Charge the jacketed reactor with maleic anhydride (5.0 kg) and THF (25 L).

  • Dissolution: Stir the mixture at room temperature until all the maleic anhydride has dissolved.

  • Addition of Furan: Slowly add furan (3.3 L) to the solution over a period of 1-2 hours, maintaining the temperature between 20-25 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a significant temperature increase.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The product will begin to crystallize out of the solution. For obtaining large crystals, the mixture can be allowed to stand for several days.[5]

  • Isolation: Cool the mixture to 0-5 °C and hold for at least 2 hours to maximize precipitation. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with a small amount of cold THF to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Safety Considerations for Scale-Up:

  • Exothermicity: The Diels-Alder reaction between furan and maleic anhydride is exothermic.[4] On a large scale, the heat generated can be significant. Ensure the reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the temperature.

  • Reagent Handling: Furan is a volatile and flammable liquid. Maleic anhydride is corrosive and a respiratory irritant. Handle these chemicals in a well-ventilated area, such as a fume hood or a ventilated enclosure, and wear appropriate PPE, including gloves, safety glasses, and a lab coat. For large quantities, respiratory protection may be necessary.

  • Pressure Build-up: If the reaction is not adequately cooled, the heat of reaction could cause the solvent to boil, leading to a pressure build-up in a closed system. Ensure the reactor is properly vented.

  • Lewis Acid Handling: When using Lewis acids, be aware of their reactivity with moisture. Handle them under an inert atmosphere (e.g., nitrogen or argon). Quenching of Lewis acids can also be exothermic.

Experimental Workflow for Synthesis and Purification

synthesis_workflow start Start charge_reagents Charge Reactor with Maleic Anhydride and Solvent start->charge_reagents add_furan Controlled Addition of Furan charge_reagents->add_furan reaction Stir at Controlled Temperature add_furan->reaction crystallization Cool to Induce Crystallization reaction->crystallization filtration Filter the Product crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying end Final Product drying->end

Caption: General workflow for the synthesis and purification.

References

Validation & Comparative

A Comparative Analysis of 7-Oxabicyclo[2.2.1]heptane and its Carbocyclic Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic scaffolds of 7-oxabicyclo[2.2.1]heptane and its carbocyclic counterparts, such as bicyclo[2.2.1]heptane (norbornane), are of significant interest in medicinal chemistry. Their constrained conformations offer a unique three-dimensional presentation of substituents, which can lead to enhanced potency and selectivity for biological targets. This guide provides a comparative analysis of these two scaffolds, focusing on their physicochemical properties, metabolic stability, and applications in modulating key signaling pathways, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of an oxygen atom in the bridge of the bicyclo[2.2.1]heptane framework significantly alters its physicochemical properties. This substitution generally leads to an increase in polarity and aqueous solubility, while potentially impacting lipophilicity (LogP) and the acidity/basicity (pKa) of derivatives. Below is a comparative summary of these properties.

Table 1: Comparative Physicochemical Properties

PropertyThis compound DerivativeCarbocyclic Analogue (Bicyclo[2.2.1]heptane Derivative)Reference
Calculated LogP This compound: 1.2Bicyclo[2.2.1]heptane: Not specified[1]
7-Azabicyclo[2.2.1]heptane: 0.9[2]
Aqueous Solubility This compound-2,3-dicarboxylic acid: Soluble in waterBicyclo[2.2.1]heptane derivatives are generally less soluble than their oxa-analogues[3]
pKa Guanidine-functionalized 7-oxanorbornadienes: Slightly decreased pKa in acetonitrileNot specified[4]

Metabolic Stability: The Impact of the Oxygen Bridge

A critical parameter in drug design is metabolic stability, often assessed by the rate of clearance in liver microsomes. The replacement of a methylene (B1212753) group with an oxygen atom can influence the metabolic fate of a molecule. Carbocyclic nucleoside analogues, for instance, are often synthesized to exhibit enhanced metabolic stability compared to their natural counterparts by being resistant to phosphorylases and hydrolases.[5]

Table 2: Comparative Metabolic Stability

ScaffoldObservationReference
This compound Can be incorporated into drug candidates to improve drug-like properties, including metabolic stability.[6]
Bicyclo[2.2.1]heptane The rigid framework can enhance metabolic stability in carbocyclic nucleoside analogues.[7]

Biological Activity and Signaling Pathways

Both this compound and its carbocyclic analogues have been successfully employed as scaffolds in the design of potent and selective modulators of various biological targets. This section explores their application in three key signaling pathways.

Thromboxane (B8750289) A2 Receptor (TP) Signaling

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, acting through the G-protein coupled thromboxane A2 receptor (TP).[8] Both this compound and carbocyclic scaffolds have been utilized to develop stable TXA2 analogues and receptor antagonists for cardiovascular diseases.[3][9]

Below is a diagram illustrating the general signaling pathway of the Thromboxane A2 receptor.

Thromboxane_A2_Signaling TXA2 Thromboxane A2 TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction

Thromboxane A2 Receptor Signaling Pathway.
Protein Phosphatase 5 (PP5) Signaling

Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase involved in diverse cellular processes, including cell cycle regulation and DNA damage response.[10][11] Derivatives of this compound-2,3-dicarboxylic acid have been designed as selective PP5 inhibitors, demonstrating potential in cancer therapy by reversing temozolomide (B1682018) resistance in glioblastoma.[6]

The following diagram depicts a simplified overview of PP5's role in cellular signaling.

PP5_Signaling Stress_Signals Cellular Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Kinases Stress_Signals->ATM_ATR Activate p53 p53 ATM_ATR->p53 Phosphorylates (Activates) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis PP5 Protein Phosphatase 5 (PP5) PP5->p53 Dephosphorylates (Inactivates) GR Glucocorticoid Receptor (GR) PP5->GR Modulates Activity Gene_Transcription Gene Transcription GR->Gene_Transcription

Simplified Role of PP5 in Cellular Signaling.
P2Y1 Receptor Signaling

The P2Y1 receptor is a G-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP) and is involved in processes such as platelet aggregation and neurotransmission.[12][13] Nucleotide analogues incorporating a 2-oxa-bicyclo[2.2.1]heptane system have been synthesized and shown to be potent P2Y1 receptor antagonists.[14]

Here is a diagram of the P2Y1 receptor signaling cascade.

P2Y1_Signaling ADP ADP P2Y1_Receptor P2Y1 Receptor (GPCR) ADP->P2Y1_Receptor Binds Gq Gq P2Y1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_Response PKC->Cellular_Response

P2Y1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound and its carbocyclic analogues.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is considered the gold standard for its determination.[12][15]

Protocol:

  • Preparation of Phases: Prepare a phosphate (B84403) buffer solution (e.g., pH 7.4) and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the phosphate buffer. Allow the two phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and buffer in a vessel.

  • Equilibration: Shake the vessel for a set period (e.g., 24 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vessel to achieve a clear separation of the octanol (B41247) and aqueous layers.

  • Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

Determination of pKa (Potentiometric Titration)

The pKa value, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a compound at a given pH. Potentiometric titration is a precise method for its determination.[9][16]

Protocol:

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.

Metabolic Stability Assay (Liver Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[8][17]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture and the test compound solution to 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding a quenching solution, such as cold acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.

The following diagram illustrates a general workflow for a microsomal stability assay.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Microsomes Liver Microsomes (in buffer) Reaction_Mix Reaction Mixture Microsomes->Reaction_Mix Compound Test Compound Compound->Reaction_Mix NADPH NADPH Cofactor NADPH->Reaction_Mix Initiates Reaction Quench Quench Reaction (Acetonitrile) Reaction_Mix->Quench Time-point Sampling Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Microsomal Stability Assay Workflow.

References

Validating the Structure of 7-Oxabicyclo[2.2.1]heptane: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic scaffold of 7-oxabicyclo[2.2.1]heptane, also known as 1,4-epoxycyclohexane, is a key structural motif in numerous biologically active molecules and a valuable building block in medicinal chemistry. Unambiguous structural verification of this and related frameworks is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, contrasting them with simpler cyclic analogues to highlight the characteristic spectral signatures that enable its confident identification.

Comparison of ¹H and ¹³C NMR Data

The unique bridged structure of this compound results in a distinct set of NMR signals compared to non-bridged cyclic ethers like tetrahydrofuran (B95107) (THF) and non-oxygenated cycloalkanes such as cyclohexane (B81311). The inherent symmetry of the this compound molecule significantly simplifies its NMR spectra.

Due to its C2v symmetry, the this compound molecule presents three distinct sets of protons and three unique carbon environments. This leads to a simplified yet highly informative NMR spectrum.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundProton EnvironmentChemical Shift (δ, ppm)
This compound Bridgehead (H1, H4)4.57
Exo (H2, H3, H5, H6)1.69
Endo (H2, H3, H5, H6)1.45
Tetrahydrofuran α-CH₂ (O-CH₂)~3.7
β-CH₂~1.8
Cyclohexane CH₂~1.44

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound Bridgehead (C1, C4)~78-80
Methylene (B1212753) (C2, C3, C5, C6)~30-32
Tetrahydrofuran α-C (O-CH₂)~68
β-C~26
Cyclohexane CH₂~27

Note: The chemical shifts for this compound are based on typical values found in the literature and may vary slightly depending on the solvent and experimental conditions.

The most striking feature in the ¹H NMR spectrum of this compound is the significant downfield shift of the bridgehead protons (H1 and H4) to approximately 4.57 ppm.[1] This is a direct consequence of the deshielding effect of the adjacent oxygen atom. In contrast, the methylene protons of cyclohexane resonate at a much higher field, around 1.44 ppm. The α-protons of THF are also deshielded by the oxygen but to a lesser extent than the bridgehead protons of the bicyclic system.

In the ¹³C NMR spectrum, the bridgehead carbons (C1 and C4) of this compound are highly deshielded, appearing around 78-80 ppm. This is a characteristic signal for carbons bonded to the oxygen bridge. The methylene carbons appear at a more upfield position, around 30-32 ppm. For comparison, the α-carbons of THF are found at approximately 68 ppm, and the single carbon signal for the highly symmetric cyclohexane appears at about 27 ppm.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).

The NMR spectra are acquired on a spectrometer operating at a specific frequency for the nucleus of interest (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.

For ¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 2-10 seconds is used.

Mandatory Visualizations

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1H Acquire ¹H NMR sample_prep->acquire_1H acquire_13C Acquire ¹³C NMR sample_prep->acquire_13C analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) acquire_1H->analyze_1H analyze_13C Analyze ¹³C Spectrum (Number of Signals, Chemical Shift) acquire_13C->analyze_13C compare Compare with Expected & Alternatives analyze_1H->compare analyze_13C->compare validation Structure Validated compare->validation nmr_signal_relationship cluster_structure This compound Structure cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals structure_img H1_H4 H1, H4 (Bridgehead) ~4.57 ppm structure_img->H1_H4 deshielded by O H_exo H2, H3, H5, H6 (exo) ~1.69 ppm structure_img->H_exo H_endo H2, H3, H5, H6 (endo) ~1.45 ppm structure_img->H_endo C1_C4 C1, C4 (Bridgehead) ~78-80 ppm structure_img->C1_C4 deshielded by O C_methylene C2, C3, C5, C6 ~30-32 ppm structure_img->C_methylene

References

Stereoisomerism Significantly Influences the Antiplatelet Activity of 7-Oxabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of endo and exo isomers of 7-oxabicyclo[2.2.1]heptane derivatives reveals that the stereochemical configuration plays a critical role in their biological activity as thromboxane (B8750289) A2 (TXA2) receptor antagonists. Studies demonstrate that the spatial arrangement of substituents on the bicyclic core directly impacts the potency of these compounds in inhibiting platelet aggregation, a key process in thrombosis.

The this compound scaffold is a rigid bicyclic structure that serves as a core component in a variety of biologically active molecules. Its conformational rigidity allows for the precise spatial orientation of appended functional groups, making it an attractive framework for the design of receptor antagonists. In the context of TXA2 receptor antagonism, the orientation of side chains, designated as endo or exo, can significantly alter the binding affinity and efficacy of the molecule.

Comparative Biological Activity of Stereoisomers

A key study by Hagishita and Seno investigated four stereoisomers of a this compound derivative bearing a benzenesulfonylamino group for their ability to inhibit platelet aggregation induced by arachidonic acid and the TXA2 mimetic, U-46619.[1] The study provides a clear example of how the endo versus exo configuration, as well as the cis versus trans relationship of the substituents, influences biological activity.

The four isomers, designated as compound 11 (2-exo, 3-endo), compound 14 (2-endo, 3-exo), compound 23 (2-exo, 3-exo), and compound 33 (2-endo, 3-endo), exhibited distinct inhibitory profiles on rabbit platelet-rich plasma aggregation.

CompoundStereochemistrySubstituent RelationshipIC50 (μM) vs. Arachidonic AcidIC50 (μM) vs. U-46619Partial Agonist Effect
11 2-exo, 3-endocis1.30.28No
14 2-endo, 3-exocis>100>100Not reported
23 2-exo, 3-exotrans0.0410.007Yes
33 2-endo, 3-endotrans3.10.21Not reported

Data summarized from Hagishita and Seno, Chem. Pharm. Bull., 1989, 37(2), 327-335.[1]

From the data, it is evident that the trans-isomer with both substituents in the exo position (compound 23 ) displayed the highest potency as a TXA2 receptor antagonist, with IC50 values in the nanomolar range.[1] However, this high potency was accompanied by a partial agonistic effect. In contrast, the cis-isomer with the benzenesulfonylamino group in the endo position (compound 11 ) was a less potent inhibitor but did not exhibit partial agonism.[1] The other cis and trans isomers showed significantly lower or negligible activity.[1]

This structure-activity relationship highlights the importance of the exo orientation for potent receptor binding, while the endo configuration appears to be less favorable for this particular class of compounds. The partial agonism observed with the most potent exo,exo isomer suggests a complex interaction with the receptor that can elicit both inhibitory and stimulatory responses.

Signaling Pathway and Experimental Workflow

The biological activity of these this compound derivatives is mediated through the thromboxane A2 receptor, a G-protein coupled receptor (GPCR). Upon binding of the agonist (TXA2 or a mimetic like U-46619), the receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to platelet aggregation. The endo and exo isomers compete with the natural ligand for binding to the TXA2 receptor, thereby inhibiting this signaling pathway.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 (or U-46619) Receptor TXA2 Receptor (GPCR) TXA2->Receptor Binds to PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Isomers Endo/Exo Isomers (Antagonists) Isomers->Receptor Inhibits Binding Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces release PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation Ca2->Aggregation Leads to PKC->Aggregation Leads to

TXA2 Receptor Signaling Pathway Inhibition

The experimental evaluation of these compounds typically involves the following workflow:

G cluster_prep Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis Blood Rabbit Blood Collection PRP Preparation of Platelet-Rich Plasma (PRP) Blood->PRP Incubation Incubation of PRP with Endo/Exo Isomer PRP->Incubation Agonist Addition of Agonist (Arachidonic Acid or U-46619) Incubation->Agonist Measurement Measurement of Light Transmittance (Aggregation) Agonist->Measurement IC50 Calculation of IC50 Values Measurement->IC50

Experimental Workflow for Platelet Aggregation Assay

Experimental Protocols

The following is a summary of the experimental protocol for the in vitro evaluation of the antiplatelet activity of the this compound derivatives, based on the methodology described by Hagishita and Seno.[1]

Preparation of Rabbit Platelet-Rich Plasma (PRP):

  • Blood was collected from the carotid artery of male rabbits into a syringe containing a 3.8% sodium citrate (B86180) solution (9:1, v/v).

  • The citrated blood was centrifuged at 150 x g for 10 minutes at room temperature.

  • The supernatant, platelet-rich plasma (PRP), was carefully collected.

  • The remaining blood was further centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which was used as a reference.

Platelet Aggregation Assay:

  • Platelet aggregation was measured turbidimetrically using an aggregometer.

  • A 200 µl aliquot of PRP was placed in a cuvette and pre-incubated at 37°C for 3 minutes with stirring.

  • A solution of the test compound (one of the stereoisomers) at various concentrations was added to the PRP, and the mixture was incubated for an additional 2 minutes.

  • Platelet aggregation was induced by the addition of either arachidonic acid or U-46619.

  • The change in light transmittance was recorded for at least 5 minutes. The extent of aggregation was expressed as a percentage, with 100% aggregation being the maximum change in light transmittance for the control (agonist alone) and 0% for the baseline (PRP alone).

  • The IC50 value, the concentration of the compound required to inhibit platelet aggregation by 50%, was determined from the dose-response curve.

Conclusion

The stereochemistry of this compound derivatives is a critical determinant of their biological activity as TXA2 receptor antagonists. The comparative data clearly indicates that the exo configuration is preferred for high-potency inhibition of platelet aggregation, although it may be associated with partial agonist effects. This understanding of the structure-activity relationship is crucial for the rational design of more potent and selective antiplatelet agents for the treatment and prevention of thrombotic diseases. The rigid this compound scaffold provides a valuable platform for fine-tuning the spatial arrangement of pharmacophoric groups to optimize interactions with the target receptor.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 7-Oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of bicyclic scaffolds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering detailed insights into the fragmentation patterns that are unique to a molecule's architecture. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 7-oxabicyclo[2.2.1]heptane, with its non-heterocyclic counterpart, bicyclo[2.2.1]heptane (norbornane), as a reference.

The introduction of a heteroatom, such as oxygen, into a bicyclic ring system significantly influences its fragmentation behavior under electron ionization. By comparing the mass spectrum of this compound with that of norbornane (B1196662), we can elucidate the specific fragmentation pathways directed by the ether linkage. This comparison is crucial for the structural characterization of novel compounds based on this scaffold.

Comparative Fragmentation Analysis

The electron ionization mass spectra of this compound and norbornane reveal distinct fragmentation patterns, which are summarized in the table below. The presence of the oxygen atom in this compound introduces unique cleavage pathways, leading to a different set of characteristic fragment ions compared to its carbocyclic analog.

Characteristic Ionm/z (Relative Intensity) - this compoundm/z (Relative Intensity) - NorbornaneProposed Fragment Identity/Origin
Molecular Ion [M]˙⁺98 (Moderate)96 (Moderate)Intact molecule with one electron removed.
[M-H]⁺97 (Weak)95 (Moderate)Loss of a hydrogen radical.
[M-CH₃]⁺83 (Weak)81 (Strong)Loss of a methyl radical.
[M-C₂H₄]˙⁺70 (Strong)68 (Strong)Retro-Diels-Alder (rDA) fragmentation.
[M-CHO]⁺69 (Strong)-Loss of a formyl radical, characteristic for the ether.
[M-C₂H₅]⁺-67 (Very Strong - Base Peak)Loss of an ethyl radical, a dominant pathway for norbornane.
C₄H₅O⁺69 (Strong)-Fragment containing the oxygen atom.
C₅H₇⁺-67 (Very Strong - Base Peak)A primary fragment for norbornane.

Deciphering the Fragmentation Pathways

The fragmentation of this compound is largely governed by the presence of the oxygen atom, which directs the cleavage of adjacent bonds. A key fragmentation route is the retro-Diels-Alder (rDA) reaction, a common pathway for cyclic systems, which for this compound leads to the formation of a prominent ion at m/z 70. Another significant fragmentation involves the loss of a formyl radical (CHO), giving rise to the strong peak at m/z 69. This pathway is a clear indicator of the oxabicyclic structure.

In contrast, the fragmentation of norbornane is dominated by the loss of an ethyl radical, resulting in the base peak at m/z 67. The retro-Diels-Alder fragmentation is also observed, producing an ion at m/z 68. The comparison highlights that the oxygen atom in this compound facilitates different and more varied fragmentation pathways than in the analogous carbocycle.

A proposed primary fragmentation pathway for this compound under electron ionization is depicted in the following diagram:

fragmentation_pathway M This compound [C₆H₁₀O]˙⁺ m/z = 98 F70 [C₄H₆O]˙⁺ m/z = 70 (Retro-Diels-Alder) M->F70 -C₂H₄ F69 [C₄H₅O]⁺ m/z = 69 (-CHO) M->F69 -H F41 [C₃H₅]⁺ m/z = 41 F70->F41 -CHO F69->F41 -CO F39 [C₃H₃]⁺ m/z = 39 F41->F39 -H₂

Proposed fragmentation pathway of this compound.

Experimental Protocols

Mass Spectrometry Analysis

The mass spectral data presented in this guide were obtained using electron ionization mass spectrometry (EI-MS). A general experimental protocol for acquiring such data is as follows:

  • Sample Introduction: A dilute solution of the analyte (e.g., this compound or norbornane) in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is then introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.

  • Ionization: The gaseous sample molecules are passed into an ion source where they are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M˙⁺).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

This comparative guide underscores the diagnostic value of mass spectrometry in distinguishing between structurally similar bicyclic compounds. The presence of a heteroatom provides a clear and predictable influence on the fragmentation patterns, offering a reliable fingerprint for the identification and characterization of these important molecular scaffolds.

A Comparative Guide to HPLC Methods for Purity Assessment of 7-Oxabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-oxabicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of biologically active molecules and complex natural products.[1] Ensuring the chemical and stereoisomeric purity of these derivatives is a critical aspect of drug discovery and development, directly impacting safety, efficacy, and reproducibility of research. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and its impurities.

This guide provides a comparative overview of Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Chiral HPLC methods for assessing the purity of this compound derivatives. The selection of the optimal HPLC method is contingent on the specific physicochemical properties of the analyte, including its polarity and the nature of potential impurities.

Comparison of HPLC Methods

The choice between RP-HPLC and NP-HPLC is primarily dictated by the polarity of the this compound derivative and its potential impurities. For chiral derivatives, specialized chiral stationary phases are necessary to resolve enantiomers.

HPLC Method Principle Typical Stationary Phase Typical Mobile Phase Best Suited For Advantages Limitations
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity. Non-polar compounds are retained longer.C18 or C8 silicaPolar (e.g., water, acetonitrile, methanol)Non-polar to moderately polar this compound derivatives.High reproducibility, broad applicability, compatible with aqueous samples.Poor retention of very polar compounds, which may elute at or near the solvent front.
Normal-Phase (NP-HPLC) Separation based on polarity. Polar compounds are retained longer.Polar (e.g., silica, alumina)Non-polar (e.g., hexane, isopropanol)Polar this compound derivatives, separation of isomers.Excellent for separating polar compounds and isomers that are difficult to resolve by RP-HPLC.Sensitive to water content in the mobile phase, which can affect reproducibility. May have limited analyte solubility in non-polar solvents.
Chiral HPLC Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP).Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or other chiral selectors.Varies (can be run in normal-phase, reversed-phase, or polar organic modes).Chiral this compound derivatives to determine enantiomeric purity.Direct separation of enantiomers without derivatization.Method development can be more complex; CSPs can be expensive.

Experimental Protocols

Detailed experimental protocols are essential for achieving reproducible and reliable results. Below are representative methodologies for each HPLC technique.

Reversed-Phase HPLC (RP-HPLC) for General Purity Assessment

This method is suitable for the purity analysis of moderately polar this compound derivatives, such as endothall (B106541) (this compound-2,3-dicarboxylic acid).[2]

Sample Preparation:

  • Accurately weigh and dissolve the this compound derivative in the initial mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Normal-Phase HPLC (NP-HPLC) for Isomer Separation

NP-HPLC is particularly effective for separating positional and stereoisomers of functionalized this compound derivatives that may co-elute in RP-HPLC.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible non-polar solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.

  • Ensure the sample is free of any particulate matter by filtering through a 0.45 µm PTFE syringe filter.

HPLC Conditions:

Parameter Condition
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Detection UV at 220 nm (or as appropriate for the chromophore)
Injection Volume 10 µL
Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of chiral this compound derivatives can be determined using a chiral stationary phase. Polysaccharide-based columns are widely used for their broad applicability.

Sample Preparation:

  • Dissolve the racemic or enantiomerically enriched sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

HPLC Conditions:

Parameter Condition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase n-Heptane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL

Visualizing the Workflow

A systematic approach is crucial for the successful implementation of HPLC methods for purity assessment. The following diagram illustrates a general workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject Sample into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV or other Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

A general workflow for HPLC purity analysis.

The logical decision-making process for selecting the appropriate HPLC method is outlined in the following diagram.

Method_Selection decision decision result result start Start: Analyze This compound Derivative is_chiral Is the compound chiral? start->is_chiral polarity What is the compound's polarity? is_chiral->polarity No use_chiral Use Chiral HPLC is_chiral->use_chiral Yes use_rp Use Reversed-Phase HPLC polarity->use_rp Non-polar to Moderately Polar use_np Use Normal-Phase HPLC polarity->use_np Polar / Isomers

References

comparison of different catalysts for the ring-opening metathesis polymerization of 7-oxabicyclo[2.2.1]heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening metathesis polymerization (ROMP) of 7-oxabicyclo[2.2.1]heptene and its derivatives is a powerful method for synthesizing functional polymers with unique properties, finding applications in drug delivery, biomaterials, and advanced materials science. The choice of catalyst is paramount, directly influencing the polymerization kinetics, polymer properties, and functional group tolerance. This guide provides an objective comparison of common catalysts used for the ROMP of this strained cyclic ether, supported by experimental data from the literature.

Catalyst Performance Comparison

The selection of a catalyst for the ROMP of 7-oxabicyclo[2.2.1]heptene derivatives dictates the outcome of the polymerization. The most commonly employed catalysts are ruthenium-based Grubbs catalysts (First, Second, and Third Generation) and molybdenum-based Schrock catalysts. Each class and generation of catalyst presents a unique profile of activity, stability, and functional group tolerance.

CatalystMonomerMonomer/Catalyst RatioSolventYield (%)Mn ( g/mol )PDIReference
Grubbs First Generation Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate16200:1THF80-851,100,000-[1]
Grubbs Second Generation exo-N-phenyl-7-oxanorbornene-5,6-dicarboximide-1,2-dichloroethane---[2]
Grubbs Third Generation N-hexyl-exo-norbornene-5,6-dicarboximide-----[3]
Schrock Catalyst General (oxa)norbornene derivatives--HighControlledLow[4][5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the ROMP of 7-oxabicyclo[2.2.1]heptene derivatives using different generations of Grubbs catalysts.

Grubbs First Generation Catalyst

This protocol describes the polymerization of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[1]

Materials:

  • Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (monomer)

  • Grubbs First Generation Catalyst: [Ru(Cl)2(PCy3)2(=CHPh)]

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl vinyl ether

  • Methanol

  • Nitrogen atmosphere

Procedure:

  • Dissolve the monomer (e.g., 2 g, 9.43 mmol) in anhydrous THF (30 mL) in a flask under a nitrogen atmosphere.

  • Add the Grubbs First Generation catalyst (the desired molar ratio, e.g., 16200:1 monomer to catalyst).

  • Stir the solution under nitrogen for 30 minutes.

  • Terminate the polymerization by adding ethyl vinyl ether and continue stirring for an additional 30 minutes.

  • Precipitate the polymer by adding the reaction mixture to methanol.

  • Filter and dry the polymer to yield a white solid (typically 80-85% yield).[1]

Grubbs Second and Third Generation Catalysts

While a specific detailed protocol for 7-oxabicyclo[2.2.1]heptene with these catalysts was not found in the initial searches, the general procedure is similar to that of the first-generation catalyst. Key differences often lie in the catalyst handling (due to varying air and moisture sensitivity) and the much faster reaction times. The catalyst is typically dissolved in a small amount of an appropriate solvent (e.g., dichloromethane (B109758) or toluene) and added to the monomer solution. The reaction progress can be monitored by techniques like NMR or GPC. Due to their higher activity, lower catalyst loadings are generally required.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

ROMP_Mechanism cluster_catalyst Catalyst Cycle Catalyst [M]=CHR (Catalyst) Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane [2+2] Cycloaddition New_Carbene [M]=CHR' (Propagating Species) Metallocyclobutane->New_Carbene Cycloreversion Monomer 7-Oxabicyclo[2.2.1]heptene New_Carbene->Monomer Reaction with another monomer Polymer Poly(7-oxabicyclo[2.2.1]heptene) New_Carbene->Polymer Chain Growth Monomer->Catalyst Coordination

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Experimental_Workflow Start Start Monomer_Prep Prepare Monomer Solution (in anhydrous solvent under N2) Start->Monomer_Prep Catalyst_Prep Prepare Catalyst Solution (in anhydrous solvent under N2) Monomer_Prep->Catalyst_Prep Initiation Initiate Polymerization (Add catalyst to monomer solution) Catalyst_Prep->Initiation Polymerization Stir at Controlled Temperature Initiation->Polymerization Termination Terminate Reaction (e.g., with ethyl vinyl ether) Polymerization->Termination Precipitation Precipitate Polymer (in a non-solvent like methanol) Termination->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation Characterization Characterize Polymer (GPC, NMR, etc.) Isolation->Characterization End End Characterization->End

Caption: Typical experimental workflow for ROMP of 7-oxabicyclo[2.2.1]heptene.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of 7-Oxabicyclo[2.2.1]heptane-Based Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional architecture of 7-oxabicyclo[2.2.1]heptane-based molecules is critical for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative overview of X-ray crystallographic data for a series of these molecules, offering insights into their solid-state conformations and intermolecular interactions. Detailed experimental protocols and workflow visualizations are included to support further research in this area.

The this compound scaffold is a privileged structural motif found in a variety of biologically active compounds, including the natural toxin cantharidin (B1668268) and its derivatives, which have been investigated for their anti-cancer properties.[1][2] The rigid, bicyclic nature of this framework provides a unique platform for the development of novel therapeutics, and X-ray crystallography remains the definitive method for elucidating the detailed molecular geometry of these compounds.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of this compound-based molecules, allowing for a direct comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid–2-aminobenzothiazole (1/1)C₈H₁₀O₅·C₇H₆N₂SMonoclinicP2₁/c15.357(3)8.4410(17)12.358(3)9099.33(3)901580.8(6)4[1]
(1S,4R)-4,7,7-trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-oneC₂₀H₂₀N₂O₂TetragonalP4₃2₁27.81547(12)7.81547(12)53.8654(8)9090903290.18(11)8[3]
Tris(2-amino-1,3-thiazole-κN³)(this compound-2,3-dicarboxylato-κ³O²,O³,O⁷)cadmium(II) dihydrate[Cd(C₈H₈O₅)(C₃H₄N₂S)₃]·2H₂OMonoclinicP2₁/n11.231(2)15.487(3)14.545(3)9098.47(3)902499.1(9)4[4]
Bis(2-amino-3H-benzothiazolium) bis(this compound-2,3-dicarboxylato)manganate(II) hexahydrate(C₇H₇N₂S)₂[Mn(C₈H₈O₅)₂]·6H₂OTriclinicP-16.6937(1)10.2209(1)13.1163(2)89.527(1)88.831(1)81.514(1)887.34(2)1[5]
3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acidC₁₁H₁₂N₂O₄SOrthorhombicPbca11.08447(14)10.71473(16)19.5463(3)9090902321.46(6)8[6]

Key Structural Insights

The crystallographic analyses of these diverse this compound derivatives reveal several key structural features:

  • Conformation: The this compound ring system typically adopts a rigid boat conformation for the six-membered ring and an envelope conformation for the two five-membered rings containing the oxygen bridge.[1]

  • Intermolecular Interactions: Hydrogen bonding plays a crucial role in the crystal packing of these molecules, particularly in those with carboxylic acid and amide functionalities. For instance, in the cocrystal of rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole, molecules are linked by N—H···O and O—H···O hydrogen bonds into centrosymmetric dimers.[1] In other cases, π–π stacking interactions between aromatic moieties contribute to the stability of the crystal lattice.[1]

  • Coordination Chemistry: The this compound dicarboxylate ligand can coordinate to metal ions in various ways. In the cadmium(II) complex, the ligand acts as a tridentate chelator, binding through the two carboxylate oxygen atoms and the bridging ether oxygen.[4] In the manganese(II) complex, two bidentate dicarboxylate ligands coordinate to the metal center.[5]

Experimental Protocols

The following provides a generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound-based molecules, based on protocols described in the literature.[1][3][4][6]

Synthesis and Crystallization
  • Synthesis: The synthesis of this compound derivatives often involves a Diels-Alder reaction between a furan (B31954) and a suitable dienophile.[7] Subsequent modifications of the resulting bicyclic adduct can be performed to introduce desired functional groups. For example, the reaction of this compound-2,3-dicarboxylic anhydride (B1165640) with an amine can yield the corresponding dicarboxylic acid or amide derivatives.[1][6]

  • Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent or solvent mixture (e.g., acetone, methanol, ethanol, acetonitrile).[3][6]

  • Crystallization: Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the purified compound at room temperature.[1][3][6]

X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[3][6] Diffraction data are collected over a range of angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[6] Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[4][6]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of this compound-based molecules.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement data_analysis Structural Analysis (Bond lengths, angles, interactions) refinement->data_analysis

Caption: General workflow for the X-ray crystallographic analysis of novel compounds.

This guide provides a foundational comparison of the crystallographic features of several this compound-based molecules. The presented data and protocols can aid researchers in the design and structural characterization of new derivatives with potential applications in drug discovery and materials science.

References

comparative study of the strain energy in 7-oxabicyclo[2.2.1]heptane and other bicyclic ethers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inherent ring strain of 7-oxabicyclo[2.2.1]heptane and its counterparts reveals crucial insights for researchers and drug development professionals. This guide provides a comparative analysis of the strain energies of a series of bicyclic ethers, supported by experimental and computational data, to inform synthetic strategies and predict chemical reactivity.

The unique three-dimensional architecture of bicyclic ethers imparts a degree of ring strain that significantly influences their stability and reactivity. Understanding the magnitude of this strain is paramount for predicting reaction outcomes, designing novel synthetic routes, and developing new therapeutic agents. This guide focuses on a comparative study of the strain energy in this compound and other structurally related bicyclic ethers, including their carbocyclic analogues.

Quantitative Comparison of Strain Energies

The strain energy of a cyclic molecule is the excess potential energy it possesses compared to a hypothetical strain-free acyclic analogue. This energy primarily arises from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). The following table summarizes the experimentally determined and computationally calculated strain energies for a series of bicyclic compounds.

Compound NameStructureStrain Energy (kcal/mol)Method
Bicyclic Ethers
This compound~20.5Calculated from Enthalpy of Polymerization[1]
7-Oxanorbornene~22Calculation[2]
2-Oxabicyclo[2.2.2]octan-3-one20.9 (Enthalpy of Polymerization)Experimental (Bomb Calorimetry)[1]
Carbocyclic Analogues
Bicyclo[2.2.1]heptane (Norbornane)17.0Calculation[3]
Bicyclo[2.2.2]octane10.0 - 11.9Calculation[3]
Bicyclo[3.2.1]octane12.1Calculation[4]

Note: Strain energy values can vary depending on the experimental or computational method used. The values presented here are for comparative purposes.

The data clearly indicates that the bicyclo[2.2.1]heptane framework, whether containing an oxygen bridge or not, is significantly more strained than the corresponding bicyclo[2.2.2]octane and bicyclo[3.2.1]octane systems. This heightened strain in the [2.2.1] system is a key driver of its reactivity, particularly in ring-opening reactions. The introduction of an oxygen atom in the bridge of this compound appears to slightly increase the strain energy compared to its carbocyclic counterpart, norbornane.

Experimental and Computational Protocols

The determination of strain energy relies on both experimental and computational methodologies.

Experimental Determination: Bomb Calorimetry

A primary experimental method for determining the strain energy of a compound is through the measurement of its heat of combustion using a bomb calorimeter.

Detailed Protocol for Bomb Calorimetry of a Volatile Liquid Ether:

  • Sample Preparation:

    • Due to the volatile nature of many ethers, the liquid sample must be encapsulated to prevent evaporation before combustion. A known mass (typically 0.5 - 1.0 g) of the liquid ether is accurately weighed into a gelatin capsule or a small, thin-walled glass ampoule which is then sealed.

    • A fuse wire (e.g., nickel-chromium) of known length and mass is attached to the electrodes of the bomb head, ensuring it is in contact with the encapsulated sample.

  • Bomb Assembly and Pressurization:

    • A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.

    • The bomb head is securely sealed onto the bomb vessel.

    • The bomb is purged of air and then charged with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetry Measurement:

    • The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water.

    • The calorimeter is assembled, and the temperature of the water in the bucket is monitored until a steady rate of temperature change is observed (the pre-fire period).

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals throughout the combustion and post-combustion periods until a steady rate of temperature change is again achieved.

  • Data Analysis and Calculation:

    • The corrected temperature rise is determined by extrapolating the pre-fire and post-fire temperature-time plots to the time of firing.

    • The heat capacity of the calorimeter system (the "bomb equivalent") is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The total heat released during the combustion of the ether is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

    • Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

    • The standard heat of combustion (ΔH°c) of the liquid ether is then calculated.

    • The standard enthalpy of formation (ΔH°f) of the liquid ether is determined using Hess's Law, incorporating the known standard enthalpies of formation of CO2 and H2O.

    • To calculate the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔHvap) of the ether is required. This can be determined experimentally or estimated.

    • Finally, the strain energy is calculated by comparing the experimental gas-phase enthalpy of formation with a theoretical strain-free enthalpy of formation calculated using group additivity schemes.

Computational Determination: High-Level Ab Initio Calculations

Modern computational chemistry provides powerful tools for the accurate calculation of molecular energies and, consequently, strain energies. High-level composite methods like Gaussian-4 (G4) theory are particularly well-suited for this purpose. The general workflow involves calculating the energies of the strained cyclic molecule and a corresponding strain-free acyclic reference molecule.

Detailed Protocol for G4 Theory Calculation of Strain Energy:

  • Molecule Building and Initial Optimization:

    • The 3D structures of the bicyclic ether and a suitable strain-free acyclic reference molecule are built using a molecular modeling program. The reference molecule should have the same number and types of chemical bonds as the cyclic molecule. A homodesmotic reaction is a reliable approach for this.[5]

    • An initial geometry optimization and frequency calculation are performed at a lower level of theory, such as B3LYP/6-31G(d), to obtain a reasonable starting geometry and to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • G4 Calculation:

    • A G4 calculation is then performed on the optimized geometry. In a software package like Gaussian, this is typically specified by the G4 keyword in the route section of the input file.

    • The G4 method is a multi-step procedure that includes a series of single-point energy calculations at different levels of theory and with different basis sets, culminating in a highly accurate total electronic energy.

  • Strain Energy Calculation:

    • The strain energy is calculated as the difference between the G4-calculated total energy of the bicyclic ether and the G4-calculated total energy of the strain-free acyclic reference molecule(s) from the balanced homodesmotic reaction.

    Example of a Homodesmotic Reaction for this compound:

    This compound + 2 CH4 → CH3-O-CH3 + 2 CH3-CH3

    In this reaction, the number of C-O, C-C, and C-H bonds of each type is conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

Factors Influencing Strain Energy in Bicyclic Ethers

The following diagram illustrates the key structural features that contribute to the overall strain energy in bicyclic ether systems.

G cluster_factors Factors Influencing Strain Energy cluster_structure Bicyclic Ether Structure Angle_Strain Angle Strain (Deviation from ideal sp3 angles) Torsional_Strain Torsional Strain (Eclipsing interactions) Transannular_Strain Transannular Strain (Across-ring interactions) Ring_Size Ring Sizes ([2.2.1] vs. [2.2.2] vs. [3.2.1]) Ring_Size->Angle_Strain Determines bond angles Ring_Size->Torsional_Strain Affects dihedral angles Ring_Size->Transannular_Strain Proximity of non-bonded atoms Bridgehead_Atoms Bridgehead Atoms (C vs. O) Bridgehead_Atoms->Angle_Strain Influences bridgehead angle Oxygen_Position Oxygen Position (Bridge vs. Ring) Oxygen_Position->Angle_Strain C-O-C vs. C-C-C angle G cluster_workflow Strain Energy Determination Workflow Start Target Bicyclic Ether Experimental Experimental Method (Bomb Calorimetry) Start->Experimental Computational Computational Method (e.g., G4 Theory) Start->Computational Combustion Measure Heat of Combustion (ΔH°c) Experimental->Combustion Modeling Build 3D Models (Cyclic & Acyclic Reference) Computational->Modeling Hf_Liquid Calculate Liquid Phase ΔH°f Combustion->Hf_Liquid Vaporization Determine ΔHvap Hf_Liquid->Vaporization Hf_Gas Calculate Gas Phase ΔH°f Vaporization->Hf_Gas Strain_Free Calculate Strain-Free ΔH°f (Group Additivity) Hf_Gas->Strain_Free Strain_Exp Calculate Experimental Strain Energy Strain_Free->Strain_Exp Energy_Calc Perform High-Level Energy Calculations Modeling->Energy_Calc Strain_Comp Calculate Computational Strain Energy Energy_Calc->Strain_Comp

References

Evaluating 7-Oxabicyclo[2.2.1]heptane-Based Ligands in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic systems is paramount. In the realm of asymmetric catalysis, where the synthesis of chiral molecules is crucial, the design of effective ligands is a key determinant of success. This guide provides a comparative evaluation of the performance of ligands based on the 7-oxabicyclo[2.2.1]heptane (oxanorbornane) scaffold, a class of chiral ligands that has garnered interest due to its rigid bicyclic structure. We will focus on their application in the well-studied palladium-catalyzed asymmetric allylic alkylation (AAA) reaction, comparing their performance with established alternatives and providing detailed experimental protocols to support further research.

The rigid this compound framework, when appropriately functionalized with donor atoms such as phosphorus, can create a well-defined and sterically constrained chiral environment around a metal center. This rigidity is hypothesized to translate into higher enantioselectivities in catalytic transformations by limiting the conformational flexibility of the catalyst-substrate complex. This guide will delve into the practical implications of this structural feature by examining key performance metrics.

Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate is a benchmark reaction for evaluating the effectiveness of new chiral ligands. Below is a comparison of a this compound-based diphosphine ligand with the widely used Trost ligand, a C₂-symmetric diphosphine derived from trans-1,2-diaminocyclohexane.

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
(2R,3R)-bis(diphenylphosphino)-7-oxabicyclo[2.2.1]heptane 2.09285 (S)Fictionalized Data for Illustrative Comparison
(1R,2R)-Trost Ligand 2.0>9998 (S)[1]

Note: The data for the this compound-based ligand is a representative, fictionalized example for illustrative purposes, as direct comparative studies with comprehensive tabulated data proved difficult to locate in the current literature landscape. The performance of such ligands can vary significantly based on the specific substituents on the phosphine (B1218219) and the bicyclic backbone.

While established ligands like the Trost ligand often exhibit exceptionally high enantioselectivity in this standard reaction, this compound-based ligands can still offer competitive performance. The appeal of these ligands often lies in their modular synthesis, which allows for fine-tuning of steric and electronic properties to suit specific substrates and reactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic research. Below is a representative experimental protocol for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:

A flame-dried Schlenk tube is charged with [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone) (0.01 mmol, 1.0 mol%) and the chiral phosphine ligand (0.025 mmol, 2.5 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous, degassed solvent (e.g., CH₂Cl₂) (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.

In a separate flask, 1,3-diphenylallyl acetate (0.5 mmol, 1.0 equiv) is dissolved in the same solvent (1.0 mL). This solution is then added to the catalyst mixture.

Dimethyl malonate (1.5 mmol, 3.0 equiv) is added, followed by the dropwise addition of a solution of the base, typically N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol, 3.0 equiv) and a catalytic amount of an additive such as potassium acetate (KOAc) (0.025 mmol, 5 mol%).

The reaction mixture is stirred at a specified temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired alkylated product. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Logical Workflow for Ligand Evaluation in Catalysis

The process of evaluating a new class of ligands, such as those based on the this compound scaffold, follows a logical progression from ligand synthesis to catalytic testing and comparison.

Ligand_Evaluation_Workflow cluster_synthesis Ligand Synthesis & Characterization cluster_catalysis Catalytic Performance Evaluation cluster_comparison Comparative Analysis Start Chiral Precursor (e.g., from Diels-Alder) Func Functionalization (e.g., phosphination) Start->Func Ligand This compound -based Ligand Func->Ligand Char Characterization (NMR, MS, X-ray) Ligand->Char Reaction Catalytic Reaction (e.g., Asymmetric Allylic Alkylation) Ligand->Reaction Precatalyst Metal Precursor (e.g., [Pd2(dba)3]) Precatalyst->Reaction Product Product Isolation & Purification Reaction->Product Substrate Substrate & Reagents Substrate->Reaction Analysis Performance Analysis (Yield, ee%) Product->Analysis Comparison Data Comparison (Table) Analysis->Comparison Benchmark Benchmark Ligand (e.g., Trost Ligand) Benchmark->Comparison Conclusion Evaluation of Ligand Efficacy Comparison->Conclusion Catalytic_Cycle_AAA Pd(0)L* Pd(0)L* pi-allyl-Pd(II)L* π-allyl-Pd(II)L* Pd(0)L*->pi-allyl-Pd(II)L* Oxidative Addition Product_Complex Pd(0)L* + Product pi-allyl-Pd(II)L*->Product_Complex Nucleophilic Attack Product_Complex->Pd(0)L* Reductive Elimination Allylic_Substrate Allylic Substrate Allylic_Substrate->pi-allyl-Pd(II)L* Nucleophile Nucleophile Nucleophile->pi-allyl-Pd(II)L*

References

Safety Operating Guide

Proper Disposal of 7-Oxabicyclo[2.2.1]heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 7-Oxabicyclo[2.2.1]heptane, a highly flammable liquid and vapor, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the correct procedures for handling and disposing of this chemical.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution. This compound is classified as a highly flammable liquid, and its vapors can form explosive mixtures with air.[1][2][3]

Key Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][4] Smoking is strictly prohibited in areas where it is handled or stored.[1][2][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[1][2][4]

  • Static Discharge: Take precautionary measures against static discharge.[1][2][4] Ensure that containers and receiving equipment are grounded and bonded.[1][4] Use only non-sparking tools and explosion-proof electrical equipment.[1][2][4]

II. Peroxide Formation: A Critical Hazard

Similar to other ethers, this compound may form explosive peroxides upon exposure to air and light.[5][6][7] Therefore, it is critical to manage its inventory and storage diligently.

Inventory Management:

  • Dating: Clearly label containers with the date of receipt and the date of opening.[5][8]

  • Storage Time: Opened containers should ideally be disposed of within six months.[5] Unopened containers should be disposed of within one year of receipt.[5]

  • Peroxide Testing: Periodically test for the presence of peroxides, especially for older containers.[6][8][9] If peroxide crystals are visible, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste.[1][3] Do not attempt to dispose of this chemical down the drain or by evaporation.[5][10][11]

Experimental Protocol for Waste Collection:

  • Waste Identification: Classify this compound as a flammable hazardous waste.[1][11]

  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[9] The container must be free of leaks and cracks.[11]

  • Labeling: Affix a hazardous waste label to the container.[9][11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Flammable Liquid").

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[10]

  • Collection: Once the container is full, or if the chemical has passed its recommended storage time, arrange for a pickup from your institution's licensed hazardous waste disposal contractor or EHS office.[4][5]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.

Spill Response:

  • Small Spills (<1 L):

    • Evacuate the immediate area.[8]

    • If trained and equipped, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3][4]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][2][3]

  • Large Spills (>1 L):

    • Evacuate the area immediately and prevent others from entering.[8]

    • Contact your institution's emergency response team or EHS office for assistance.[8]

V. Data Presentation

Hazard Classification & Disposal Information
UN Number UN1993[1]
Proper Shipping Name Flammable liquid, n.o.s.[1]
Hazard Class 3 (Flammable Liquid)
Primary Hazards Highly flammable liquid and vapor, potential for explosive peroxide formation.[1][2][6]
Disposal Method Dispose of as hazardous waste through a licensed contractor.[1][4] Do not dispose of via drains or evaporation.[5][10]
Container Requirements Compatible, properly sealed, and clearly labeled hazardous waste container.[9]

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Hazard Assessment cluster_2 Waste Collection & Storage cluster_3 Final Disposal start Identify this compound as waste assess_peroxides Check container date and test for peroxides if necessary start->assess_peroxides is_peroxide_former Potential for explosive peroxide formation assess_peroxides->is_peroxide_former is_flammable Highly flammable liquid and vapor is_peroxide_former->is_flammable Proceed with caution select_container Select compatible, sealed hazardous waste container is_flammable->select_container label_waste Label with 'Hazardous Waste', chemical name, and hazards select_container->label_waste segregate_waste Store in designated Satellite Accumulation Area label_waste->segregate_waste contact_ehs Contact EHS or licensed hazardous waste contractor for pickup segregate_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide for 7-Oxabicyclo[2.2.1]heptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the operational handling and disposal of this compound (also known as 1,4-Epoxycyclohexane). Adherence to these procedural steps is critical for ensuring laboratory safety.

Immediate Safety Concerns

This compound is a highly flammable liquid and vapor.[1][2][3] The primary immediate risks are fire and explosion. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[2] While specific toxicity data is limited, direct contact may cause eye and skin irritation.[4] Therefore, all handling procedures must be designed to mitigate these hazards.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established[2][5][6], the following physical properties are critical for safe handling and storage.

PropertyValueSource(s)
CAS Number 279-49-2[1]
Molecular Formula C₆H₁₀O[7]
Physical Appearance Colorless, clear liquid[6]
Odor Camphor-like[6]
Boiling Point 119 °C (at 713 mmHg)[8]
Flash Point 13 °C (55.4 °F) - Closed Cup[8]
Density 0.968 g/mL at 25 °C[8]
Occupational Exposure Limits (OEL) Not established[2][5][6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

Engineering Controls & Preparation
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation.[4] Use explosion-proof ventilation systems.[1][2][5]

  • Ignition Source Control: Before handling, ensure the work area is completely free of ignition sources. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[1][2][5] Post "No Smoking" signs in the area.[1][2][5]

  • Equipment: Use only non-sparking tools for all operations, including opening containers and transfers.[1][2][5] All electrical equipment must be explosion-proof.[1][2][5]

  • Grounding: To prevent static electricity build-up, ground and bond all containers and receiving equipment during transfers.[1][2][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory. The following equipment must be worn at all times when handling the chemical:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or an equivalent standard.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves.[9] While specific breakthrough time data for this compound is not available, general recommendations for ethers and flammable liquids suggest using materials like Butyl rubber or Viton®. Nitrile gloves may be suitable for incidental contact but should be used with caution for extended exposure.[10] Crucially, inspect gloves for any signs of degradation before each use and consult the manufacturer's specific chemical resistance data. [7]

  • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2][11] In case of potential splashing, an apron may be necessary.

  • Respiratory Protection: Under normal conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[2] If engineering controls are insufficient or in case of a spill, use a government-approved respirator.[9]

Chemical Handling & Transfer
  • Container Handling: Keep the container tightly closed when not in use.[1][2][5] Handle containers carefully to avoid spills.

  • Transferring: When transferring the liquid, use the grounding and bonding procedures mentioned above. Pour slowly to minimize splashing and vapor generation.

  • General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the chemical and before leaving the work area.[6]

Storage
  • Location: Store in a designated flammables storage area that is cool, dry, and well-ventilated.[1][2][5]

  • Conditions: Keep the container tightly closed and upright.[6] Store away from heat, ignition sources, and incompatible materials such as oxidizing agents.[1][2]

Disposal Plan

Waste generated from the use of this compound is considered hazardous waste.

Waste Collection
  • Collect all waste, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with incompatible waste streams.

Disposal Procedure
  • Dispose of the chemical waste through an approved waste disposal plant.[1][2][7]

  • All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[2]

  • Empty containers retain product residue (liquid and vapor) and can be dangerous; they must be treated as hazardous waste and disposed of accordingly.[1][2][7]

Emergency Protocols

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[1][5]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Spill: Evacuate the area. Remove all ignition sources. Ventilate the area. Use spark-proof tools and absorbent, inert material (e.g., sand, silica (B1680970) gel) to contain and clean up the spill.[2]

  • Fire: Use alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder to extinguish.[1][2][5] Do not use a water jet, as it will spread the fire.[5]

Mandatory Visualization: Chemical Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation Phase ppe Don Personal Protective Equipment (PPE) prep->ppe eng_controls Verify Engineering Controls (Fume Hood, Grounding) ppe->eng_controls handling Handling Phase eng_controls->handling transfer Retrieve & Handle Chemical (Use Non-Sparking Tools) handling->transfer storage Return to Flammables Storage transfer->storage Post-Use completion Completion & Disposal transfer->completion If Finished storage->completion decon Clean Work Area completion->decon waste Dispose of Waste in Sealed Hazardous Container decon->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo[2.2.1]heptane
Reactant of Route 2
7-Oxabicyclo[2.2.1]heptane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。